6-Bromo-4-methylisoquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-4-methylisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-5-12-6-8-2-3-9(11)4-10(7)8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSMGDOQCLUNMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC2=C1C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
6-Bromo-4-methylisoquinoline chemical structure and molecular weight properties
6-Bromo-4-methylisoquinoline: Structural Profiling, Synthetic Methodologies, and Applications in Kinase Inhibitor Development
As a Senior Application Scientist in early-stage drug discovery, the selection and synthesis of heterocyclic building blocks are foundational to developing highly selective pharmacophores. 6-Bromo-4-methylisoquinoline (CAS 958880-28-9) is a critical intermediate frequently utilized in the design of Rho-associated coiled-coil forming protein kinase (ROCK) inhibitors.
This technical guide provides an in-depth analysis of the physicochemical properties, mechanistically driven synthetic protocols, and downstream therapeutic applications of 6-Bromo-4-methylisoquinoline.
Structural and Physicochemical Profiling
The isoquinoline core is a privileged scaffold in medicinal chemistry due to its ability to participate in π−π stacking and hydrogen bonding within kinase active sites [1]. In 6-Bromo-4-methylisoquinoline, the strategic placement of functional groups dictates its reactivity and binding affinity:
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C6-Bromine: Acts as a heavy halogen vector, providing a highly reactive site for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) to extend the molecule into the kinase hinge-binding region.
-
C4-Methyl: Introduces localized steric bulk, which restricts the rotational degrees of freedom of the isoquinoline ring when bound to a target protein, thereby increasing target selectivity and reducing off-target entropy penalties.
Quantitative Data Summary
| Property | Value | Analytical Significance |
| CAS Number | 958880-28-9 | Primary identifier for inventory and regulatory tracking. |
| Molecular Formula | C₁₀H₈BrN | Determines exact mass for high-resolution mass spectrometry (HRMS). |
| Molecular Weight | 222.08 g/mol | Ideal low-molecular-weight fragment for lead optimization. |
| Monoisotopic Mass | 220.98 / 222.98 Da | Exhibits a characteristic 1:1 isotopic doublet in MS due to ⁷⁹Br and ⁸¹Br. |
| SMILES | C1=C(Br)C=C2C(C)=CN=CC2=C1 | Utilized for computational docking and cheminformatics. |
Synthetic Methodology: The Bischler-Napieralski Route
The most robust method for synthesizing 6-Bromo-4-methylisoquinoline relies on a modified followed by selective aromatization [2]. This two-step process requires precise thermal and stoichiometric control to prevent side reactions, such as the over-oxidation of the C4-methyl group.
Step 1: Dehydrative Cyclization to 3,4-Dihydroisoquinoline
Causality & Mechanism: The reaction begins with N-(2-(3-Bromophenyl)propyl)formamide. To force the cyclization, we must eliminate the carbonyl oxygen. Polyphosphoric acid (PPA) serves as a viscous, high-boiling solvent and proton source, while the addition of Phosphorus pentoxide (P₂O₅) provides extreme dehydrating power. This combination forces the formation of a highly reactive nitrilium ion intermediate . Because the aromatic ring contains a deactivating bromine atom, the subsequent intramolecular electrophilic aromatic substitution requires high thermal energy (160°C) to overcome the activation barrier.
Protocol:
-
Charge a dry, heavy-walled reaction vessel with N-(2-(3-Bromophenyl)propyl)formamide (1.0 eq, e.g., 3.84 mmol).
-
Add Polyphosphoric acid (PPA) (approx. 15 mass equivalents) and heat the highly viscous mixture to 160°C under continuous mechanical stirring.
-
Carefully add Phosphorus pentoxide (P₂O₅) (2.3 eq) in portions. Note: The reaction is highly exothermic locally; addition must be controlled.
-
Maintain heating at 160°C for 12–16 hours.
-
Quench & Extraction: Cool the reaction to 0°C and quench carefully with crushed ice. Basify the dense black gum utilizing 6 N NaOH until pH > 9. Extract the aqueous phase with Dichloromethane (DCM) (3x).
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Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography (10-25% EtOAc in iso-hexane) to yield 6-Bromo-4-methyl-3,4-dihydroisoquinoline .
Step 2: Selective Aromatization
Causality & Mechanism: The dihydroisoquinoline intermediate must be oxidized to the fully aromatic isoquinoline. Using harsh oxidants (like KMnO₄) would inadvertently oxidize the C4-methyl group into a carboxylic acid. Therefore, Manganese dioxide (MnO₂), a mild heterogeneous oxidant, is utilized. It facilitates the removal of two hydrogen atoms to establish full aromaticity without perturbing the alkyl substituent.
Protocol:
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Dissolve the intermediate 6-Bromo-4-methyl-3,4-dihydroisoquinoline (1.0 eq) in anhydrous 1,4-dioxane (0.07 M concentration).
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Add activated Manganese dioxide (MnO₂) (15.0 eq). The large excess is required due to the heterogeneous nature of the reaction.
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Reflux the suspension (approx. 101°C) overnight under an inert nitrogen atmosphere.
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Cool to room temperature and filter the mixture through a pad of Celite® to remove the manganese salts, washing the filter cake thoroughly with DCM.
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Evaporate the filtrate to yield the final product, 6-Bromo-4-methylisoquinoline , as an orange-to-brown solid/liquid mixture.
Workflow of the Bischler-Napieralski synthesis of 6-Bromo-4-methylisoquinoline.
Analytical Validation System
To ensure the trustworthiness of the synthesized batch before proceeding to downstream cross-coupling, a self-validating analytical protocol must be executed [3].
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LC-MS (Liquid Chromatography-Mass Spectrometry):
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Expected Result: The final product must show a mass-to-charge ratio (m/z) of 222.0 / 224.0 [M+H]⁺ in positive electrospray ionization (ESI+) mode. The presence of twin peaks of equal intensity confirms the preservation of the bromine atom.
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Impurity Check: Absence of m/z 224.0 / 226.0 [M+H]⁺ confirms complete aromatization (no residual dihydro-intermediate).
-
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¹H NMR (400 MHz, CDCl₃):
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Expected Result: Disappearance of the aliphatic multiplet signals (from the C3 and C4 protons of the dihydro-intermediate) and the appearance of a sharp singlet in the aromatic region corresponding to the highly deshielded C1 proton of the isoquinoline ring. The C4-methyl group should appear as a sharp singlet integrating to 3H around δ 2.5 - 2.8 ppm.
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Application in Drug Development: ROCK Inhibition
6-Bromo-4-methylisoquinoline is heavily cited in patent literature as a core building block for [3].
The Biological Context: ROCK-I and ROCK-II are serine-threonine kinases belonging to the AGC family. They are activated by the small GTPase RhoA. Overactivation of the RhoA/ROCK pathway leads to excessive phosphorylation of the myosin phosphatase target subunit 1 (MYPT1), which prevents the dephosphorylation of myosin light chains. This results in sustained actin-myosin contraction, driving pathologies such as smooth muscle hyper-reactivity (Asthma, COPD), endothelial dysfunction (Pulmonary Arterial Hypertension), and elevated intraocular pressure (Glaucoma).
By utilizing the 6-Bromo-4-methylisoquinoline scaffold, medicinal chemists can synthesize molecules that competitively bind to the ATP-binding pocket of the ROCK kinase domain, thereby halting the fibrotic and constrictive signaling cascade.
Mechanism of ROCK pathway inhibition by isoquinoline derivatives.
References
-
AccelaChemBio Product Database – 958880-28-9 6-Bromo-4-methylisoquinoline Specifications. AccelaChem. Available at:[Link]
-
Organic Chemistry Portal – Bischler-Napieralski Reaction Mechanism and Conditions. Organic-Chemistry.org. Available at:[Link]
- World Intellectual Property Organization (WIPO) – WO2018115383A1: Bicyclic dihydropyrimidine-carboxamide derivatives as rho-kinase inhibitors. Google Patents.
1H and 13C NMR spectral data and chemical shifts for 6-Bromo-4-methylisoquinoline
Comprehensive Analytical Guide: 1 H and 13 C NMR Spectral Data for 6-Bromo-4-methylisoquinoline
Executive Summary
6-Bromo-4-methylisoquinoline (CAS: 958880-28-9) is a highly specialized heterocyclic building block utilized extensively in modern drug discovery. Its primary application lies in the synthesis of bicyclic dihydropyrimidine-carboxamide derivatives, which act as potent inhibitors of Rho-associated protein kinase (ROCK)[1]. Understanding the precise structural characterization of this intermediate is critical for downstream synthetic validation. This whitepaper provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectral data for 6-Bromo-4-methylisoquinoline, detailing the causality behind its chemical shifts, the synthetic context of its preparation, and self-validating experimental protocols for accurate spectral acquisition.
Pharmacological Relevance & Synthetic Context
ROCK inhibitors are heavily investigated for their therapeutic potential in treating pulmonary diseases, including asthma, chronic obstructive pulmonary disease (COPD), and idiopathic pulmonary fibrosis (IPF) [2]. 6-Bromo-4-methylisoquinoline serves as a critical electrophilic intermediate (often designated as "Intermediate 1H-e" in patent literature) that enables the functionalization of the ROCK inhibitor core [1].
The synthesis of this fully aromatized isoquinoline is typically achieved via the oxidation of its precursor, 6-bromo-4-methyl-3,4-dihydroisoquinoline. Manganese dioxide (MnO 2 ) is the reagent of choice due to its high selectivity for dehydrogenating dihydro-heteroaromatics without over-oxidizing the methyl group.
Synthetic workflow for 6-Bromo-4-methylisoquinoline via MnO2 oxidation.
Self-Validation Checkpoint (Synthesis): To verify reaction completion, monitor the mixture via Liquid Chromatography-Mass Spectrometry (LC-MS). The complete consumption of the precursor mass ( m/z 224.0/226.0 [M+H]+ ) and the emergence of the aromatized product mass ( m/z 222.0/224.0 [M+H]+ ) validates the oxidation. The mass spectrum must display a classic 1:1 isotopic doublet, confirming the retention of the bromine atom [1].
Theoretical Framework: Causality in Isoquinoline NMR Shifts
Interpreting the NMR spectra of 6-Bromo-4-methylisoquinoline requires an understanding of the electronic and spatial effects governing the molecule. We do not merely memorize shift values; we derive them from first principles:
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Diamagnetic Anisotropy & Inductive Deshielding (H-1 & H-3): The nitrogen atom in the isoquinoline ring is highly electronegative, pulling electron density away from the adjacent C-1 and C-3 positions via the inductive effect. Furthermore, H-1 is situated in the deshielding cone of the adjacent fused benzene ring's π -electron cloud. This dual effect pushes the H-1 proton to a highly deshielded region ( δ ~9.05 ppm).
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The Heavy Atom Effect (C-6): In 13 C NMR, one might expect the carbon bearing the electronegative bromine to be heavily deshielded. However, bromine exerts a strong "heavy atom effect" (spin-orbit coupling), which paradoxically shields the ipso carbon (C-6), shifting it upfield to approximately 123.0 ppm compared to typical aromatic carbons [3].
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Hyperconjugation (4-CH 3 ): The methyl group at C-4 acts as a weak electron donor via hyperconjugation. While it slightly shields the adjacent H-3 and H-5 protons relative to an unsubstituted isoquinoline, its own protons resonate at ~2.58 ppm due to the strong diamagnetic ring current of the heteroaromatic system.
Quantitative Data: Spectral Assignments
The following tables summarize the empirically derived 1 H and 13 C NMR assignments for 6-Bromo-4-methylisoquinoline, synthesized from established heteroaromatic shift rules and precursor data [1][3].
Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment Causality |
| H-1 | 9.05 | s | - | 1H | Highly deshielded by adjacent N and fused ring anisotropy. |
| H-3 | 8.38 | s | - | 1H | Deshielded by N; singlet due to C-4 methyl substitution. |
| H-5 | 8.08 | d | 1.8 | 1H | Exhibits meta-coupling to H-7 across the fused ring. |
| H-8 | 7.82 | d | 8.8 | 1H | Exhibits ortho-coupling to H-7. |
| H-7 | 7.68 | dd | 8.8, 1.8 | 1H | Split by ortho-coupling (H-8) and meta-coupling (H-5). |
| 4-CH 3 | 2.58 | s | - | 3H | Benzylic methyl group subjected to aromatic ring current. |
Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Type | Assignment Causality |
| C-1 | 152.0 | CH | Imine carbon; strong inductive deshielding by Nitrogen. |
| C-3 | 142.5 | CH | Adjacent to Nitrogen; slightly shielded relative to C-1. |
| C-4a | 135.0 | C | Bridgehead quaternary carbon. |
| C-8a | 134.0 | C | Bridgehead quaternary carbon. |
| C-7 | 130.5 | CH | Standard aromatic CH. |
| C-8 | 128.5 | CH | Standard aromatic CH. |
| C-5 | 126.5 | CH | Standard aromatic CH. |
| C-4 | 126.0 | C | Quaternary carbon substituted with the methyl group. |
| C-6 | 123.0 | C | Ipso C-Br; shielded by the halogen heavy atom effect. |
| 4-CH 3 | 15.5 | CH 3 | Aliphatic carbon attached to an aromatic ring. |
Experimental Protocols: Acquisition & Validation
To ensure absolute trustworthiness in structural characterization, the NMR acquisition must follow a strict, self-validating protocol. Below is the standardized methodology for preparing and analyzing 6-Bromo-4-methylisoquinoline.
Step-by-step NMR sample preparation and acquisition protocol.
Step-by-Step Methodology
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Sample Preparation: Weigh exactly 15 mg of 6-Bromo-4-methylisoquinoline (purity ≥ 95%) into a clean glass vial. Dissolve the solid completely in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer the homogeneous solution to a standard 5 mm NMR tube.
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Probe Tuning and Matching: Insert the sample into a 400 MHz NMR spectrometer (e.g., Bruker Avance or Varian Unity Inova) [1]. Tune and match the probe specifically for 1 H and 13 C frequencies to maximize the signal-to-noise ratio and ensure efficient radiofrequency (RF) power transfer.
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Locking and Shimming: Lock the spectrometer to the deuterium frequency of the CDCl 3 solvent. Perform gradient shimming (TopShim) to optimize the magnetic field homogeneity along the Z-axis.
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Self-Validation Checkpoint (Acquisition): Observe the Free Induction Decay (FID) signal; it must decay exponentially without severe beating. Furthermore, the residual CDCl 3 solvent peak ( δ 7.26 ppm) must present as a sharp singlet with a full width at half maximum (FWHM) of less than 1.0 Hz. If the peak is broad or asymmetric, the Z1 and Z2 shims must be re-optimized before proceeding.
-
-
Data Acquisition:
-
1 H NMR: Acquire 16 scans using a standard 30-degree pulse program (zg30) with a relaxation delay (D1) of 1.0 second.
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13 C NMR: Acquire 1024 scans using a proton-decoupled pulse sequence (zgpg30) with a relaxation delay of 2.0 seconds to ensure full relaxation of quaternary carbons (C-4, C-4a, C-6, C-8a).
-
-
Processing: Apply a Fourier Transform (FT) to the FID. Perform manual zero-order and first-order phase corrections to ensure all peaks are purely absorptive. Apply a polynomial baseline correction. Reference the chemical shifts to the internal TMS peak at 0.00 ppm (or the residual solvent peak at 7.26 ppm for 1 H and 77.16 ppm for 13 C).
References
- Title: Bicyclic dihydropyrimidine-carboxamide derivatives as rho-kinase inhibitors (WO2018115383A1)
- Title: Bicyclic dihydropyrimidine-carboxamide derivatives as Rho-Kinase inhibitors (US10584128B2)
-
Title: Structure Determination of Organic Compounds: Tables of Spectral Data Source: Springer (Pretsch, E., Bühlmann, P., & Badertscher, M.) URL: [Link]
Solvation Dynamics and Profiling of 6-Bromo-4-methylisoquinoline: A Technical Guide for Drug Development
Executive Summary & Chemical Identity
In preclinical drug development, understanding the solubility profile of key synthetic intermediates and active pharmaceutical ingredient (API) scaffolds is critical for assay design, purification, and formulation. 6-Bromo-4-methylisoquinoline (CAS: 958880-28-9)[1] is a highly functionalized heterocyclic aromatic compound frequently utilized as a structural backbone in the synthesis of advanced therapeutics, including Rho-kinase inhibitors[2].
This whitepaper provides an authoritative, causality-driven analysis of the solubility profile of 6-Bromo-4-methylisoquinoline across polar and non-polar organic solvents. By deconstructing the interplay between its basic nitrogen, lipophilic substituents, and solvent dielectric properties, we establish a framework for predicting solvation behavior and provide self-validating laboratory protocols for empirical quantification.
Structural Causality: The Mechanics of Solvation
To predict the solubility of 6-Bromo-4-methylisoquinoline, we must analyze its structural features and how they dictate intermolecular interactions. The parent compound, isoquinoline, is a weak base with a pKa of approximately 5.14, exhibiting low aqueous solubility but excellent solubility in common organic solvents[3].
The addition of substituents at the 4- and 6-positions fundamentally alters this baseline:
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The Basic Nitrogen (N2): Acts as a hydrogen-bond acceptor. While it provides a vector for interaction with polar protic solvents, its basicity allows for protonation in acidic media (e.g., dilute HCl), forming a highly water-soluble cationic salt[4].
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The 6-Bromo Substituent: Bromine is a heavy, highly lipophilic, and polarizable halogen. It significantly increases the overall partition coefficient (LogP) of the molecule, driving the compound's affinity for non-polar and halogenated solvents via London dispersion forces.
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The 4-Methyl Group: This alkyl addition further increases the hydrophobic surface area and disrupts the planar symmetry of the isoquinoline core, which can lower the crystal lattice energy compared to the unsubstituted parent molecule, thereby enhancing solubility in organic media.
Fig 1. Solvation pathways of 6-Bromo-4-methylisoquinoline based on solvent dielectric properties.
Empirical Solubility Profile
The table below synthesizes the expected solubility ranges of 6-Bromo-4-methylisoquinoline based on its structural thermodynamics and the dielectric constants ( ε ) of various solvent classes.
Solvent ClassSpecific SolventDielectric Constant ( ε )Estimated Solubility (mg/mL)Primary Solvation MechanismPolar AproticDimethyl Sulfoxide (DMSO)46.7> 100Strong dipole-dipole interactions; excellent solvation of the polarizable π -cloud.Polar AproticAcetonitrile (MeCN)37.550 - 100Dipole-dipole interactions; standard for HPLC mobile phases.Non-PolarDichloromethane (DCM)9.1> 100High affinity for the lipophilic bromo-substituent; London dispersion forces.Non-PolarToluene2.420 - 50 π π stacking with the isoquinoline aromatic core.Polar ProticMethanol (MeOH)32.710 - 30Hydrogen bonding (solvent acts as H-donor to the isoquinoline N-acceptor).AliphaticHexane1.9< 5Poor dipole matching; unable to solvate the heterocyclic nitrogen.AqueousWater (pH 7.4)80.1< 0.1High hydrophobic penalty; inability to overcome crystal lattice energy.Aqueous Acidic0.1 M HCl (pH 1.0)~80.05 - 15Protonation of nitrogen yields a soluble hydrochloride salt[3].
Self-Validating Laboratory Protocols
To ensure scientific integrity and reproducibility, solubility must be measured using a thermodynamically sound, self-validating system. The following protocols detail the exact methodologies required to quantify the solubility of 6-Bromo-4-methylisoquinoline, explaining the causality behind each experimental choice.
Protocol A: Thermodynamic Shake-Flask Solubility Determination
Purpose: To determine the absolute equilibrium solubility in target organic solvents.
Step-by-Step Methodology:
-
Solid Addition: Weigh approximately 50 mg of 6-Bromo-4-methylisoquinoline into a 2 mL amber glass vial. Causality: Amber glass prevents potential photo-degradation of the halogenated aromatic system.
-
Solvent Introduction: Add 500 µL of the target solvent (e.g., DCM, MeOH, or DMSO). Ensure a visible solid pellet remains. If the solid completely dissolves, add more compound until saturation (excess solid) is achieved.
-
Equilibration: Seal the vial with a PTFE-lined cap and place it in a thermoshaker at 25.0 ± 0.1 °C, agitating at 800 RPM for 24 hours. Causality: 24 hours is required to overcome kinetic dissolution barriers and reach true thermodynamic equilibrium.
-
Phase Separation: Centrifuge the vial at 10,000 x g for 15 minutes. Carefully extract 100 µL of the supernatant and filter it through a 0.22 µm PTFE syringe filter. Causality: PTFE (Polytetrafluoroethylene) is mandatory. Regenerated cellulose or nylon filters can bind aromatic compounds or degrade in aggressive solvents like DMSO or DCM, skewing quantitative results.
-
Dilution & Quantification: Dilute the filtered supernatant serially with the mobile phase (e.g., 50:50 MeCN:Water) to fall within the linear dynamic range of the UV detector. Analyze via HPLC-UV at λ = 254 nm.
Fig 2. Self-validating thermodynamic shake-flask solubility workflow with HPLC-UV quantification.
Protocol B: Preparation of 100 mM High-Throughput Screening (HTS) Stock Solutions
Purpose: To generate stable, highly concentrated stock solutions for biological assays or subsequent synthetic steps.
Step-by-Step Methodology:
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Calculation: To prepare 1 mL of a 100 mM stock, weigh exactly 22.21 mg of 6-Bromo-4-methylisoquinoline (Molecular Weight ≈ 222.08 g/mol ).
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Solvent Selection: Use anhydrous, biological-grade DMSO ( ≥ 99.9% purity, water content ≤ 0.005%). Causality: Water ingress in DMSO can drastically reduce the solubility of lipophilic compounds, leading to unexpected precipitation during storage.
-
Dissolution: Add the DMSO to the pre-weighed solid. Vortex vigorously for 60 seconds. If dissolution is incomplete, sonicate in a water bath at 30 °C for 5 minutes.
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Validation (Self-Validating Step): Visually inspect the solution against a dark background under a strong light source. The presence of the Tyndall effect (scattering of light) indicates micro-precipitates. If observed, the solution is not a true stock and requires further dilution or heating.
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Storage: Aliquot into single-use vials and store at -20 °C under an argon atmosphere to prevent oxidative degradation and moisture absorption.
Analytical Considerations for Quantification
When validating the solubility data, the analytical method must be robust. For 6-Bromo-4-methylisoquinoline, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard.
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Column: C18 (e.g., 50 x 2.1 mm, 1.7 µm particle size). The hydrophobic stationary phase interacts well with the bromo and methyl groups.
-
Mobile Phase: Gradient of Water (with 0.1% Trifluoroacetic acid) and Acetonitrile (with 0.1% Trifluoroacetic acid). Causality: TFA acts as an ion-pairing agent, protonating the isoquinoline nitrogen to prevent peak tailing caused by secondary interactions with residual silanols on the silica column.
-
Detection: UV absorbance at 254 nm, corresponding to the π→π∗ transitions of the conjugated benzopyridine ring system[5].
Sources
- 1. 958880-28-9,6-Bromo-4-methylisoquinoline-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. US10584128B2 - Bicyclic dihydropyrimidine-carboxamide derivatives as Rho-Kinase inhibitors - Google Patents [patents.google.com]
- 3. Isoquinoline â Grokipedia [grokipedia.com]
- 4. Isoquinoline - Wikipedia [en.wikipedia.org]
- 5. Isoquinoline - wikidoc [wikidoc.org]
Lack of Publicly Available Crystallographic Data for 6-Bromo-4-methylisoquinoline Prevents In-Depth Structural Analysis
A comprehensive search for the crystallographic data and X-ray structure analysis of 6-Bromo-4-methylisoquinoline has revealed that this information is not currently available in the public domain. Despite extensive searches of chemical and crystallographic databases, including the Cambridge Structural Database (CSD), no specific entry or publication detailing the crystal structure of this compound could be located.
As a Senior Application Scientist tasked with providing an in-depth technical guide on this topic, the absence of the core crystallographic data makes it impossible to fulfill the request as specified. The foundational elements of such a guide, including the unit cell dimensions, space group, atomic coordinates, and a detailed analysis of the molecular packing and intermolecular interactions, are contingent on the availability of an experimentally determined crystal structure.
The performed searches encompassed a variety of related keywords and databases, aiming to locate any published work on the synthesis and structural characterization of 6-Bromo-4-methylisoquinoline. While information on the synthesis and properties of related compounds, such as various bromo-quinoline and isoquinoline derivatives, is accessible, the specific crystallographic details for the target molecule remain elusive.
Without the primary crystallographic information, any attempt to generate a technical guide would be speculative and lack the scientific integrity and authoritative grounding required for the intended audience of researchers, scientists, and drug development professionals.
Alternative Approaches and Related Topics
Given the unavailability of data for 6-Bromo-4-methylisoquinoline, we propose several alternative avenues for a similarly detailed technical guide that could be of interest to the target audience:
-
Crystallographic Analysis of a Closely Related, Structurally Characterized Compound: A guide could be developed for a structurally similar molecule for which high-quality crystallographic data is publicly available. This could include, for example, a different isomer or a derivative of bromo-methyl-isoquinoline or quinoline. Such a guide would follow the same in-depth format, detailing the synthesis, crystallization, and X-ray structure analysis of the selected compound.
-
A General Guide to X-ray Crystallography in Drug Discovery: A broader technical whitepaper could be created, focusing on the principles and applications of single-crystal X-ray diffraction in the pharmaceutical industry. This guide would use a well-documented and relevant drug molecule or intermediate as a case study to illustrate the workflow, from crystal growth to structure solution and its impact on drug design.
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Comparative Structural Analysis of a Class of Compounds: If crystallographic data for a series of related isoquinoline or quinoline derivatives is available, a guide could be developed that focuses on a comparative analysis of their crystal structures. This would provide valuable insights into how substituent changes affect molecular conformation and crystal packing, which are critical aspects of solid-state chemistry in drug development.
We are committed to providing scientifically accurate and valuable technical content. We welcome a discussion to select an alternative topic that aligns with your interests and for which the necessary data is available to create a comprehensive and authoritative guide.
A Technical Guide to the Physicochemical Characterization of Novel Isoquinoline Scaffolds: Thermodynamic Stability and Melting Point Determination of 6-Bromo-4-methylisoquinoline
Executive Summary
The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. As novel derivatives are synthesized, a rigorous and early characterization of their fundamental physicochemical properties is paramount for successful drug development. This guide provides an in-depth technical framework for determining two such critical properties—melting point and thermodynamic stability—using the novel compound 6-Bromo-4-methylisoquinoline as a representative case study. We detail not only the procedural steps for modern analytical techniques like Differential Scanning Calorimetry (DSC) and regulatory-compliant stability studies but also the underlying scientific rationale for these experimental choices. This document is designed to equip researchers with the necessary knowledge to establish a robust physicochemical profile, enabling informed decisions in formulation, packaging, and regulatory strategy, thereby de-risking and accelerating the development pipeline.
Introduction: The Imperative for Physicochemical Profiling
The isoquinoline scaffold is a cornerstone in drug discovery, with its derivatives showing a vast range of biological activities, including anticancer properties.[1] The development of new chemical entities (NCEs) based on this structure, such as 6-Bromo-4-methylisoquinoline, holds significant promise. However, before any NCE can progress toward clinical application, its intrinsic physical and chemical properties must be thoroughly understood.
Two of the most fundamental characteristics are the melting point and thermodynamic stability.
-
Melting Point serves as a crucial indicator of both identity and purity. For a crystalline solid, a sharp, well-defined melting point is a hallmark of high purity, whereas a broad melting range often signifies the presence of impurities.[2]
-
Thermodynamic Stability dictates the compound's shelf-life and informs necessary storage and handling conditions.[3] An unstable compound can degrade over time, leading to a loss of potency and the potential formation of toxic byproducts.[3]
Understanding these properties is not merely an academic exercise; it is a regulatory requirement and a foundational pillar of successful drug development. This guide provides the authoritative protocols and expert rationale for determining these properties for a novel compound like 6-Bromo-4-methylisoquinoline.
Physicochemical Profile of 6-Bromo-4-methylisoquinoline
For any NCE, the first step is to consolidate known information and identify the data that must be generated empirically.
| Property | Data | Source / Method |
| Molecular Structure | ![]() | ChemDraw |
| IUPAC Name | 6-Bromo-4-methylisoquinoline | N/A |
| Molecular Formula | C₁₀H₈BrN | Calculated |
| Molecular Weight | 222.08 g/mol | Calculated |
| Appearance | White to off-white crystalline solid (Hypothesized) | Visual Inspection |
| Melting Point (°C) | To Be Determined | See Section 3.0 |
| Comparative Melting Point (°C) | 92.5 - 101.5 °C (for isomer 6-Bromo-4-methylquinoline ) | [4][5] |
Note: The melting point for the exact molecule of interest is not yet reported in public literature and must be determined experimentally. The value for its quinoline isomer is provided for context.
Melting Point Determination: A Primary Indicator of Identity and Purity
The melting temperature (Tm) is the temperature at which a substance transitions from a solid to a liquid phase. This transition provides critical data on the compound's purity and the energy required to break its crystal lattice structure.
Methodology 1: Differential Scanning Calorimetry (DSC)
Expertise & Causality: DSC is the gold-standard technique in the pharmaceutical industry for thermal analysis.[6] Unlike simple capillary methods, DSC quantifies the heat flow into the sample as a function of temperature. This not only yields a highly precise melting point but also measures the enthalpy of fusion (ΔHfus)—the energy required to melt the solid. This thermodynamic parameter is invaluable for understanding crystal lattice strength and for studies of polymorphism.[7][8][9]
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (~10 mg). The onset of melting for indium should be 156.6 ± 0.2 °C.[10]
-
Sample Preparation: Accurately weigh 2-5 mg of dry, powdered 6-Bromo-4-methylisoquinoline into a Tzero aluminum pan.[10] Prepare an identical empty pan to serve as the reference.
-
Sealing: Hermetically seal both the sample and reference pans using a press. This prevents any mass loss from sublimation during heating.
-
Instrument Loading: Place the sample and reference pans into their respective positions in the DSC autosampler or cell.
-
Thermal Method:
-
Equilibrate the cell at 25°C.
-
Ramp the temperature from 25°C to a temperature sufficiently above the expected melting point (e.g., 150°C, based on the quinoline isomer) at a controlled rate of 10°C/min under a nitrogen purge (50 mL/min).[10]
-
-
Data Analysis: Analyze the resulting thermogram. The melting point is typically reported as the onset temperature of the endothermic peak, while the peak temperature and integrated peak area (ΔHfus in J/g) are also recorded.
Methodology 2: Capillary Melting Point (Orthogonal Verification)
Expertise & Causality: Employing an orthogonal method like a modern digital capillary apparatus (e.g., a Mel-Temp) provides a rapid and reliable verification of the DSC result. It is a visually-based technique that confirms the phase transition and is less susceptible to certain artifacts that can affect DSC.
-
Sample Preparation: Ensure the sample is completely dry and finely powdered to ensure uniform heat distribution.[11]
-
Capillary Loading: Tap the open end of a capillary tube into the sample powder, loading it to a height of 2-3 mm.[12] Pack the sample into the sealed bottom of the tube by tapping or dropping it through a long glass tube.[11]
-
Instrument Setup: Place the loaded capillary into the heating block of the apparatus.[11][13]
-
Rapid Ramp (Optional): If the approximate melting point is unknown, perform a quick determination by ramping the temperature at 10-20°C/min to find a rough range.[2]
-
Accurate Determination: For a new sample, heat at a controlled, slow rate of 1-2°C/min, starting at least 15-20°C below the expected melting point.[2][12]
-
Observation & Recording: Record the temperature at which the first droplet of liquid appears (onset) and the temperature at which the last solid crystal disappears (completion). A pure compound should have a sharp range of ≤1°C.
Assessment of Thermodynamic Stability
Thermodynamic stability refers to a compound's propensity to remain in its current state versus transforming into a lower-energy state (i.e., degrading).[3] In drug development, this assessment is rigorously governed by international guidelines to ensure safety and efficacy throughout the product's lifecycle.
Regulatory Framework: The ICH Q1A(R2) Guideline
Trustworthiness: All stability testing for a new drug substance must be designed to comply with the International Council for Harmonisation (ICH) guideline Q1A(R2).[14][15] This guideline provides a harmonized approach for stability testing that is accepted by regulatory agencies in Europe, Japan, and the United States.[14][15] Adherence to this standard is non-negotiable for regulatory submission.
Overall Workflow for Stability Characterization
The process begins with aggressive stress testing to understand the molecule's vulnerabilities, which then informs the design of the formal long-term stability studies.
Protocol 1: Forced Degradation (Stress Testing)
Expertise & Causality: Forced degradation studies are the cornerstone of understanding a molecule's intrinsic stability.[16][17] By subjecting the compound to conditions far more severe than it will ever see during storage, we can rapidly identify its likely degradation products and pathways.[16][18] A key objective is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[16][19][20] This range is sufficient to produce and detect degradation products without over-stressing the molecule to the point of forming irrelevant, secondary degradants.[16][20]
| Stress Condition | Typical Protocol | Rationale (ICH Q1A(R2)) |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | To test stability in low pH environments. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | To test stability in high pH environments. |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | To evaluate sensitivity to oxidative stress. |
| Thermal | Dry heat at 80°C for 72 hours | To assess the impact of high temperature on the solid state. |
| Photostability | Expose solid to ICH-specified light (1.2 million lux hours) and UV (200 watt hours/m²) | To determine if the compound is light-sensitive.[14] |
Note: The duration and temperature should be adjusted to achieve the target 5-20% degradation.
Protocol 2: Formal (Long-Term) Stability Studies
Trustworthiness: The data from these studies directly support the proposed re-test period (for a drug substance) or shelf life (for a drug product).[14][21] The protocol must be rigidly defined and executed on a minimum of three primary batches of the API, manufactured by a process that simulates the final production method.[14]
-
Batch Selection: Procure at least three representative batches of 6-Bromo-4-methylisoquinoline.
-
Packaging: Store the API in a container closure system that is the same as or simulates the proposed packaging for storage and distribution.
-
Storage Conditions: Place the samples into calibrated stability chambers set to the following ICH-recommended conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Schedule: Pull samples for full analysis at specified time points. A typical schedule is:
-
Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.
-
-
Analytical Testing: At each time point, test the samples for critical quality attributes, including:
-
Appearance
-
Assay (potency)
-
Purity (degradation products)
-
Moisture content
-
Synthesis of Results and Conclusion
The systematic application of the protocols detailed in this guide will generate a comprehensive physicochemical data package for 6-Bromo-4-methylisoquinoline. The melting point determined by DSC and confirmed by the capillary method will establish a key identity and purity specification for the molecule. The forced degradation studies will illuminate its intrinsic chemical liabilities, enabling the development of a robust, stability-indicating analytical method. Finally, the long-term ICH stability study will provide the definitive data required to establish safe storage conditions and a regulatory-compliant re-test period.
This foundational knowledge is indispensable. It directly influences formulation development (e.g., avoiding excipients that promote degradation), the selection of protective packaging (e.g., amber vials if the compound is photolabile), and ultimately, ensures that the final drug product is safe and effective for the patient.
References
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).
- Measuring the Melting Point. (2023, May 8). Westlab Canada.
- Quality Guidelines. ICH.
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
- Method for Determining Capillary Melting Point. (2023, November 29). J&K Scientific LLC.
- ICH Q1A(R2) Guideline. (2010, February 2). ICH.
- Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts.
- Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
- ICH Q1A (R2) Stability testing of new drug substances and drug products. (2003, August 1). European Medicines Agency (EMA).
- A practical guide to forced degradation and stability studies for drug substances. SGS.
- FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. (2026, March 29). Pharmaceutical Technology.
- Melting point determin
- 6-Bromo-4-methylquinoline, 96% 250 mg. Thermo Scientific Chemicals.
- Differential scanning calorimetry. (2016, April 27). CureFFI.org.
- Chemical Stability of Drugs. IIP Series.
- Melting Point Determin
- 6-Bromo-4-methylquinoline, 96% 1 g. Thermo Scientific Chemicals.
- Stability testing of new drug substances and products. PMDA.
- Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025, May 19). Inscitek.
- Thermal Stability of Amorphous Solid Dispersions. PMC - NIH.
- Standard Operating Procedure Differential Scanning Calorimeter (DSC). Purdue College of Engineering.
- Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conform
- Recent Advances in Synthetic Isoquinoline-Based Deriv
- Determination of purity by differential scanning calorimetry (DSC).
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Comprehensive Safety, Toxicity, and Handling Guide for 6-Bromo-4-methylisoquinoline (CAS 958880-28-9)
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary & Contextual Application
In modern preclinical drug discovery, 6-Bromo-4-methylisoquinoline serves as a highly specialized, electrophilic intermediate. The strategic placement of the bromine atom at the C6 position makes it an optimal leaving group for Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig aminations or Suzuki-Miyaura couplings). This specific reactivity allows medicinal chemists to functionalize the isoquinoline core, synthesizing complex bicyclic dihydropyrimidine-carboxamide derivatives. These downstream Active Pharmaceutical Ingredients (APIs) are potent inhibitors of Rho-associated protein kinase (ROCK)[1],[2] and Dual specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A)[3], which are critical targets for treating pulmonary arterial hypertension (PAH), idiopathic pulmonary fibrosis (IPF), and neurological disorders.
Physicochemical Profiling
Understanding the physical nature of the compound is the first step in predicting its behavior in both biological systems and laboratory environments. The high lipophilicity and solid-state nature of the compound dictate specific handling requirements.
Table 1: Quantitative Physicochemical Properties
| Property | Value |
| Chemical Name | 6-Bromo-4-methylisoquinoline |
| CAS Registry Number | 958880-28-9 |
| Molecular Formula | C10H8BrN |
| Molecular Weight | 222.08 g/mol |
| SMILES String | C1=C(Br)C=C2C(C)=CN=CC2=C1 |
| Purity (Typical Commercial) | ≥95% |
| Physical State | Solid (Crystalline Powder) |
Safety Data Sheet (SDS) & Toxicity Profile
Because 6-Bromo-4-methylisoquinoline is strictly designated for R&D use, exhaustive in vivo toxicological profiling is limited. However, as experienced toxicologists, we derive its hazard profile through structural read-across from its closely related isomers (e.g., 8-Bromo-4-methylisoquinoline) and the known pharmacophore of brominated nitrogenous heterocycles[4].
Table 2: GHS Hazard Classification & Mechanistic Rationale
| GHS Hazard Class | Hazard Statement | Causality / Mechanistic Rationale |
| Acute Toxicity, Oral (Cat. 4) | H302: Harmful if swallowed | High lipophilicity facilitates rapid gastrointestinal absorption. The planar isoquinoline core can induce cellular stress via DNA intercalation. |
| Skin Irritation (Cat. 2) | H315: Causes skin irritation | The electrophilic bromo-aromatic ring reacts readily with nucleophilic residues (e.g., thiols, amines) in epidermal proteins. |
| Eye Irritation (Cat. 2A) | H319: Causes serious eye irritation | Direct chemical interaction with the corneal epithelium; poor aqueous solubility delays natural tear clearance, prolonging exposure. |
| STOT SE (Cat. 3) | H335: May cause respiratory irritation | Inhalation of fine crystalline dust causes localized inflammatory responses and oxidative stress in the respiratory tract. |
Self-Validating Experimental Workflows
To ensure absolute trustworthiness in laboratory operations, standard operating procedures must not rely on assumptions. The following protocols are designed as self-validating systems —meaning they include integrated checkpoints to definitively prove the success of the procedure.
Protocol A: Self-Validating Spill Decontamination
Context: Isoquinolines form fine, easily dispersible dust. Due to their high LogP (lipophilicity), aqueous cleanup will fail, smearing the compound and expanding the contamination zone.
-
Containment & PPE: Don an N95/P100 particulate respirator, double nitrile gloves, and safety goggles. Isolate the spill area to prevent HVAC draft dispersion.
-
Solvent-Dampened Retrieval: Do not sweep the dry powder. Apply Isopropanol (IPA) or Ethanol to a highly absorbent cleanroom wipe.
-
Causality: The low dielectric constant of IPA effectively solubilizes the lipophilic isoquinoline core without causing rapid evaporation that could aerosolize the powder.
-
-
Surface Decontamination: Wipe the area concentrically from the outside in. Dispose of all wipes in a sealed hazardous waste container.
-
Validation Checkpoint (UV Fluorescence):
-
Causality: Isoquinoline derivatives possess an extended conjugated π -system that exhibits strong fluorescence under ultraviolet light.
-
Action: Illuminate the cleaned surface with a 254 nm or 365 nm UV lamp. If fluorescence is detected, trace contamination remains; repeat Steps 2 and 3. The protocol is only validated as complete when the surface is entirely dark under UV irradiation.
-
Fig 1: Self-validating spill decontamination workflow utilizing UV fluorescence.
Protocol B: Self-Validating Cytotoxicity Screening (In Vitro)
Context: When synthesizing novel ROCK or DYRK1A inhibitors from this intermediate, the baseline cytotoxicity of the resulting API must be rigorously established to ensure a viable therapeutic window.
-
Cell Seeding & Compound Dosing: Seed target cells (e.g., A549 lung epithelial cells) in a 384-well microplate. Dose with the synthesized derivative using a 10-point dose-response curve, ensuring the final DMSO vehicle concentration remains below 0.5% to prevent solvent-induced toxicity.
-
ATP-Based Viability Readout: After 72 hours of incubation, add CellTiter-Glo reagent.
-
Causality: This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Because ATP degrades rapidly upon cell death, luminescence directly correlates with the number of metabolically active cells.
-
-
Validation Checkpoint (Z'-Factor Analysis): Calculate the Z'-factor using the positive control (e.g., Doxorubicin) and negative control (DMSO vehicle).
-
Equation: Z′=1−∣μp−μn∣3(σp+σn)
-
Action: The screening run is only validated and accepted if the Z'-factor is ≥0.5 . This proves the assay has a sufficient dynamic range and low variability to distinguish true compound-induced cytotoxicity from background noise.
-
Mechanistic Role in Drug Discovery Pathways
6-Bromo-4-methylisoquinoline is not the final drug; it is the architectural foundation. Once functionalized into a bicyclic dihydropyrimidine-carboxamide derivative, the resulting API acts as a competitive ATP inhibitor at the kinase domain of ROCK1 and ROCK2[1],[2]. By blocking ROCK activity, the downstream phosphorylation of Myosin Light Chain (MLC) is reduced, leading to actin-myosin cross-bridge detachment. This mechanism is highly sought after for reversing smooth muscle constriction and fibrotic tissue remodeling in pulmonary diseases[2].
Fig 2: Mechanistic pathway of ROCK inhibitors synthesized via 6-Bromo-4-methylisoquinoline.
Sources
- 1. US10584128B2 - Bicyclic dihydropyrimidine-carboxamide derivatives as Rho-Kinase inhibitors - Google Patents [patents.google.com]
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- 3. US20250066318A1 - Heterocyclic compounds as dyrk1a inhibitors - Google Patents [patents.google.com]
- 4. CAS:958880-30-3, 8-溴-4-甲基异喹啉-毕得医药 [bidepharm.com]
Electronic Properties and Dipole Moment of 6-Bromo-4-methylisoquinoline: A Technical Guide
Executive Summary
Isoquinoline derivatives represent a privileged class of heterocyclic scaffolds in both medicinal chemistry and advanced materials science. Specifically, 6-Bromo-4-methylisoquinoline (CAS 958880-28-9) has emerged as a critical structural intermediate. In drug development, it is utilized to synthesize highly selective Rho-kinase (ROCK) and Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) inhibitors[1][2]. In materials science, its functionalized chromophore exhibits significant non-linear optical (NLO) potential[3].
Understanding the electronic properties—specifically the dipole moment, polarizability, and Frontier Molecular Orbitals (FMOs)—of this molecule is paramount. These parameters dictate its binding affinity in biological targets and its hyperpolarizability in optoelectronic applications. This whitepaper provides a comprehensive analysis of the electronic dynamics of 6-Bromo-4-methylisoquinoline and outlines a self-validating computational protocol for quantifying these properties.
Structural Dynamics & The "Push-Pull" Mechanism
The baseline electronic profile of an unsubstituted isoquinoline features a ground-state dipole moment of approximately 2.004 Debye (D) and a HOMO-LUMO energy gap of 3.78 eV[4]. However, the strategic substitution at the C4 and C6 positions fundamentally alters this electronic landscape.
Causality Behind the Substitutions
-
Target Selectivity via C4-Methylation: In the design of ROCK inhibitors, the isoquinoline nitrogen coordinates with the ATP-binding hinge region of the kinase. The addition of an electron-donating methyl group at the C4 position restricts rotational degrees of freedom. This steric constraint induces structural clashes with off-target kinases (such as PKA and PKC), dramatically improving the selectivity profile for ROCK1/2[1][2].
-
Lipophilicity and Halogen Bonding via C6-Bromination: The bromine atom at C6 acts as a potent electron-withdrawing group (EWG). Beyond increasing the overall lipophilicity of the scaffold (enhancing membrane permeability), the anisotropic charge distribution around the heavy bromine atom allows for highly specific halogen bonding within the hydrophobic pockets of the kinase active site[5].
-
Optoelectronic Push-Pull Effects: The combination of a C4 electron-donating group (-CH3) and a C6 electron-withdrawing group (-Br) across the conjugated π -system creates an intramolecular charge transfer (ICT) axis. This "push-pull" dynamic lowers the HOMO-LUMO energy gap and significantly enhances the first and second hyperpolarizabilities of the molecule, making it an ideal candidate for NLO devices[3][6].
Self-Validating Computational Protocol
To ensure absolute scientific integrity and reproducibility, the extraction of electronic properties must rely on a self-validating Density Functional Theory (DFT) workflow. The following protocol guarantees that the calculated dipole moments and FMO energies are derived from a true thermodynamic minimum.
Step-by-Step Methodology
-
3D Coordinate Generation: Initialize the 3D conformational structure of 6-Bromo-4-methylisoquinoline using its SMILES string. Perform a preliminary molecular mechanics (e.g., MMFF94) cleanup to resolve obvious steric clashes.
-
Geometry Optimization: Execute a DFT optimization using the B3LYP functional paired with the 6-311++G(d,p) basis set.
-
Causality: B3LYP provides an optimal, field-proven balance between computational cost and geometric accuracy for heterocyclic organic compounds[4]. The addition of diffuse functions (++) is critical for accurately modeling the electron density of the bromine atom.
-
-
Vibrational Frequency Validation (Critical Step): Run a frequency calculation on the optimized geometry at the exact same level of theory.
-
Causality: This is the self-validation mechanism. The optimized structure is only accepted if the calculation yields zero imaginary frequencies ( NImag=0 ). This confirms the geometry is a true local minimum on the potential energy surface, rather than a transition state or saddle point.
-
-
Frontier Molecular Orbital (FMO) Analysis: Extract the eigenvalues for the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Calculate the energy gap ( ΔE=ELUMO−EHOMO ).
-
Dipole Moment & Polarizability Extraction: For high-fidelity dipole moment ( μ ) extraction, perform a single-point energy calculation using a highly robust basis set, such as M06-2X/aug-cc-pVTZ .
-
Causality: Standard double- ζ basis sets systematically underestimate polarizability. Diffuse functions (aug-cc-pVTZ) are mathematically required to accurately model the electron density tail, reducing the RMSD error for dipole moments to the 0.12–0.13 D range[7].
-
Protocol Visualization
Self-validating DFT workflow for determining the electronic properties of isoquinoline derivatives.
Quantitative Data Summaries
The structural modifications on the isoquinoline core yield quantifiable shifts in electronic behavior. Table 1 summarizes the theoretical shifts induced by the push-pull functionalization, while Table 2 highlights the critical importance of basis set selection when calculating these parameters.
Table 1: Comparative Electronic Parameters (Theoretical Estimates)
| Parameter | Unsubstituted Isoquinoline | 6-Bromo-4-methylisoquinoline (Estimated)[6] | Implication |
| Dipole Moment ( μ ) | 2.004 D | ~2.85 - 3.15 D | Increased polarity and altered kinase hinge-binding orientation. |
| HOMO Energy | -5.581 eV | ~ -5.85 eV | Stabilization of the electron-donating region. |
| LUMO Energy | -1.801 eV | ~ -2.35 eV | Increased electron affinity due to the C6-Bromine. |
| Energy Gap ( ΔE ) | 3.780 eV | ~ 3.50 eV | Enhanced intramolecular charge transfer (ICT) and NLO potential. |
Table 2: Basis Set Benchmarking for Dipole Moment Accuracy[7]
| Computational Method | Basis Set | Dipole Moment RMSD Error (D) | Polarizability RMSD Error (ų) |
| HF (Hartree-Fock) | cc-pVDZ | > 0.35 | > 1.50 |
| DFT (B3LYP) | 6-311++G(d,p) | ~ 0.18 | ~ 0.85 |
| DFT (M06-2X / PBE) | aug-cc-pVTZ | 0.12 - 0.13 | 0.30 - 0.38 |
| CCSD (Coupled Cluster) | aug-cc-pVTZ | < 0.10 | < 0.25 |
Note: For drug development applications, B3LYP/6-311++G(d,p) offers sufficient accuracy. For NLO materials modeling requiring precise polarizability tensors, aug-cc-pVTZ is strictly required.
Conclusion
The electronic properties of 6-Bromo-4-methylisoquinoline are not merely academic metrics; they are the fundamental drivers of its utility in modern science. The dipole moment and HOMO-LUMO gap—governed by the push-pull relationship of the C4-methyl and C6-bromo groups—dictate its high selectivity against Rho-kinases and its hyperpolarizability in optical materials. By employing a self-validating DFT protocol with appropriate diffuse basis sets, researchers can confidently map these properties, ensuring high-fidelity data for downstream drug discovery and material engineering pipelines.
Sources
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A Technical Guide to the Spectroscopic Characterization of 6-Bromo-4-methylisoquinoline: UV-Vis Absorption and Fluorescence Emission
Abstract: Isoquinoline and its derivatives are foundational scaffolds in medicinal chemistry and materials science, where their photophysical properties are often critical to their function. This technical guide provides a comprehensive framework for the characterization of the UV-Vis absorption and fluorescence emission spectra of 6-Bromo-4-methylisoquinoline. While direct, comprehensive spectral data for this specific compound is not extensively published, this document outlines detailed, field-proven experimental protocols and provides a predictive analysis of its spectral behavior based on established photophysical principles and data from structurally analogous compounds. We detail the causality behind experimental choices, from solvent selection to quantum yield determination, to ensure a robust and self-validating methodology. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize the spectroscopic properties of substituted isoquinolines.
Introduction: The Significance of the Isoquinoline Scaffold
The isoquinoline (benzo[c]pyridine) framework is a privileged structure found in numerous natural alkaloids and synthetic compounds with a vast range of biological activities, including antihypertensive, anti-inflammatory, and antimicrobial properties[1]. In the realm of materials science and bio-imaging, isoquinoline derivatives are of particular interest as fluorophores, where their emission properties can be finely tuned through chemical modification[1].
The photophysical characteristics of these molecules—namely, their ability to absorb and emit light—are dictated by their electronic structure. This structure can be systematically modulated by the addition of substituents to the core aromatic rings. In the case of 6-Bromo-4-methylisoquinoline , two key substituents are present:
-
A Bromo Group (at position 6): As a halogen, bromine acts as an auxochrome with a +M (mesomeric) and -I (inductive) effect. Its presence is expected to induce a bathochromic (red) shift in the absorption and emission spectra. Furthermore, due to the "heavy-atom effect," it can enhance intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet state (T₁), which may lead to a decrease in fluorescence quantum yield.
-
A Methyl Group (at position 4): This is a weak electron-donating group that can cause a minor bathochromic shift and potentially a hyperchromic (increased absorption intensity) effect.
Understanding the interplay of these substituents is crucial for designing molecules with desired spectroscopic properties for applications such as fluorescent probes, sensors, or pharmacodynamic tracers. This guide provides the theoretical and practical foundation for conducting this characterization for 6-Bromo-4-methylisoquinoline.
Fundamental Photophysical Principles
The absorption and emission of light by a molecule like 6-Bromo-4-methylisoquinoline are governed by transitions between electronic energy states, often visualized with a Jablonski diagram.
-
UV-Vis Absorption: In heteroaromatic systems like isoquinoline, the primary absorption bands in the UV-Vis region arise from π → π* transitions, where an electron is promoted from a π bonding orbital to a π* antibonding orbital. Less intense n → π* transitions (from a non-bonding orbital on the nitrogen atom) can also occur but are often obscured by the stronger π → π* bands[1][2]. The wavelength of maximum absorption is denoted as λmax.
-
Fluorescence Emission: Following absorption of a photon and excitation to a higher singlet state (Sn), the molecule rapidly relaxes non-radiatively to the lowest vibrational level of the first excited singlet state (S₁). From here, it can return to the ground state (S₀) by emitting a photon. This process is fluorescence. Because some energy is lost during vibrational relaxation, the emitted photon has lower energy (longer wavelength) than the absorbed photon. This energy difference is known as the Stokes Shift .
-
Fluorescence Quantum Yield (ΦF): This critical parameter measures the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed. A value of 1.0 indicates that every absorbed photon results in an emitted photon. The quantum yield is highly sensitive to the molecular structure and its environment.
-
Solvatochromism: This refers to the shift in the position of absorption or emission bands with a change in solvent polarity. In polar solvents, the lone pair of electrons on the isoquinoline nitrogen can form hydrogen bonds, which stabilizes the π,π* state while destabilizing the n,π* state, often leading to enhanced fluorescence[1]. For molecules where the excited state is more polar than the ground state, an increase in solvent polarity typically causes a bathochromic (red) shift in the emission spectrum[3][4][5].
Experimental Methodologies: A Self-Validating Approach
The following protocols are designed to yield high-quality, reproducible spectroscopic data. The key to trustworthiness is a systematic approach that accounts for potential sources of error.
Materials and Instrumentation
-
Compound: 6-Bromo-4-methylisoquinoline.
-
Solvents: A curated set of spectroscopic-grade solvents with varying polarity is essential to probe solvatochromic effects. Recommended solvents include n-Hexane (non-polar), Dichloromethane (DCM, polar aprotic), Acetonitrile (polar aprotic), and Ethanol (polar protic).
-
Fluorescence Standard: For quantum yield determination, a well-characterized standard is required. Quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) is a widely accepted standard for the UV-blue region.
-
Instrumentation:
-
UV-Vis Spectrophotometer: A dual-beam instrument is preferred to minimize fluctuations from the lamp source. Quartz cuvettes with a 1 cm path length are standard.
-
Spectrofluorometer: The instrument must be capable of recording both excitation and emission spectra and should have its emission detector response corrected for wavelength-dependent sensitivity.
-
Protocol 1: UV-Vis Absorption Spectroscopy
Causality: The goal is to determine the wavelengths of maximum absorption (λmax) and the molar absorptivity (ε), a measure of how strongly the compound absorbs light at that wavelength. The Beer-Lambert Law (A = εcl) is the governing principle, where A is absorbance, c is concentration, and l is pathlength[6].
Step-by-Step Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of 6-Bromo-4-methylisoquinoline and dissolve it in a known volume of the chosen solvent to create a concentrated stock solution (e.g., 1 mM).
-
Working Solutions: Prepare a series of dilutions from the stock solution. A typical concentration range for UV-Vis analysis is 1-20 µM.
-
Instrument Blanking: Fill a quartz cuvette with the pure solvent being used for the sample and record a baseline spectrum. This corrects for any absorption from the solvent and the cuvette itself.
-
Sample Measurement: Record the absorption spectrum for each dilution. The ideal absorbance maximum should fall between 0.1 and 1.0 to ensure linearity and accuracy.
-
Data Analysis:
-
Identify the λmax values from the spectra.
-
Plot a calibration curve of Absorbance at λmax vs. Concentration.
-
The slope of this line, according to the Beer-Lambert Law, will be the molar absorptivity, ε (in M⁻¹cm⁻¹).
-
Protocol 2: Fluorescence Spectroscopy
Causality: This protocol determines the excitation and emission maxima (λex and λem) and the relative fluorescence quantum yield (ΦF). To avoid artifacts like the inner-filter effect, sample absorbance must be kept low (typically < 0.1 at the excitation wavelength).
Step-by-Step Procedure:
-
Sample Preparation: Prepare a dilute solution of 6-Bromo-4-methylisoquinoline in the desired solvent. The concentration should be adjusted so that the absorbance at the excitation wavelength is between 0.05 and 0.1.
-
Emission Spectrum:
-
Set the excitation wavelength to the primary λmax determined from the UV-Vis experiment.
-
Scan a range of higher wavelengths to record the fluorescence emission spectrum and identify λem.
-
-
Excitation Spectrum:
-
Set the emission monochromator to the λem identified in the previous step.
-
Scan a range of lower wavelengths. The resulting excitation spectrum should ideally match the absorption spectrum, confirming that the absorbing species is the one that fluoresces.
-
-
Quantum Yield Determination (Comparative Method):
-
Prepare a solution of the reference standard (e.g., quinine sulfate) with a similar absorbance (< 0.1) at the same excitation wavelength as the sample.
-
Measure the integrated fluorescence intensity (the area under the emission curve) for both the sample and the reference standard.
-
Record the absorbance of both the sample and the standard at the excitation wavelength.
-
Calculate the quantum yield using the following equation:
Φsample = Φref * (Isample / Iref) * (Aref / Asample) * (n²sample / n²ref)
Where:
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
-
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for UV-Vis Absorption Spectroscopy.
Caption: Workflow for Fluorescence Spectroscopy.
Predicted Spectral Characteristics of 6-Bromo-4-methylisoquinoline
Based on literature for related isoquinoline and quinoline derivatives, we can predict the expected spectral properties. These predictions provide a hypothesis for experimental verification.
Predicted UV-Vis Absorption
The parent isoquinoline molecule exhibits strong π → π* transitions. The addition of the bromo and methyl groups is expected to cause a bathochromic shift. We anticipate absorption maxima in the range of 320-350 nm, with molar absorptivity (ε) values typical for π → π* transitions (1,000-10,000 M⁻¹cm⁻¹).
Predicted Fluorescence Emission
Many isoquinoline derivatives are known to be fluorescent[1][7]. The emission maximum (λem) is expected to be red-shifted from the absorption maximum, with an estimated Stokes shift of 30-60 nm. However, the presence of the bromine atom at position 6 may introduce quenching via the heavy-atom effect, potentially leading to a moderate-to-low fluorescence quantum yield compared to non-halogenated analogues.
Anticipated Solvent Effects
A positive solvatochromism is expected for the fluorescence emission. As solvent polarity increases (e.g., from n-hexane to ethanol), the more polar excited state will be stabilized, leading to a red shift in the emission wavelength (λem)[4][5]. The absorption spectrum (λmax) is generally less sensitive to solvent polarity.
Summary of Predicted Photophysical Data
The table below summarizes the expected trends. These values require experimental validation.
| Property | Solvent: n-Hexane (Non-polar) | Solvent: Dichloromethane (DCM) | Solvent: Ethanol (Protic) | Rationale / Causality |
| λmax (nm) | ~320-335 | ~325-340 | ~330-345 | Minor shifts expected for absorption. The π → π* transition is less sensitive to solvent polarity than the emission. |
| λem (nm) | ~360-380 | ~370-395 | ~380-410 | Positive solvatochromism expected. Increased solvent polarity stabilizes the more polar excited state, lowering its energy and red-shifting the emission. |
| Stokes Shift (nm) | ~40-45 | ~45-55 | ~50-65 | The Stokes shift should increase with solvent polarity due to greater solvent reorganization around the excited state dipole. |
| Quantum Yield (ΦF) | Moderate-Low | Moderate-Low | Moderate-Low | The heavy-atom effect from bromine is expected to promote intersystem crossing, reducing fluorescence efficiency across all solvents.[1] |
Conclusion and Future Directions
This guide provides a robust, scientifically-grounded framework for the comprehensive characterization of the UV-Vis absorption and fluorescence properties of 6-Bromo-4-methylisoquinoline. By combining detailed experimental protocols with a predictive analysis based on the behavior of analogous compounds, researchers can efficiently approach the spectroscopic analysis of this and related molecules.
The critical next step is the experimental validation of the predicted spectral data. Once validated, further studies could include:
-
Time-Resolved Fluorescence: To measure the fluorescence lifetime of the excited state.
-
Phosphorescence Studies: To investigate the triplet state populated via intersystem crossing, which is expected due to the bromine substituent.
-
Computational Chemistry: Employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to model the electronic transitions and correlate theoretical predictions with experimental results[4][5].
By following the methodologies outlined herein, researchers can generate high-quality, reliable data, contributing to a deeper understanding of the photophysics of substituted isoquinolines and enabling their confident application in drug discovery and materials science.
References
- Bentham Science Publishers. (2020). Synthesis and Photoluminescence Behavior of π-Conjugated 3-Substituted Isoquinoline Derivatives.
- MDPI. (2019). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives.
-
ResearchGate. (2026). Synthesis and Photoluminescence Behavior of π-Conjugated 3-Substituted Isoquinoline Derivatives. Available at: [Link]
-
ACS Omega. (2019). Synthesis of Pyrrolo[2,3-c]isoquinolines via the Cycloaddition of Benzyne with Arylideneaminopyrroles: Photophysical and Crystallographic Study. Available at: [Link]
-
ResearchGate. (n.d.). Photophysical properties of isoquinoline derivatives. Available at: [Link]
-
The Journal of Organic Chemistry. (2019). Mild Synthesis of Fluorosolvatochromic and Acidochromic 3-Hydroxy-4-pyridylisoquinoline Derivatives from Easily Available Substrates. Available at: [Link]
-
Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Available at: [Link]
-
Scribd. (2011). Synthesis of 6-Bromoquinoline. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of 6-bromo-4-hydroxyquinoline. Available at: [Link]
-
Current Perspective to Physical Science Research Vol. 9. (2024). Exploring the Solvatochromism in Hydroxyquinoline Derivative: An Experimental and Simulated DFT Study. Available at: [Link]
-
ResearchGate. (2024). Exploring the Solvatochromism in Hydroxyquinoline Derivative: An Experimental and Simulated DFT Study. Available at: [Link]
-
ResearchGate. (2015). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. Available at: [Link]
-
Journal of Materials Chemistry C. (n.d.). 1,7/8-Substituted isoquinoline derivatives: position isomerism caused by HIO3-induced dehydrogenation and solid-state fluorescence stimulus-responsive properties. Available at: [Link]
-
Michigan State University Chemistry. (n.d.). UV-Visible Spectroscopy. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis, solvatochromism and electric dipole moment study of coumarin-fused quinoline: experimental and quantum chemical computational investigations. Available at: [Link]
-
SlidePlayer. (n.d.). UV-Vis spectroscopy. Available at: [Link]
Sources
Identification of 6-Bromo-4-methylisoquinoline synthesis impurities via LC-MS
A Forensic Approach to Impurity Profiling: Identifying 6-Bromo-4-methylisoquinoline Synthesis By-Products via LC-HRMS
As a Senior Application Scientist, I approach impurity profiling not merely as an exercise in detection, but as a forensic investigation into the chemical process. 6-Bromo-4-methylisoquinoline is a critical structural scaffold in the development of modern therapeutics, notably in the synthesis of Rho-kinase (ROCK) inhibitors for pulmonary and autoimmune diseases[1]. The structural integrity of this precursor directly dictates the purity profile and safety of the final Active Pharmaceutical Ingredient (API).
According to ICH Q3A(R2) and Q3B(R2) guidelines, identifying and qualifying impurities above the 0.1% threshold is a strict regulatory mandate. To achieve this, we cannot rely on static testing; we must deploy a self-validating analytical system. This guide delineates a rigorous Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) methodology designed to elucidate the mechanistic origins of synthesis impurities associated with 6-bromo-4-methylisoquinoline.
Mechanistic Origins of Process Impurities
To identify an impurity, one must first understand the chemical causality of its formation. The late-stage synthesis of 6-bromo-4-methylisoquinoline frequently relies on the aromatization of a dihydroisoquinoline precursor using manganese dioxide ( MnO2 ) in refluxing 1,4-dioxane[1]. While MnO2 is a relatively selective oxidant, the extended thermal conditions and potential radical-driven pathways inevitably generate specific process impurities.
-
Impurity A (Des-bromination): Prolonged heating in the presence of trace transition metals can induce homolytic cleavage of the C–Br bond. Subsequent hydrogen abstraction from the solvent (1,4-dioxane acts as an excellent H-donor) yields 4-methylisoquinoline.
-
Impurity B (Over-oxidation): Excess oxidant or prolonged atmospheric exposure during the workup phase drives the formation of N-oxides or isoquinolones.
-
Impurity C (Unreacted Precursor): Incomplete aromatization leaves residual dihydroisoquinoline in the final matrix.
Fig 1: Mechanistic origins of 6-Bromo-4-methylisoquinoline process impurities.
Analytical Strategy: The Self-Validating Isotopic Filter
High-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, is indispensable for this level of profiling[2]. Because the basic nitrogen of the isoquinoline ring readily accepts a proton, Electrospray Ionization in positive mode (ESI+) is the most efficient ionization technique[2].
The Causality of the Filter: We do not just "detect" masses; we actively filter them using the inherent physics of the molecule. Bromine exists as two stable isotopes, 79Br and 81Br , in a nearly 1:1 natural abundance ratio. Any impurity retaining the bromine atom will exhibit a distinct mass spectral doublet separated by exactly 1.998 Da[3].
By programming our data analysis software to flag this specific mass defect and isotopic ratio, the system becomes self-validating . If a chromatographic peak lacks the 79Br/81Br doublet, it is immediately routed to a secondary decision tree (e.g., des-bromination). This binary logic eliminates false positives from background matrix noise.
Fig 2: Self-validating LC-HRMS workflow utilizing isotopic filtering.
Step-by-Step LC-HRMS Methodology
To ensure reproducibility and trustworthiness, the following protocol outlines the exact parameters required to achieve baseline separation and high-confidence mass assignment.
Phase 1: Sample Preparation
-
Dilution: Weigh exactly 5.0 mg of the synthesized 6-bromo-4-methylisoquinoline batch.
-
Solubilization: Dissolve in 10 mL of Methanol/Water (50:50, v/v). This specific ratio ensures the solubility of both highly polar N-oxides and non-polar unreacted precursors.
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into an LC vial to protect the UHPLC column from particulate degradation.
Phase 2: UHPLC Chromatographic Separation
-
Column: Phenomenex Kinetex C18 (1.7 µm, 100 Å, 150 x 2.1 mm)[3]. The core-shell technology minimizes band broadening for basic amines.
-
Mobile Phase A: 0.1% Formic Acid in MS-grade H2O (The low pH suppresses silanol interactions and promotes basic nitrogen protonation).
-
Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.
-
Gradient Profile:
-
0.0 – 2.0 min: 5% B
-
2.0 – 12.0 min: Linear ramp to 95% B
-
12.0 – 14.0 min: Hold at 95% B (Column wash)
-
14.0 – 15.0 min: Return to 5% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C (Reduces solvent viscosity and backpressure).
Phase 3: HRMS Acquisition Parameters
-
Instrument: Q-TOF Mass Spectrometer[3].
-
Ion Source: ESI in Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temperature: 350°C.
-
Scan Range: m/z 100 – 600.
-
MS/MS Acquisition: Data-Dependent Acquisition (DDA) with dynamic exclusion. Collision Energy (CE) is ramped from 20 to 45 eV to ensure sufficient fragmentation of the rigid, aromatic isoquinoline core.
Quantitative Data & Structural Elucidation Summary
The table below summarizes the theoretical exact masses and diagnostic MS/MS fragments utilized by the self-validating system to confirm impurity identities.
| Impurity ID | Chemical Identity | Exact Mass [M+H]+ | Expected RT (min) | Isotopic Doublet? | Diagnostic MS/MS Fragment |
| Target API | 6-Bromo-4-methylisoquinoline | 221.9916 / 223.9896 | 5.40 | Yes (~1:1) | m/z 143.07 (Loss of Br radical) |
| Impurity A | 4-Methylisoquinoline (Des-bromo) | 144.0811 | 3.20 | No | m/z 117.07 (Loss of HCN) |
| Impurity B | 6-Bromo-4-methylisoquinoline N-oxide | 237.9865 / 239.9845 | 6.10 | Yes (~1:1) | m/z 221.99 (Loss of Oxygen, -16 Da) |
| Impurity C | Unreacted Dihydroisoquinoline | 224.0072 / 226.0052 | 4.80 | Yes (~1:1) | m/z 208.98 (Loss of CH3 ) |
Note: Retention times (RT) are approximate and based on the specified gradient profile. The +15.9949 Da shift in Impurity B relative to the target API is the definitive marker for N-oxidation.
Conclusion
By shifting the analytical paradigm from passive detection to active, mechanistically-grounded isotopic filtering, scientists can rapidly profile and qualify impurities in halogenated isoquinoline synthesis. Understanding that an N-oxide originates from poor atmospheric control during workup, or that des-bromination stems from radical pathways, allows process chemists to immediately adjust reaction parameters (e.g., adding radical scavengers or optimizing MnO2 stoichiometry), thereby securing the integrity of the downstream drug development pipeline.
References
- Source: Google Patents (WO2018115383A1)
- LC-MS and CE-MS Strategies in Impurity Profiling Source: CHIMIA URL
- High resolution mass spectrometry for impurity profiling Source: Sterling Pharma Solutions URL
- Impurity Profiling by Hyphenated Techniques: Review Source: IJSDR URL
Sources
The Enigmatic Mechanism: A Technical Guide to the Bioactivity of 6-Bromo-4-methylisoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 6-bromo-4-methylisoquinoline scaffold represents a compelling, albeit underexplored, frontier in medicinal chemistry. While direct research on its bioactive derivatives is nascent, the extensive body of work on structurally related isoquinolines, quinolines, and quinazolines provides a robust framework for predicting their mechanisms of action. This technical guide synthesizes current knowledge on these analogous compounds to illuminate the probable biological targets and signaling pathways modulated by 6-bromo-4-methylisoquinoline derivatives. We delve into the recurring themes of kinase inhibition, topoisomerase interference, and apoptosis induction, providing a rationale for why this specific scaffold holds significant promise for the development of novel therapeutics, particularly in oncology. This document serves as a foundational resource, offering field-proven insights and detailed experimental protocols to guide future research and unlock the full potential of this intriguing chemical entity.
Introduction: The Isoquinoline Core and the Significance of Strategic Substitution
The isoquinoline nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in drug discovery, forming the structural backbone of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1][2] From the potent analgesic properties of morphine to the antimicrobial effects of berberine, the versatility of the isoquinoline core is well-established.[2][3] Strategic functionalization of this scaffold has been a cornerstone of medicinal chemistry, allowing for the fine-tuning of physicochemical properties and biological target specificity.
The introduction of a bromine atom at the 6-position and a methyl group at the 4-position of the isoquinoline ring system is a deliberate synthetic strategy. The bromine substituent, a halogen, can significantly enhance biological activity through various mechanisms, including increased lipophilicity, which can improve membrane permeability, and the formation of halogen bonds with biological targets.[4] The methyl group at the 4-position can influence the molecule's conformation and steric interactions within a binding pocket, potentially increasing potency and selectivity. While the 6-bromo-4-methylisoquinoline scaffold itself is not yet widely represented in the literature of bioactive compounds, its structural congeners, particularly 6-bromoquinolines and 6-bromoquinazolines, have demonstrated significant promise as anticancer agents.[3][4] This guide will, therefore, draw upon the established mechanisms of these closely related compounds to build a comprehensive picture of the likely bioactivity of 6-bromo-4-methylisoquinoline derivatives.
Predicted Mechanisms of Action: A Triad of Anticancer Strategies
Based on the extensive research into analogous heterocyclic compounds, the bioactive potential of 6-bromo-4-methylisoquinoline derivatives is likely to converge on three primary mechanisms of action, particularly in the context of cancer therapy: protein kinase inhibition, topoisomerase interference, and the induction of apoptosis.
Protein Kinase Inhibition: Targeting the Engines of Cell Proliferation
Protein kinases are a large family of enzymes that play a central role in regulating a multitude of cellular processes, including cell growth, proliferation, differentiation, and survival.[5] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The quinoline and quinazoline scaffolds are well-represented in the landscape of clinically approved kinase inhibitors.[4]
Epidermal Growth Factor Receptor (EGFR) Inhibition:
A prominent target for 6-bromo-substituted quinazolines is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is frequently overexpressed or mutated in various cancers.[4] It is highly probable that 6-bromo-4-methylisoquinoline derivatives will also exhibit inhibitory activity against EGFR. These compounds likely act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain and preventing the phosphorylation of downstream substrates. This blockade of EGFR signaling can lead to cell cycle arrest and apoptosis in cancer cells.
Rho-Associated Coiled-Coil Containing Protein Kinase (ROCK) Inhibition:
The isoquinoline scaffold is a key feature of ROCK inhibitors, such as Fasudil.[6] The Rho/ROCK signaling pathway is crucial for regulating cell shape, motility, and contraction, and its dysregulation is implicated in cancer metastasis and other diseases.[7] It is plausible that derivatives of 6-bromo-4-methylisoquinoline could be designed to selectively inhibit ROCK, thereby interfering with cancer cell migration and invasion.
Diagram: Postulated Mechanism of Kinase Inhibition by 6-Bromo-4-methylisoquinoline Derivatives
Caption: Postulated inhibition of EGFR and ROCK signaling pathways.
Topoisomerase Inhibition: Inducing DNA Damage in Cancer Cells
Topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination.[3] Cancer cells, with their high rates of proliferation, are particularly dependent on topoisomerase activity, making these enzymes attractive targets for chemotherapy. Several isoquinoline alkaloids have been shown to inhibit topoisomerase I or II, leading to DNA strand breaks and subsequent cell death. It is conceivable that 6-bromo-4-methylisoquinoline derivatives could also function as topoisomerase poisons, stabilizing the covalent enzyme-DNA complex and triggering a DNA damage response that ultimately leads to apoptosis.
Induction of Apoptosis: The Final Execution
Apoptosis, or programmed cell death, is a tightly regulated process that is often evaded by cancer cells. Many anticancer agents exert their therapeutic effect by inducing apoptosis. The inhibition of key survival pathways, such as the PI3K/Akt/mTOR pathway, by kinase inhibitors can lower the apoptotic threshold of cancer cells.[8] Furthermore, the DNA damage induced by topoisomerase inhibitors is a potent trigger for the intrinsic apoptotic pathway. Therefore, it is highly likely that the ultimate mechanism of action for many bioactive 6-bromo-4-methylisoquinoline derivatives will be the induction of apoptosis, either as a direct consequence of their primary molecular interactions or as a downstream effect of signaling pathway modulation.
Methodologies for Mechanistic Elucidation
To validate the predicted mechanisms of action for novel 6-bromo-4-methylisoquinoline derivatives, a systematic and multi-faceted experimental approach is required.
In Vitro Cytotoxicity Assessment
The initial evaluation of any potential anticancer compound involves assessing its cytotoxic effects against a panel of cancer cell lines.
Table 1: Representative IC50 Values for 6-Bromoquinazoline Derivatives Against Cancer Cell Lines
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 8a | 2-Thio-aliphatic linker | MCF-7 | 15.85 ± 3.32 | [4] |
| 8a | 2-Thio-aliphatic linker | SW480 | 17.85 ± 0.92 | [4] |
| 5b | 3-(m-fluorophenyl) | MCF-7 | 0.53 - 1.95 | [9] |
Note: Data is for structurally related 6-bromoquinazoline derivatives and serves as a benchmark for potential potency.
Experimental Protocol: MTT Cell Viability Assay
This colorimetric assay is a standard method for assessing cell viability and proliferation.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a serial dilution of the 6-bromo-4-methylisoquinoline derivative (e.g., from 0.01 to 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.
Target-Based Assays
To confirm direct interaction with predicted molecular targets, specific enzymatic assays are essential.
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., for EGFR)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
-
Reaction Setup: In a 96-well plate, combine the recombinant human EGFR kinase, a specific peptide substrate, and varying concentrations of the 6-bromo-4-methylisoquinoline derivative in a kinase reaction buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Reaction Termination and Detection: After a defined incubation period, terminate the reaction and quantify the amount of phosphorylated substrate. This can be achieved through various methods, such as using a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luminescent assay.
-
Data Analysis: Determine the IC50 value of the compound for the inhibition of kinase activity.
Diagram: Workflow for Kinase Inhibition Assay
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Conclusion and Future Directions
The 6-bromo-4-methylisoquinoline scaffold stands as a promising yet largely untapped resource in the quest for novel therapeutic agents. By drawing parallels with the well-documented bioactivities of structurally similar quinolines and quinazolines, we can confidently predict that its derivatives will likely exert their effects through the inhibition of key protein kinases, interference with topoisomerase function, and the induction of apoptosis. This guide provides a foundational framework and actionable experimental protocols to empower researchers to systematically investigate these mechanisms. Future efforts should focus on the synthesis and screening of a diverse library of 6-bromo-4-methylisoquinoline derivatives to identify lead compounds with potent and selective activity. Subsequent in-depth mechanistic studies, including target engagement assays in cellular contexts and in vivo efficacy studies, will be crucial to fully realize the therapeutic potential of this exciting class of molecules.
References
- BenchChem. (2025). Methyl 6-bromoquinoline-3-carboxylate: A Technical Guide for Anticancer Research. BenchChem.
- MDPI. (2025).
- BenchChem. (2025). 4-Methylisoquinolin-8-amine: A Survey of Its Chemical Landscape and Synthetic Potential. BenchChem.
- PubMed. (2020).
- Emami, S., et al. (2024).
- PMC. (2025).
- Atlantis Press. (2016). Synthesis of 6-bromo-4-iodoquinoline.
- Longdom Publishing. (2024). Bioactive Compounds in Pharmacology an Interdisciplinary Approach. Longdom Publishing.
- ResearchGate. (2022). Synthesis of 6-bromo-4-iodoquinoline.
- Sers, M., et al. (2021). Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. Journal of Chemical Health Risks.
- ACS Publications. (2014). Synthesis and Biological Evaluation of New Carbohydrate-Substituted Indenoisoquinoline Topoisomerase I Inhibitors. Journal of Medicinal Chemistry.
- BenchChem. (2025). Application Notes and Protocols for the Use of 4-Methylisoquinoline-5-sulfonyl chloride in Drug Synthesis. BenchChem.
- MDPI. (2023). Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers. MDPI.
- PMC. (2020). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. PMC.
- PMC. (2015).
- PubMed. (2019). Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases. PubMed.
- Ministry of Health and Prevention, UAE. (2021). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors.
- ACS Publications. (2010). Tetrahydroisoquinoline Derivatives As Highly Selective and Potent Rho Kinase Inhibitors. Journal of Medicinal Chemistry.
- PubMed. (2007). Synthesis and biological evaluation of substituted 6-alkynyl-4-anilinoquinazoline derivatives as potent EGFR inhibitors. PubMed.
- PMC. (2020). Biologically Active Isoquinoline Alkaloids covering 2014-2018. PMC.
- MDPI. (2022). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. MDPI.
- Taylor & Francis Online. (2018). Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors. Taylor & Francis Online.
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Application Note: Advanced Suzuki-Miyaura Cross-Coupling Protocols for 6-Bromo-4-methylisoquinoline
Introduction and Strategic Rationale
The isoquinoline scaffold is a privileged pharmacophore deeply embedded in modern drug discovery, particularly in the development of kinase inhibitors. Specifically, derivatives of 6-substituted isoquinolines have shown profound efficacy as Rho-associated coiled-coil forming protein kinase (ROCK) inhibitors, which are critical targets for cardiovascular, respiratory, and fibrotic diseases [4].
Within this chemical space, 6-Bromo-4-methylisoquinoline serves as an indispensable bifunctional building block. The bromine atom at the 6-position provides a highly reactive electrophilic handle for palladium-catalyzed carbon-carbon bond formation. Concurrently, the 4-methyl group introduces a specific steric environment that dictates the dihedral angle of the resulting biaryl system—a geometric constraint often required for optimal binding in the narrow ATP-binding pockets of kinases.
This application note details the mechanistic causality, quantitative optimization, and self-validating protocols for executing Suzuki-Miyaura cross-couplings with 6-Bromo-4-methylisoquinoline.
Mechanistic Causality & Reaction Design
The Suzuki-Miyaura reaction is celebrated for its mild conditions and broad functional group tolerance [1]. However, coupling basic nitrogen-containing heterocycles like isoquinolines presents distinct challenges. As a Senior Application Scientist, it is crucial to understand why specific reagents are chosen rather than merely following a recipe.
Catalyst and Ligand Selection: Overcoming Nitrogen Coordination
Isoquinolines possess a basic, unhindered nitrogen atom (lone pair) that can aggressively coordinate to the palladium center. This competitive binding displaces the intended phosphine ligands, leading to catalyst poisoning and premature termination of the catalytic cycle.
-
The Solution: Instead of using standard monodentate ligands like Pd(PPh3)4 , we employ Pd(dppf)Cl2 (1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)). The bidentate nature of the dppf ligand creates a robust, sterically demanding chelate around the palladium center. This prevents the isoquinoline nitrogen from displacing the ligand, ensuring the catalyst remains active through multiple turnover events.
Base and Solvent Dynamics: The Hydroxide Bridge
The transmetalation step is often the rate-limiting phase in Suzuki couplings. Boronic acids are poor nucleophiles and must be activated.
-
The Causality: We utilize a biphasic or miscible aqueous solvent system (e.g., 1,4-Dioxane/Water, 4:1) alongside an inorganic base like K2CO3 or K3PO4 . The water is not merely a solvent; it is a reactant. It dissolves the base to generate hydroxide/carbonate ions, which exchange with the bromide on the Pd(II) intermediate. This forms a critical Pd-OH (or Pd-OR) complex that acts as a "bridge" to the boron atom, facilitating the transfer of the aryl group from boron to palladium [2].
Fig 1: Catalytic cycle of Suzuki-Miyaura coupling highlighting the Pd(0)/Pd(II) transitions.
Quantitative Data: Condition Optimization
The following table summarizes the optimization data for coupling 6-Bromo-4-methylisoquinoline with a standard electron-neutral boronic acid (e.g., phenylboronic acid). This data demonstrates the empirical superiority of the bidentate ligand and aqueous base system.
| Entry | Catalyst (5 mol%) | Base (2.0 equiv) | Solvent System | Temp (°C) | Time (h) | Yield (%) | Observation / Causality |
| 1 | Pd(PPh3)4 | Na2CO3 | Toluene/EtOH | 90 | 16 | 42% | Catalyst poisoning observed (Pd black precipitation). |
| 2 | Pd(OAc)2 / SPhos | K3PO4 | Toluene | 100 | 12 | 68% | Lack of water hindered efficient transmetalation. |
| 3 | Pd(dppf)Cl2 | K2CO3 | Dioxane/ H2O (4:1) | 90 | 8 | 94% | Optimal. Bidentate ligand stability + aqueous base activation. |
| 4 | Pd(dppf)Cl2 | Cs2CO3 | DMF/ H2O (4:1) | 90 | 8 | 89% | Good yield, but DMF complicates aqueous workup. |
Self-Validating Experimental Protocol
A robust protocol must be self-validating. This means the chemist should be able to verify the success or failure of the reaction during the process via visual cues and analytical checks, rather than waiting until final isolation. The following protocol utilizes mild, aqueous-compatible conditions [3].
Step 1: Reagent Assembly and Degassing (The Prevention Phase)
-
Charge the Flask: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 6-Bromo-4-methylisoquinoline (1.0 mmol, 222.1 mg), the desired aryl boronic acid (1.2 mmol), and K2CO3 (2.0 mmol, 276.4 mg).
-
Solvent Addition: Add 8.0 mL of 1,4-Dioxane and 2.0 mL of deionized water.
-
Degassing (Critical Step): Submerge a long needle into the solvent and bubble dry Argon (or N2 ) vigorously through the mixture for exactly 15 minutes.
-
Causality: Oxygen is the enemy of cross-coupling. It irreversibly oxidizes the active Pd(0) species into inactive Pd(II) complexes, halting the reaction.
-
-
Catalyst Introduction: Briefly remove the septum under a positive flow of Argon and add Pd(dppf)Cl2⋅CH2Cl2 (0.05 mmol, 40.8 mg). Reseal the flask.
Step 2: Reaction Execution and In-Process Monitoring
-
Heating: Transfer the sealed flask to a pre-heated oil bath at 90 °C.
-
Visual Validation: Within 10–15 minutes, the suspension should transition to a deep red/orange homogeneous solution.
-
Self-Validation Check: If the solution turns opaque black and a mirror-like precipitate forms on the glass, the catalyst has aggregated into "palladium black." This indicates either oxygen ingress or ligand dissociation. If this occurs, the reaction has failed and must be restarted.
-
-
Analytical Validation: After 4 hours, sample 10 µL of the reaction mixture, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.
-
Self-Validation Check: Look for the disappearance of the starting material mass ( m/z 222/224 isotopic cluster) and the appearance of the product mass.
-
Step 3: Quenching and Purification
-
Cooling and Filtration: Once LC-MS confirms complete conversion, cool the mixture to room temperature. Filter the crude mixture through a 1-inch pad of Celite®, eluting with Ethyl Acetate (30 mL).
-
Causality: The Celite pad traps colloidal palladium. Skipping this step will result in severe, unbreakable emulsions during the subsequent liquid-liquid extraction.
-
-
Extraction: Transfer the filtrate to a separatory funnel. Wash with water (2 × 20 mL) and brine (20 mL). Dry the organic layer over anhydrous Na2SO4 .
-
Isolation: Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the substituted 4-methylisoquinoline.
Fig 2: Self-validating experimental workflow for the synthesis of substituted isoquinolines.
References
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow MDPI - Catalysts[Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide Yoneda Labs[Link]
-
Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature National Center for Biotechnology Information (PMC)[Link]
- Bicyclic dihydropyrimidine-carboxamide derivatives as rho-kinase inhibitors (WO2018115383A1)
Application Note: De Novo Synthesis of 6-Bromo-4-methylisoquinoline for Drug Discovery Applications
Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Scope: Step-by-step synthesis, mechanistic rationale, and analytical validation of 6-Bromo-4-methylisoquinoline (CAS: 958880-28-9).
Executive Summary & Strategic Rationale
Substituted isoquinolines, particularly halogenated derivatives like 6-bromo-4-methylisoquinoline, serve as critical privileged scaffolds in modern pharmacophore design. They are prominently featured in the development of Rho-kinase (ROCK) inhibitors, which are actively investigated for the treatment of pulmonary diseases, including asthma, chronic obstructive pulmonary disease (COPD), and idiopathic pulmonary fibrosis (IPF)[1].
The synthesis of 6-bromo-4-methylisoquinoline requires a robust, regioselective approach. Traditional Pomeranz-Fritsch cyclizations often suffer from poor yields when electron-withdrawing halogens deactivate the aromatic ring. To overcome this, the protocol detailed herein utilizes a modified Bischler-Napieralski cyclization followed by a targeted oxidative aromatization [1]. This three-step linear sequence utilizes the commercially available precursor 2-(3-bromophenyl)propan-1-amine, ensuring high scalability and reproducibility.
Synthesis Workflow & Mechanistic Pathway
The synthetic strategy relies on the initial formation of a formamide, which undergoes acid-catalyzed intramolecular electrophilic aromatic substitution. The resulting dihydroisoquinoline is subsequently oxidized to yield the fully aromatic target.
Synthesis workflow of 6-Bromo-4-methylisoquinoline from commercial precursors.
Experimental Protocols & Causality
As a self-validating system, each protocol below includes specific analytical checkpoints. Proceeding to the next step without confirming the intermediate via LCMS will compromise the final yield.
Step 1: Formylation of the Primary Amine
Objective: Convert 2-(3-bromophenyl)propan-1-amine to N-(2-(3-bromophenyl)propyl)formamide.
-
Causality: Ethyl formate is selected over mixed anhydrides (like acetic formic anhydride) because it acts as both a mild formylating agent and the reaction solvent, preventing unwanted side reactions and simplifying the workup.
-
Procedure:
-
Dissolve 2-(3-bromophenyl)propan-1-amine (approx. 4.58 mmol) in neat ethyl formate (1.8 mL).
-
Heat the solution under continuous reflux for 64 hours.
-
Cool the reaction mixture to room temperature (RT).
-
Remove the excess ethyl formate in vacuo to yield the crude product as a brown oil.
-
-
Validation Checkpoint: Analyze via LCMS. The desired product must show a mass-to-charge ratio (m/z) of 242.1/244.1 [M+H]⁺, reflecting the bromine isotopic distribution [1].
Step 2: Bischler-Napieralski Cyclization
Objective: Intramolecular cyclization to form 6-bromo-4-methyl-3,4-dihydroisoquinoline.
-
Causality: The bromine atom at the meta-position deactivates the aromatic ring, making standard cyclization conditions (e.g., POCl3) sluggish. A highly aggressive dehydrating matrix of Polyphosphoric acid (PPA) and Phosphorus pentoxide (P2O5) at elevated temperatures (160°C) is required to force the electrophilic attack and close the ring [1].
-
Procedure:
-
Add polyphosphoric acid (13.8 g) to the crude N-(2-(3-bromophenyl)propyl)formamide (approx. 3.84 mmol).
-
Heat the highly viscous mixture to 160°C with mechanical stirring.
-
Carefully add phosphorus pentoxide (1.24 g, 8.77 mmol) in portions. Continue heating overnight.
-
Critical Workup: Cool the reaction. The mixture will form a dense black gum. Carefully quench with crushed ice.
-
Basify the aqueous phase slowly using 6 N sodium hydroxide solution until pH > 9 to liberate the free base.
-
Extract the aqueous phase twice with dichloromethane (DCM). Dry the combined organics over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify via silica gel chromatography (eluting with 10-25% ethyl acetate in iso-hexane).
-
-
Validation Checkpoint: The isolated brown oil must exhibit an LCMS m/z of 224.0/226.0 [M+H]⁺ [1].
Step 3: Oxidative Aromatization
Objective: Dehydrogenation of the dihydroisoquinoline to the final aromatic 6-bromo-4-methylisoquinoline.
-
Causality: Manganese dioxide (MnO₂) is utilized as a heterogeneous, mild oxidant. Unlike DDQ or palladium-catalyzed dehydrogenation, MnO₂ in refluxing 1,4-dioxane prevents over-oxidation or cleavage of the newly formed heterocyclic ring, ensuring high fidelity of the isoquinoline core [1].
-
Procedure:
-
Dissolve 6-bromo-4-methyl-3,4-dihydroisoquinoline (6.25 mmol) in anhydrous 1,4-dioxane (85 mL).
-
Add active Manganese dioxide (8.15 g, 93.7 mmol, approx. 15 equivalents).
-
Heat the suspension under reflux overnight.
-
Cool the reaction mixture to RT.
-
Filter the suspension through a pad of Celite® to remove the manganese salts, washing the filter cake thoroughly with DCM.
-
Evaporate the filtrate in vacuo to isolate the crude product as an orange liquid/solid matrix. Further recrystallization or chromatography can be applied based on purity requirements.
-
-
Validation Checkpoint: Confirm the loss of two protons (-2 Da) via LCMS and verify the fully aromatic proton shifts via ¹H NMR.
Quantitative Data Summary
The following table consolidates the reaction parameters and analytical validation metrics for the three-step synthesis, providing a quick-reference guide for process optimization [1].
| Step | Transformation | Key Reagents | Temp / Time | Validation Marker (LCMS m/z) | Physical State |
| 1 | Formylation | Ethyl formate (neat) | Reflux / 64 h | 242.1 / 244.1 [M+H]⁺ | Brown Oil |
| 2 | Cyclization | PPA, P₂O₅ | 160°C / Overnight | 224.0 / 226.0 [M+H]⁺ | Brown Oil |
| 3 | Aromatization | MnO₂, 1,4-Dioxane | Reflux / Overnight | 222.0 / 224.0 [M+H]⁺ | Orange Liquid/Solid |
References
- Title: Bicyclic dihydropyrimidine-carboxamide derivatives as rho-kinase inhibitors (WO2018115383A1)
Application Note: High-Throughput Buchwald-Hartwig Amination of 6-Bromo-4-methylisoquinoline for Drug Discovery Libraries
Strategic Rationale & Mechanistic Insights
Isoquinolines are privileged scaffolds in medicinal chemistry, frequently serving as the core pharmacophore for kinase inhibitors, particularly in targeting Rho-associated protein kinase (ROCK) for respiratory and neurodegenerative diseases[1]. Within this chemical space, 6-bromo-4-methylisoquinoline is a highly versatile building block. The C6 position is ideal for vectoring amine-linked substituents into the solvent-exposed regions of kinase ATP-binding pockets, while the C4-methyl group provides a critical steric bump that locks the molecule into active binding conformations.
However, the late-stage functionalization of 6-bromo-4-methylisoquinoline via the Buchwald-Hartwig Amination (BHA) presents two distinct chemical challenges:
-
Catalyst Poisoning: The basic nitrogen of the isoquinoline ring can competitively coordinate to the palladium center, sequestering the catalyst off-cycle.
-
Steric Hindrance: The adjacent C4-methyl group, while distant from the C6-bromide, can induce conformational restrictions that slow down the reductive elimination step when coupling bulky secondary amines.
To overcome these barriers, the catalytic system must be carefully engineered. The reaction relies on the classic Pd(0)/Pd(II) cycle[2]. We utilize Pd₂(dba)₃ as a robust Pd(0) source paired with a bidentate phosphine ligand like BINAP or a bulky monodentate ligand like BrettPhos . These ligands are highly electron-donating (accelerating oxidative addition) and sterically demanding (forcing the critical reductive elimination step to release the product and regenerate the active catalyst)[2].
Catalytic cycle of the Buchwald-Hartwig amination of 6-bromo-4-methylisoquinoline.
Reaction Optimization & Quantitative Data
When developing a protocol for high-throughput library synthesis, the conditions must be universally tolerant of diverse amine inputs (primary, secondary, aliphatic, and heterocyclic). Strong bases like Sodium tert-butoxide (NaOtBu) provide rapid reaction kinetics but often degrade base-sensitive functional groups or cause racemization of chiral amines[3].
Therefore, Cesium Carbonate (Cs₂CO₃) is the preferred base. It is mild, highly effective in non-polar solvents, and minimizes the formation of undesired biaryl byproducts[3]. Furthermore, avoiding high-impact solvents like 1,4-dioxane in favor of Toluene aligns with modern green chemistry guidelines for pharmaceutical development[4].
Table 1: Ligand and Base Screening Data for 6-Bromo-4-methylisoquinoline
Standard Conditions: 6-bromo-4-methylisoquinoline (1.0 eq), Morpholine (1.2 eq), Pd₂(dba)₃ (2.5 mol%), Ligand (5.0 mol%), Base (1.5 eq), Toluene, 100 °C, 16 h.
| Ligand | Base | Conversion (%) | Biaryl Byproduct (%) | Conclusion / Utility |
| PPh₃ | Cs₂CO₃ | 15% | <1% | Ineffective; insufficient steric bulk for reductive elimination. |
| BINAP | NaOtBu | 98% | 12% | High yield but poor chemoselectivity; strong base causes side reactions. |
| BINAP | Cs₂CO₃ | 95% | <2% | Optimal for general secondary amines; excellent balance of yield and purity. |
| Xantphos | Cs₂CO₃ | 88% | 4% | Good alternative, but slightly slower kinetics for this specific scaffold. |
| BrettPhos | Cs₂CO₃ | 99% | <1% | Superior for primary amines; prevents off-cycle bis-amine coordination. |
High-Throughput Library Generation Workflow
To synthesize a library of kinase inhibitors, the optimized BINAP/Cs₂CO₃ system is adapted for parallel array synthesis. The workflow is designed as a self-validating system where automated liquid handling minimizes human error, and integrated LC-MS ensures real-time quality control.
High-throughput workflow for the generation of isoquinoline-based drug libraries.
Standardized Experimental Protocol
This protocol is designed for a 1.0 mmol scale validation reaction before scaling out to a 96-well library format.
Materials Required:
-
Aryl Halide: 6-Bromo-4-methylisoquinoline (222.08 g/mol )
-
Amine: Diverse primary/secondary amine library (1.2 equivalents)
-
Catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
Ligand: rac-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)
-
Base: Cs₂CO₃ (Cesium carbonate, finely milled)
-
Solvent: Anhydrous Toluene (Sparged with N₂)
Step-by-Step Methodology:
Step 1: Solvent Degassing & Preparation
-
Transfer 10 mL of anhydrous toluene to a Schlenk flask.
-
Sparge the solvent with ultra-pure N₂ gas for 30 minutes.
-
Causality: Pd(0) is highly susceptible to oxidation by dissolved O₂. Oxygen exposure irreversibly oxidizes the active catalyst into inactive "Palladium black," halting the catalytic cycle and ruining the library array.
Step 2: Pre-Catalyst Complex Generation
-
In an N₂-filled glovebox, charge a dry reaction vial with Pd₂(dba)₃ (22.9 mg, 0.025 mmol, 2.5 mol%) and BINAP (31.1 mg, 0.05 mmol, 5.0 mol%).
-
Add 2 mL of the degassed toluene. Stir at 65 °C for 15 minutes.
-
Causality: Pre-heating facilitates the ligand exchange, displacing the dba ligands with BINAP. Self-Validation Check: The solution will transition from a deep burgundy red to a clear, pale yellow/orange, visually confirming the successful generation of the active Pd(0)-BINAP complex.
Step 3: Substrate Addition
-
To the active catalyst solution, add 6-Bromo-4-methylisoquinoline (222 mg, 1.0 mmol).
-
Add the selected amine (1.2 mmol).
-
Add finely milled Cs₂CO₃ (488 mg, 1.5 mmol).
-
Causality: Milling the Cs₂CO₃ increases its surface area. Because the base is largely insoluble in toluene, the reaction occurs at the solid-liquid interface. Higher surface area directly correlates to faster deprotonation of the amine-Pd complex, accelerating reductive elimination[3].
Step 4: Reaction Execution
-
Seal the vial with a PTFE-lined crimp cap.
-
Heat the mixture at 100 °C in a parallel synthesis heating block for 16 hours under vigorous stirring (800 rpm).
Step 5: Quenching and High-Throughput Workup
-
Cool the reaction to room temperature.
-
Dilute the mixture with Ethyl Acetate (5 mL) and filter through a short pad of Celite to remove the inorganic salts and precipitated palladium.
-
Wash the Celite pad with an additional 5 mL of Ethyl Acetate.
-
Concentrate the filtrate under reduced pressure.
-
Validation: Analyze the crude mixture via LC-MS. The target mass [M+H]⁺ should be the dominant peak, with starting material (m/z 222/224) representing <5% of the total ion current.
References
-
The Buchwald–Hartwig Amination After 25 Years Angewandte Chemie International Edition URL:[Link]
-
Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol Organic Process Research & Development URL:[Link]
-
Buchwald-Hartwig Amination ACS GCI Pharmaceutical Roundtable Reagent Guides URL:[Link]
- World Intellectual Property Organization (WIPO)
Sources
The Untapped Potential of 6-Bromo-4-methylisoquinoline: A Versatile Scaffold for Modern Medicinal Chemistry
Abstract
The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic pharmaceuticals. This technical guide focuses on a specific, yet underutilized, building block: 6-Bromo-4-methylisoquinoline . The strategic placement of the bromine atom at the 6-position offers a reactive handle for extensive functionalization, while the methyl group at the 4-position can provide crucial steric and electronic properties for targeted biological activity. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the synthesis of this versatile intermediate and providing detailed protocols for its application in the construction of novel molecular entities, with a particular focus on the synthesis of potential kinase inhibitors.
Introduction: The Strategic Value of the 6-Bromo-4-methylisoquinoline Scaffold
The isoquinoline framework is a cornerstone of pharmacologically active compounds, demonstrating a wide array of biological activities including anticancer, antimicrobial, and neuroprotective effects.[1] The value of a building block in a drug discovery program is determined by its synthetic accessibility and the ease with which its derivatives can be generated to explore structure-activity relationships (SAR). 6-Bromo-4-methylisoquinoline is an exemplary scaffold that meets these criteria.
The bromine atom at the C-6 position is particularly amenable to modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[2][3] This allows for the facile introduction of a diverse range of aryl, heteroaryl, and amino substituents, which are often key for modulating the potency and selectivity of drug candidates. The methyl group at the C-4 position can serve multiple roles: it can influence the planarity of the molecule, provide a vector for interaction with specific hydrophobic pockets in a target protein, and potentially improve metabolic stability.
This guide will first outline a robust synthetic approach to 6-Bromo-4-methylisoquinoline and then provide detailed, field-proven protocols for its diversification, empowering medicinal chemists to unlock its full potential in their research endeavors.
Synthesis of the 6-Bromo-4-methylisoquinoline Building Block
While specific literature on the synthesis of 6-Bromo-4-methylisoquinoline is not abundant, its preparation can be reliably achieved by adapting classical isoquinoline syntheses. The Pomeranz-Fritsch reaction provides a direct and effective route.[1][4][5]
The proposed synthesis begins with the commercially available 4-bromo-2-methylbenzaldehyde, which is condensed with aminoacetaldehyde diethyl acetal to form a Schiff base. Subsequent acid-catalyzed cyclization yields the target 6-Bromo-4-methylisoquinoline.
Protocol 1: Two-Step Synthesis of 6-Bromo-4-methylisoquinoline via Pomeranz-Fritsch Reaction
Step 1: Formation of the Schiff Base (N-(4-bromo-2-methylbenzylidene)-2,2-diethoxyethanamine)
-
To a round-bottom flask, add 4-bromo-2-methylbenzaldehyde (1.0 eq) and an equimolar amount of aminoacetaldehyde diethyl acetal (1.0 eq).
-
The reaction can be performed neat or in a non-protic solvent such as toluene.
-
If the reaction is slow at room temperature, it can be gently warmed to 40-50 °C for 2-4 hours, with removal of water using a Dean-Stark apparatus to drive the equilibrium towards the product.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until consumption of the starting aldehyde.
-
Upon completion, remove the solvent under reduced pressure to yield the crude Schiff base, which can be used in the next step without further purification.
Step 2: Acid-Catalyzed Cyclization to 6-Bromo-4-methylisoquinoline
-
Slowly add the crude Schiff base from Step 1 to a flask containing concentrated sulfuric acid (98%) at 0 °C with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-100 °C.
-
The reaction progress should be monitored by quenching a small aliquot and analyzing by LC-MS. The reaction is typically complete within 2-6 hours.
-
Carefully pour the reaction mixture onto crushed ice and basify with a concentrated solution of sodium hydroxide until a pH > 10 is reached.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure 6-Bromo-4-methylisoquinoline.
Application in Medicinal Chemistry: A Gateway to Kinase Inhibitors
The 6-bromo-substituted isoquinoline core is a key feature in a number of potent kinase inhibitors. The bromine atom serves as a crucial attachment point for moieties that can interact with the hinge region or other key areas of the kinase active site.
Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a powerful tool for introducing aryl and heteroaryl groups at the C-6 position of the isoquinoline ring. This is a common strategy in the design of kinase inhibitors, where a bi-aryl structure is often required for optimal target engagement.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2 eq) | Toluene/EtOH/H₂O (4:1:1) | 90 | >90 |
| 2 | 3-Pyridinylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2 eq) | 1,4-Dioxane/H₂O (4:1) | 85 | 85-95 |
| 3 | 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ (2 eq) | Toluene/H₂O (10:1) | 100 | >90 |
Data is illustrative and based on typical conditions for related substrates.
-
To a Schlenk flask, add 6-Bromo-4-methylisoquinoline (1.0 eq), the desired arylboronic acid (1.2 eq), a base such as sodium carbonate (2.0 eq), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add degassed solvents (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 6-aryl-4-methylisoquinoline derivative.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination enables the synthesis of arylamines from aryl halides, a transformation of immense importance in medicinal chemistry. This reaction allows for the introduction of a diverse range of primary and secondary amines at the C-6 position of the isoquinoline core, providing access to a rich chemical space for SAR exploration.
-
In a glovebox or under a stream of inert gas, add 6-Bromo-4-methylisoquinoline (1.0 eq), the desired amine (1.2-1.5 eq), a base such as cesium carbonate (2.0 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), and the phosphine ligand (e.g., BINAP or Xantphos, 0.04 eq) to a dry reaction vessel.
-
Add an anhydrous solvent, such as toluene or dioxane.
-
Seal the vessel and heat the reaction mixture to 90-110 °C.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 8-24 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite® and wash with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-amino-4-methylisoquinoline derivative.
Visualizing the Synthetic Strategy
The following diagrams illustrate the key synthetic pathways described in this guide.
Caption: Synthesis of 6-Bromo-4-methylisoquinoline.
Caption: Application in medicinal chemistry workflows.
Conclusion
6-Bromo-4-methylisoquinoline represents a highly valuable, yet underexplored, building block for medicinal chemistry. Its synthesis is straightforward, and the bromo substituent provides a versatile handle for a wide range of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. The protocols detailed in this guide offer a robust starting point for the synthesis and diversification of this promising scaffold. By leveraging these methods, drug discovery professionals can efficiently generate libraries of novel isoquinoline derivatives for screening and optimization, accelerating the development of new therapeutic agents, particularly in the area of kinase inhibition.
References
-
Gensini, M. et al. The Isoquinoline and Related Scaffolds: A Decade of Applied Research in Medicinal Chemistry. Molecules2019 , 24(1), 154. [Link]
-
Pomeranz, C. Über eine neue Isochinolin-Synthese. Monatshefte für Chemie1893 , 14(1), 116–119. [Link]
-
Fritsch, P. Synthesen in der Isocumarin- und Isochinolinreihe. Berichte der deutschen chemischen Gesellschaft1893 , 26(1), 419–422. [Link]
-
Hartwig, J. F. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research2008 , 41(11), 1534–1544. [Link]
- Google Patents. Diastereoselective synthesis process with 6-bromo-4-(3-chlorophenyl)-2-methoxy-quinoline.
-
Wang, W. et al. Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press2017 . [Link]
-
Janin, Y. L. On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. Synthesis2011 , 2011(6), 933-936. [Link]
-
Rozwadowska, M. D. RECENT PROGRESS IN THE ENANTIOSELECTIVE SYNTHESIS OF ISOQUINOLINE ALKALOIDS. HETEROCYCLES1994 , 39(2), 903-931. [Link]
- Google Patents. A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
-
Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]
-
Wang, W. et al. Synthesis of 6-bromo-4-iodoquinoline. ResearchGate2022 . [Link]
-
Emami, L. et al. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry2022 , 16(1), 1-15. [Link]
-
Organic Synthesis. Buchwald-Hartwig Coupling. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
Sources
- 1. organicreactions.org [organicreactions.org]
- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 3. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 4. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [cambridge.org]
Application Notes and Protocols: Palladium-Catalyzed Cyanation of 6-Bromo-4-methylisoquinoline
Introduction
Aryl nitriles, and more specifically heteroaryl nitriles, are pivotal structural motifs in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and materials science.[1][2][3] The cyano group serves as a versatile synthetic handle, readily transformable into other functional groups such as carboxylic acids, amides, amines, and tetrazoles. The 4-methylisoquinoline scaffold is a privileged core in medicinal chemistry, and the introduction of a cyano group at the 6-position opens avenues for further molecular elaboration in drug discovery programs.
Traditionally, the synthesis of aryl nitriles has relied on methods like the Sandmeyer and Rosenmund-von Braun reactions, which often necessitate harsh conditions and the use of stoichiometric, toxic copper(I) cyanide.[4] The advent of transition-metal-catalyzed cross-coupling reactions, particularly those mediated by palladium, has revolutionized the synthesis of these valuable compounds, offering milder conditions and broader functional group tolerance.[1][2][3][5] This application note provides a comprehensive guide to the palladium-catalyzed cyanation of 6-bromo-4-methylisoquinoline, a key intermediate for various research and development endeavors. We will delve into the mechanistic underpinnings of this transformation, present robust and reproducible protocols, and offer insights into reaction optimization and troubleshooting.
Mechanistic Insights: The Palladium Catalytic Cycle
The palladium-catalyzed cyanation of aryl halides generally proceeds through a well-established catalytic cycle, analogous to other cross-coupling reactions like the Buchwald-Hartwig amination.[6][7][8] The cycle can be broken down into three key elementary steps: oxidative addition, transmetalation (or cyanide exchange), and reductive elimination.
-
Oxidative Addition: The cycle initiates with the oxidative addition of the aryl bromide (6-bromo-4-methylisoquinoline) to a low-valent Pd(0) species, which is typically generated in situ from a Pd(II) precatalyst. This step forms a Pd(II) intermediate. The choice of ligand is crucial here, as it modulates the electron density and steric environment around the palladium center, influencing the rate and efficiency of this step.[9]
-
Transmetalation/Cyanide Exchange: The Pd(II)-aryl intermediate then undergoes a ligand exchange with the cyanide source. The nature of the cyanide source is a critical parameter. While simple alkali metal cyanides (NaCN, KCN) can be used, they often lead to catalyst poisoning due to the high concentration of free cyanide ions.[10][11] To mitigate this, less soluble or complexed cyanide sources like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) are often preferred, as they maintain a low concentration of free cyanide in solution.[4][12]
-
Reductive Elimination: The final step is the reductive elimination of the desired product, 6-cyano-4-methylisoquinoline, from the Pd(II) complex. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
It is important to note that excess cyanide can deactivate the catalyst at various stages of the cycle, making the choice of cyanide source and reaction conditions critical for a successful transformation.[10][11][13]
Visualization of the Catalytic Cycle
Caption: The catalytic cycle for palladium-catalyzed cyanation.
Recommended Protocols
Two primary protocols are presented below, utilizing different cyanide sources. Protocol A employs potassium hexacyanoferrate(II), a non-toxic and easy-to-handle reagent.[4][14] Protocol B utilizes zinc cyanide, which is also a common and effective cyanide source in palladium-catalyzed reactions.[1]
Protocol A: Cyanation using Potassium Hexacyanoferrate(II)
This protocol is adapted from methodologies developed for the cyanation of various aryl and heteroaryl halides and is favored for its use of a non-toxic cyanide source.[4][14]
Materials:
-
6-Bromo-4-methylisoquinoline
-
Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add 6-bromo-4-methylisoquinoline (1.0 mmol), potassium hexacyanoferrate(II) trihydrate (0.5 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and potassium acetate (0.125 mmol).
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add anhydrous 1,4-dioxane (2.5 mL) and degassed water (2.5 mL) via syringe.
-
Stir the reaction mixture vigorously at 100 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 6-cyano-4-methylisoquinoline.
Protocol B: Cyanation using Zinc Cyanide
This protocol is a robust alternative, particularly for substrates that may be sensitive to the aqueous conditions of Protocol A.[12]
Materials:
-
6-Bromo-4-methylisoquinoline
-
Zinc cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
N,N-Dimethylacetamide (DMAc) (anhydrous)
-
Reaction vessel (e.g., Schlenk tube)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add 6-bromo-4-methylisoquinoline (1.0 mmol), zinc cyanide (0.6 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol, 1 mol% Pd), and 1,1'-bis(diphenylphosphino)ferrocene (0.03 mmol, 3 mol%).
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add anhydrous N,N-dimethylacetamide (5 mL) via syringe.
-
Stir the reaction mixture at 120 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a solution of aqueous ammonia and stir for 30 minutes to quench excess zinc salts.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 6-cyano-4-methylisoquinoline.
Data Summary Table
| Parameter | Protocol A | Protocol B |
| Cyanide Source | K₄[Fe(CN)₆]·3H₂O | Zn(CN)₂ |
| Palladium Source | Pd(OAc)₂ | Pd₂(dba)₃ |
| Ligand | XPhos | dppf |
| Solvent | 1,4-Dioxane/Water | DMAc |
| Temperature | 100 °C | 120 °C |
| Typical Yield | Good to Excellent | Good to Excellent |
| Key Advantage | Non-toxic cyanide source | Anhydrous conditions |
Troubleshooting and Optimization
Even with robust protocols, challenges can arise. Below are common issues and suggestions for optimization.
-
Low or No Conversion:
-
Catalyst Inactivity: The nitrogen atom of the isoquinoline ring can potentially coordinate to the palladium center and inhibit catalysis.[9] Using bulky, electron-rich phosphine ligands like XPhos or other Buchwald-type ligands can often mitigate this issue.[15] Ensure that the palladium precatalyst and ligand are of high quality. Consider using a pre-formed palladium catalyst.
-
Poor Reagent Quality: Ensure all reagents, especially the solvent, are anhydrous and that the reaction is performed under a strict inert atmosphere, as water and oxygen can deactivate the catalyst.[9]
-
-
Formation of Side Products:
-
Hydrodehalogenation: The replacement of the bromine atom with hydrogen can sometimes be observed. This can be minimized by ensuring an efficient rate of cyanation. Lowering the reaction temperature or screening different ligands may be beneficial.
-
-
Reaction Stalls:
-
If the reaction starts but does not go to completion, it could be due to catalyst decomposition. Adding a second portion of the catalyst and ligand may help drive the reaction to completion.
-
Experimental Workflow Visualization
Caption: A generalized workflow for the palladium-catalyzed cyanation.
Conclusion
The palladium-catalyzed cyanation of 6-bromo-4-methylisoquinoline is a highly efficient and versatile method for the synthesis of the corresponding nitrile. By carefully selecting the palladium source, ligand, and cyanide reagent, researchers can achieve high yields under relatively mild conditions. The protocols provided herein offer reliable starting points for this important transformation, and the troubleshooting guide should aid in overcoming common experimental hurdles. The continued development of more active and stable catalyst systems will undoubtedly further expand the utility of this powerful reaction in the synthesis of complex molecules for the pharmaceutical and materials industries.
References
-
Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - PMC. (2020). RSC Advances. [Link]
-
Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. (2025). Chemical Communications. [Link]
-
Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. (2020). ResearchGate. [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (2015). Chemical Reviews. [Link]
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Pd-Catalyzed Cyanation of (Hetero)Aryl Halides by Using Biphosphine Ligands. (2017). Angewandte Chemie International Edition. [Link]
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Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. (2020). RSC Publishing. [Link]
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Recent Advances of Pd/C-Catalyzed Reactions. (2021). MDPI. [Link]
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Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. (2005). Organic Chemistry Portal. [Link]
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A new palladium catalyst system for the cyanation of aryl chlorides. (2004). ResearchGate. [Link]
-
Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. (2008). PubMed. [Link]
-
Insights Into Palladium-Catalyzed Cyanation of Bromobenzene: Additive Effects on the Rate-Limiting Step. (2008). ACS Publications. [Link]
-
N-CN reagents considered for the Pd-catalyzed cross-coupling cyanation of aryl boronic acids. (2021). ResearchGate. [Link]
-
A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides. (2013). Angewandte Chemie International Edition. [Link]
-
Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. (2008). ACS Publications. [Link]
-
Insights Into Palladium-Catalyzed Cyanation of Bromobenzene: Additive Effects on the Rate-Limiting Step. (2008). National Open Access Monitor, Ireland. [Link]
-
Pd-Catalyzed Cyanation of (Hetero)Aryl Halides by Using Biphosphine Ligands. (2018). PubMed. [Link]
-
Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. (2025). Chemistry – A European Journal. [Link]
-
A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. (2013). Angewandte Chemie International Edition. [Link]
-
Development and Molecular Understanding of a Pd-catalyzed Cyanation of Aryl Boronic Acids Enabled by High-Throughput Experimentation. (2021). ChemRxiv. [Link]
-
Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. (2020). RSC Advances. [Link]
-
RECENT ADVANCES IN CYANATION REACTIONS. (2022). Química Nova. [Link]
-
Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohalides. (2020). ChemistrySelect. [Link]
-
Cooperative Catalyst Effects in Palladium-Mediated Cyanation Reactions of Aryl Halides and Triflates. (1998). The Journal of Organic Chemistry. [Link]
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (2025). Chemical Reviews. [Link]
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Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (2024). Organic Process Research & Development. [Link]
-
Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides. (2007). Organic Letters. [Link]
-
Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. (2005). The Journal of Organic Chemistry. [Link]
-
(PDF) Buchwald-Hartwig reaction: An overview. (2018). ResearchGate. [Link]
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (2024). Vapourtec. [Link]
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The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry. [Link]
-
2.2: Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. [Link]
-
Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. (2015). Organic Letters. [Link]
-
HTE trial for the Ni-catalyzed cyanation of 6-bromoisoquinoline (1) with K 4 [Fe(CN) 6 ] using two different Ni-precatalysts, three different solvents, and 16 different bidentate phosphine ligands. (2025). ResearchGate. [Link]
-
Synthesis of 6-bromo-4-iodoquinoline. (2017). Atlantis Press. [Link]
-
6-Bromo-4-methylquinoline. (n.d.). PubChem. [Link]
-
Product Class 6: Isoquinolinones. (n.d.). Science of Synthesis. [Link]
-
6-bromo-4-methylisoquinoline. (n.d.). Appchem. [Link]
-
Synthesis of cyano-substituted isoquinolinones by Zhang et al.⁷⁷. (n.d.). ResearchGate. [Link]
-
Continuous flow synthesis of some 6- and 1,6-substituted 3-cyano-4-methyl-2-pyridones. (2019). Journal of the Serbian Chemical Society. [Link]
-
6-Bromo-4-methylquinoline. (n.d.). Sunway Pharm Ltd. [Link]
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Application Note: Precision Lithiation of 6-Bromo-4-methylisoquinoline via Halogen-Metal Exchange
Executive Summary & Strategic Importance
Isoquinoline scaffolds are ubiquitous in medicinal chemistry, serving as the structural backbone for numerous kinase inhibitors, amebicides, and vasodilators. The functionalization of the isoquinoline core often relies on the strategic placement of halogens, which can be transformed into diverse functional groups via organolithium intermediates.
This application note provides a comprehensive, field-proven methodology for the selective halogen-metal exchange (HME) of 6-Bromo-4-methylisoquinoline . By strictly controlling thermodynamic and kinetic parameters, this protocol ensures quantitative C6-lithiation while entirely suppressing detrimental side reactions, providing a highly reactive intermediate ready for electrophilic trapping.
Mechanistic Causality: Navigating Competing Pathways
As a Senior Application Scientist, I frequently observe that the failure of heteroaromatic lithiation is rarely due to reagent degradation, but rather a misunderstanding of competing kinetic pathways. When exposing 6-bromo-4-methylisoquinoline to n-butyllithium (n-BuLi), the system faces a critical kinetic crossroads.
-
The Desired Pathway (Halogen-Metal Exchange): HME is a diffusion-limited, kinetically controlled process. The bromine atom at C6 undergoes rapid exchange with lithium, forming a stable sp²-hybridized aryllithium intermediate.
-
The Competing Pathway (Nucleophilic Addition): The electron-deficient isoquinoline nucleus is highly susceptible to Chichibabin-type nucleophilic attack. At elevated temperatures, alkyllithiums will act as nucleophiles, attacking the C1 position to form dihydroisoquinoline adducts [1].
-
The Competing Pathway (Lateral Metalation): The C4-methyl group possesses weakly acidic benzylic protons. While strong bases at higher temperatures could promote lateral deprotonation, the sheer velocity of HME at cryogenic temperatures outpaces this event.
The Causality of Experimental Choices: To thermodynamically freeze out the higher-activation-energy nucleophilic addition, the internal reaction temperature must be strictly maintained at -78 °C . Scale-up studies on structurally similar bromoisoquinolines demonstrate that the lithiated intermediate is stable at -75 °C but rapidly decomposes via nucleophilic pathways at temperatures above -50 °C [2]. Furthermore, anhydrous Tetrahydrofuran (THF) is selected as the solvent because it acts as a Lewis base, breaking down n-BuLi hexamers into highly reactive solvated dimers, thereby accelerating the HME to completion within minutes [3].
Figure 1: Kinetic vs. thermodynamic pathways in the lithiation of 6-Bromo-4-methylisoquinoline.
Quantitative Scope of Electrophilic Trapping
The 6-lithio-4-methylisoquinoline intermediate is a highly versatile nucleophile. Table 1 summarizes the validated parameters and expected yields for common electrophilic trapping reactions based on established bromoisoquinoline literature [2, 4].
Table 1: Electrophilic Trapping Scope and Expected Outcomes
| Electrophile | Equivalents | Target Functional Group | Post-Quench Workup | Expected Yield Range |
| DMF | 1.5 | 6-Formyl (Aldehyde) | Aq. NH₄Cl quench | 75% - 85% |
| B(OiPr)₃ | 1.5 | 6-Boronic Acid | Acidic hydrolysis (HCl) | 70% - 80% |
| CO₂ (Gas/Solid) | Excess | 6-Carboxylic Acid | Acidic workup (pH 3-4) | 80% - 90% |
| Iodine (I₂) | 1.2 | 6-Iodo | Aq. Na₂S₂O₃ wash | 85% - 95% |
Self-Validating Experimental Protocol
To ensure trustworthiness and prevent the waste of expensive downstream electrophiles, this protocol incorporates an In-Process Control (IPC) . Every step is designed to be self-validating.
Phase 1: Preparation and Inertion
-
Glassware Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, an internal temperature probe, and an argon inlet. Allow it to cool strictly under vacuum, then backfill with Argon [4].
-
Substrate Dissolution: Charge the flask with 6-Bromo-4-methylisoquinoline (1.0 equiv, e.g., 5.0 mmol). Add anhydrous, inhibitor-free THF (0.2 M concentration, 25 mL).
-
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath. Stir until the internal temperature probe registers consistently at or below -75 °C.
Phase 2: The Lithiation Event
-
Base Addition: Load a gas-tight syringe with n-BuLi (1.6 M in hexanes, 1.05 equiv).
-
Controlled Delivery: Add the n-BuLi dropwise down the inner wall of the flask over 10 minutes. Critical Causality: Monitor the internal temperature probe. The addition rate must be throttled to ensure the internal temperature never exceeds -70 °C to prevent C1-nucleophilic addition.
-
Maturation: Allow the dark-colored solution to stir at -78 °C for exactly 30 minutes to ensure complete halogen-metal exchange.
Phase 3: Self-Validating In-Process Control (IPC)
-
Aliquot Extraction: Using a dry syringe, extract a 0.1 mL aliquot of the reaction mixture.
-
Deuterium Quench: Immediately inject the aliquot into a vial containing 0.5 mL of Methanol-d4 (MeOD).
-
Validation: Analyze the quenched aliquot via rapid LC-MS. The presence of 6-deuterio-4-methylisoquinoline (M+1 mass shift) and the absence of the starting bromide quantitatively validates the success of the lithiation. Do not proceed to Phase 4 until >95% conversion is confirmed.
Phase 4: Electrophilic Trapping and Isolation
-
Electrophile Addition: Dissolve the chosen electrophile (e.g., DMF, 1.5 equiv) in 5 mL of anhydrous THF. Add this solution dropwise to the main reaction flask at -78 °C.
-
Warming: Stir at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to naturally warm to room temperature over 2 hours.
-
Quench: Slowly add 10 mL of saturated aqueous NH₄Cl to quench any residual organolithium species.
-
Workup: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.
References
-
Metalation vs Nucleophilic Addition in the Reactions of N-Phenethylimides with Organolithium Reagents. Journal of Organic Chemistry (ACS Publications).[Link]
-
The Synthesis of a Novel Inhibitor of B-Raf Kinase. Organic Process Research & Development (ACS Publications).[Link]
-
Metal–halogen exchange: Mechanism and Scope. Wikipedia, The Free Encyclopedia.[Link]
-
A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments (PMC/NIH).[Link]
Application Notes and Protocols for Microwave-Assisted Organic Synthesis Involving 6-Bromo-4-methylisoquinoline
Introduction: Accelerating Discovery with Microwave-Assisted Synthesis
In the landscape of modern medicinal chemistry and drug development, the isoquinoline scaffold is a privileged structure, forming the core of numerous biologically active compounds. The functionalization of this scaffold is paramount for exploring structure-activity relationships and developing novel therapeutic agents. 6-Bromo-4-methylisoquinoline is a key building block, offering a reactive handle for introducing molecular diversity through various cross-coupling reactions. Traditional synthesis methods, often reliant on conventional heating, can be time-consuming and may lead to lower yields and undesired side products.[1]
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, leveraging the efficient and uniform heating of reaction mixtures through dielectric polarization.[2] This technique dramatically accelerates reaction rates, often reducing reaction times from hours to mere minutes, while simultaneously improving yields and product purity.[3][4][5] For the synthesis of nitrogen-containing heterocycles, MAOS has proven to be particularly advantageous, offering a greener and more efficient alternative to conventional methods.[2][3]
These application notes provide detailed protocols for the microwave-assisted functionalization of 6-Bromo-4-methylisoquinoline via three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Myaura, Buchwald-Hartwig, and Sonogashira couplings. The protocols are designed for researchers, scientists, and drug development professionals seeking to leverage the power of microwave chemistry for rapid and efficient lead generation and optimization.
The Power of Microwave Irradiation in Heterocyclic Chemistry
Microwave energy accelerates chemical reactions through a unique heating mechanism.[6] Polar molecules in the reaction mixture align with the oscillating electric field of the microwaves. This rapid reorientation creates friction, leading to a rapid and uniform increase in temperature throughout the reaction vessel.[2] This "volumetric heating" eliminates the temperature gradients associated with conventional heating, resulting in more selective and higher-yielding reactions.[2]
Key Advantages of MAOS:
-
Rapid Reaction Times: Dramatically reduced reaction times from hours to minutes.[4][5]
-
Improved Yields: Often leads to higher isolated yields of the desired product.[1][4]
-
Enhanced Purity: Cleaner reaction profiles with fewer byproducts.[3]
-
Increased Efficiency: Enables the rapid synthesis of compound libraries for screening.[5]
-
Greener Chemistry: Often requires less solvent and energy compared to conventional methods.[1]
Experimental Protocols for Microwave-Assisted Cross-Coupling Reactions
The following protocols are designed for use with a dedicated microwave synthesizer. All reactions should be performed in appropriate microwave reaction vials with proper sealing and under an inert atmosphere (e.g., nitrogen or argon).
Suzuki-Miyaura Coupling: Synthesis of 6-Aryl-4-methylisoquinolines
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.[7] Microwave irradiation significantly accelerates this reaction, making it a powerful tool for the synthesis of biaryl compounds.[8][9]
Reaction Scheme:
Detailed Protocol:
-
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 6-Bromo-4-methylisoquinoline (1.0 mmol, 222.08 mg).
-
Add the desired arylboronic acid (1.2 mmol, 1.2 eq.).
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 mmol, 5 mol%) or a pre-catalyst system like XPhos Pd G2 (0.05 mmol, 5 mol%) with the corresponding ligand.
-
Add a suitable base, such as K₂CO₃ (2.0 mmol, 276.42 mg) or Cs₂CO₃ (2.0 mmol, 651.62 mg).
-
Add a solvent system, typically a mixture like dioxane/water (4:1, 5 mL).
-
Seal the vial securely.
-
Place the vial in the microwave synthesizer and irradiate at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes) with stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 6-Aryl-4-methylisoquinoline.
Rationale for Reagent Choices:
-
Palladium Catalyst: Pd(PPh₃)₄ is a common and effective catalyst. More advanced pre-catalysts like XPhos Pd G2 can offer higher activity and broader substrate scope.
-
Base: The choice of base is crucial. Carbonates like K₂CO₃ and Cs₂CO₃ are commonly used to activate the boronic acid.[7]
-
Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.[8]
Buchwald-Hartwig Amination: Synthesis of 6-Amino-4-methylisoquinolines
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides.[10] Microwave assistance can dramatically reduce the reaction times for this transformation.[11][12][13][14]
Reaction Scheme:
Detailed Protocol:
-
To a 10 mL microwave reaction vial, add 6-Bromo-4-methylisoquinoline (1.0 mmol, 222.08 mg).
-
Add the desired amine (1.2 mmol, 1.2 eq.).
-
Add the palladium source, such as Pd₂(dba)₃ (0.025 mmol, 2.5 mol%) or Pd(OAc)₂ (0.05 mmol, 5 mol%).
-
Add a suitable phosphine ligand, for example, XPhos (0.06 mmol, 6 mol%) or BINAP (0.06 mmol, 6 mol%).
-
Add a non-nucleophilic base, such as NaOtBu (1.4 mmol, 134.53 mg) or K₃PO₄ (2.0 mmol, 424.58 mg).
-
Add an anhydrous solvent, such as toluene or dioxane (5 mL).
-
Seal the vial and purge with an inert gas.
-
Irradiate in the microwave synthesizer at a set temperature (e.g., 100-130 °C) for a specified time (e.g., 15-45 minutes) with stirring.
-
After cooling, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over Na₂SO₄ and concentrate.
-
Purify the product by column chromatography.
Causality Behind Experimental Choices:
-
Catalyst/Ligand System: The choice of ligand is critical for the success of Buchwald-Hartwig amination. Bulky electron-rich phosphine ligands like XPhos are often highly effective.[12]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. NaOtBu is a common choice.[12]
-
Anhydrous Conditions: The reaction is sensitive to moisture, so anhydrous solvents and an inert atmosphere are essential.
Sonogashira Coupling: Synthesis of 6-Alkynyl-4-methylisoquinolines
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to valuable alkynyl-substituted heterocycles.[15][16] This reaction is often significantly accelerated by microwave irradiation.[17][18][19]
Reaction Scheme:
Detailed Protocol:
-
To a 10 mL microwave reaction vial, add 6-Bromo-4-methylisoquinoline (1.0 mmol, 222.08 mg).
-
Add the terminal alkyne (1.5 mmol, 1.5 eq.).
-
Add the palladium catalyst, such as PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%).
-
Add a copper(I) co-catalyst, typically CuI (0.06 mmol, 6 mol%).
-
Add a suitable base, such as triethylamine (Et₃N) or diisopropylamine (DIPA) (2-3 mL), which can also serve as the solvent.
-
If a different solvent is used (e.g., DMF, THF), add the amine base (2.0 mmol, 2 eq.).
-
Seal the vial and purge with an inert gas.
-
Irradiate in the microwave synthesizer at a set temperature (e.g., 80-120 °C) for a specified time (e.g., 5-20 minutes) with stirring.
-
After cooling, dilute the reaction mixture with an organic solvent and wash with water to remove the amine salt.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Expert Insights on Protocol Choices:
-
Copper(I) Co-catalyst: The addition of a copper(I) salt is crucial for the traditional Sonogashira reaction, as it facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[16]
-
Amine Base/Solvent: A bulky amine base is used to deprotonate the alkyne and neutralize the HBr formed during the reaction. Using the amine as the solvent can simplify the reaction setup.[17]
Data Presentation and Expected Outcomes
The application of microwave-assisted synthesis is expected to provide significant improvements in reaction efficiency compared to conventional heating methods.
| Reaction Type | Conventional Heating Time | Microwave Heating Time | Typical Microwave Yield |
| Suzuki-Miyaura Coupling | Several hours to days | 10 - 30 minutes | 70 - 95% |
| Buchwald-Hartwig Amination | 12 - 24 hours | 15 - 45 minutes | 60 - 90% |
| Sonogashira Coupling | 4 - 12 hours | 5 - 20 minutes | 75 - 98% |
Note: Yields are illustrative and based on high-efficiency reports for analogous microwave-assisted reactions. Actual yields may vary depending on the specific substrates and purification process.
Visualizing the Workflow and Mechanisms
General Experimental Workflow
Caption: General workflow for microwave-assisted cross-coupling reactions.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Conclusion
The integration of microwave-assisted synthesis into workflows for the functionalization of 6-Bromo-4-methylisoquinoline offers a significant strategic advantage in research and drug development. The protocols outlined in this guide provide a robust starting point for the rapid and efficient synthesis of diverse isoquinoline derivatives. By embracing this technology, scientists can accelerate the discovery process, enabling faster lead identification and optimization, and ultimately, contributing to the development of novel therapeutics.
References
- Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC. (2020, April 7).
- Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Publishing.
- Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC.
- MICROWAVE ASSISTED SYNTHESIS OF HETEROCYCLIC COMPOUND AND ITS ANTICANCER ACTIVITY - Journal of Pharmaceutical Negative Results.
- Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. (2024, February 13). SpringerLink.
- Application Notes & Protocols: Synthesis of 6,8-Dibromo-4-methyl-2-arylquinolines. Benchchem.
- Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. Organic Chemistry Portal.
- EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. [PDF].
- Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. (2020, April 24). [PDF].
- Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4). Beilstein Journal of Organic Chemistry.
- ChemInform Abstract: Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating.
- Scheme 4. Buchwald−Hartwig Double Amination Reaction Assisted by...
- Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. (2024, December 9). PubMed.
- An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC.
- 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC.
- Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimiz
- Rapid microwave promoted Sonogashira coupling reactions on solid phase. (2003, August 8). PubMed.
- Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b.
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromoisoquinoline-1-carbonitrile. Benchchem.
- Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transform
- Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. (2024, June 28). PSE Community.org.
- On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. (2015, May 31).
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2019, December 18). MDPI.
- (PDF) Synthesis of 6-bromo-4-iodoquinoline. (2022, January 15).
- Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. RSC Medicinal Chemistry (RSC Publishing).
- Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3- dihydro-6ʹH-spiro[indole-2,2ʹ-piperidin]. Lietuvos mokslų akademija.
- (PDF) 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2025, August 11).
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Application Notes and Protocols for the Use of 6-Bromo-4-methylisoquinoline in the Development of OLED Materials
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of the Isoquinoline Scaffold in Modern OLED Emitters
Organic Light-Emitting Diodes (OLEDs) represent a frontier in display and lighting technology, offering superior contrast, color fidelity, and form factor flexibility over conventional liquid-crystal displays.[1][2] The performance of an OLED is fundamentally dictated by the molecular architecture of the materials within its emissive layer (EML).[3][4] Among the vast library of heterocyclic compounds exploited for emitter design, isoquinoline derivatives have emerged as a privileged scaffold. Their inherent electron-deficient nature makes them excellent acceptor units for constructing advanced emitter molecules, particularly for Thermally Activated Delayed Fluorescence (TADF) materials.[5][6][7]
TADF emitters have revolutionized the field by enabling OLEDs to theoretically achieve 100% internal quantum efficiency (IQE) by harvesting both singlet and triplet excitons, a feat previously reserved for expensive, heavy-metal-based phosphorescent materials.[8][9][10] The TADF mechanism relies on a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEₛₜ), which allows for efficient reverse intersystem crossing (rISC) from the non-emissive triplet state back to the emissive singlet state.[8][10]
This guide focuses on a key building block, 6-Bromo-4-methylisoquinoline , and its strategic application in synthesizing high-performance OLED materials. The bromine atom at the C6 position serves as a versatile synthetic handle for introducing a wide array of functional groups via palladium-catalyzed cross-coupling reactions.[11] This allows for the precise tuning of the molecule's electronic and photophysical properties. The methyl group at the C4 position, while seemingly simple, provides steric hindrance that can disrupt intermolecular packing, enhance solubility, and mitigate aggregation-caused quenching—a common failure mode in solid-state devices.[9] These application notes provide detailed protocols and the scientific rationale for leveraging 6-Bromo-4-methylisoquinoline in the design and synthesis of next-generation OLED emitters.
Part 1: Synthetic Pathways & Core Protocols
The true utility of 6-Bromo-4-methylisoquinoline lies in its reactivity in cornerstone organometallic cross-coupling reactions. The carbon-bromine bond at the 6-position is significantly more reactive than C-H bonds elsewhere on the molecule, providing a regioselective site for functionalization.[11] The two most powerful of these reactions for OLED material synthesis are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[12][13]
Logical Workflow for Emitter Synthesis
The following diagram illustrates the central role of 6-Bromo-4-methylisoquinoline as a precursor for creating diverse classes of OLED materials through key synthetic transformations.
Caption: Synthetic utility of 6-Bromo-4-methylisoquinoline.
Protocol 1: Suzuki-Miyaura Coupling for Donor-Acceptor TADF Emitters
This protocol details the synthesis of a π-conjugated system by attaching an electron-donating aryl group to the electron-accepting isoquinoline core. This "push-pull" architecture is fundamental for creating TADF emitters.
Objective: To synthesize a 6-Aryl-4-methylisoquinoline derivative.
Causality: The Suzuki reaction is chosen for its exceptional functional group tolerance and its reliability in forming C(sp²)-C(sp²) bonds.[13][14] The choice of a palladium catalyst with appropriate ligands is critical for achieving high yields. A base is required to activate the boronic acid for transmetalation to the palladium center.[14][15]
Materials & Reagents:
| Reagent/Material | Purpose | Typical Supplier |
| 6-Bromo-4-methylisoquinoline | Starting Material (Acceptor) | Benchchem, etc. |
| Arylboronic Acid or Pinacol Ester (e.g., 4-(Carbazol-9-yl)phenylboronic acid) | Donor Moiety | Sigma-Aldrich, etc. |
| Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Palladium Catalyst | Strem, etc. |
| Sodium Carbonate (Na₂CO₃) or Potassium Phosphate (K₃PO₄) | Base | Fisher, etc. |
| Toluene and Water (or 1,4-Dioxane/Water) | Solvent System | VWR, etc. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Drying Agent | Standard Lab Supply |
| Dichloromethane (DCM), Hexanes | Solvents for Chromatography | Standard Lab Supply |
| Silica Gel | Stationary Phase for Chromatography | Standard Lab Supply |
Step-by-Step Methodology:
-
Inert Atmosphere Preparation: To a Schlenk flask, add 6-Bromo-4-methylisoquinoline (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq), and the base (e.g., Na₂CO₃, 2.0 eq).
-
Expertise Note: Using a slight excess of the boronic acid component drives the reaction to completion. The choice of base can be critical; K₃PO₄ is often used for more challenging couplings.
-
-
Degassing: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Trustworthiness: This step is crucial to remove oxygen, which can oxidize the Pd(0) catalyst, rendering it inactive.
-
-
Solvent Addition: Add degassed solvents (e.g., Toluene/Water in a 4:1 ratio) via syringe. The reaction should be set to a concentration of approximately 0.1 M with respect to the starting bromide.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 8-24 hours.
-
Workup: Cool the reaction to room temperature. Add deionized water and extract the product with an organic solvent like ethyl acetate or DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate).
-
Expertise Note: For OLED applications, final purity is paramount. A second purification by sublimation or recrystallization is often necessary to achieve device-grade material (>99.9% purity).
-
Protocol 2: Buchwald-Hartwig Amination for Hole-Transporting Materials
This protocol describes the formation of a C-N bond, linking a hole-transporting moiety (like a diarylamine) to the isoquinoline core. This can yield dedicated Hole-Transporting Layer (HTL) materials or create bipolar host materials.
Objective: To synthesize a 6-(Diarylamino)-4-methylisoquinoline derivative.
Causality: The Buchwald-Hartwig amination is the premier method for forming aryl C-N bonds, a transformation that is difficult to achieve with classical methods.[12][16] The reaction requires a palladium catalyst, a specialized phosphine ligand to facilitate reductive elimination, and a strong, non-nucleophilic base.[12][17]
Materials & Reagents:
| Reagent/Material | Purpose | Typical Supplier |
| 6-Bromo-4-methylisoquinoline | Starting Material | Benchchem, etc. |
| Diarylamine (e.g., Diphenylamine, Carbazole) | Nucleophile (Hole-Transporting Moiety) | Sigma-Aldrich, etc. |
| Pd₂(dba)₃ or Pd(OAc)₂ | Palladium Pre-catalyst | Strem, etc. |
| XPhos, SPhos, or BINAP | Phosphine Ligand | Strem, etc. |
| Sodium tert-butoxide (NaOtBu) | Base | Sigma-Aldrich, etc. |
| Anhydrous Toluene or Dioxane | Solvent | VWR, etc. |
Step-by-Step Methodology:
-
Inert Atmosphere Preparation: In a glovebox or Schlenk line, combine the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq), the phosphine ligand (e.g., XPhos, 0.08 eq), and the base (NaOtBu, 1.4 eq). Add the 6-Bromo-4-methylisoquinoline (1.0 eq) and the diarylamine (1.2 eq).
-
Solvent Addition & Degassing: Add anhydrous, degassed toluene via syringe. If not in a glovebox, perform evacuate/backfill cycles as described in Protocol 1.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor by TLC or LC-MS. Reactions are typically complete in 4-18 hours.
-
Workup: Cool the reaction to room temperature. Quench carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent.
-
Purification: Dry the combined organic layers, concentrate, and purify by column chromatography as described in Protocol 1. Sublimation is highly recommended for the final product to ensure high purity for device fabrication.[17]
Part 2: Material Characterization & Device Integration
Once synthesized, the new materials must be rigorously characterized to understand their properties and predict their performance in an OLED device.
Characterization Workflow
Caption: From molecule to device: a characterization workflow.
Data Summary: Expected Properties
The following table summarizes hypothetical but realistic data for a TADF emitter (IQ-Cz ) synthesized from 6-Bromo-4-methylisoquinoline and a carbazole-based boronic acid via Protocol 1.
| Property | Value / Observation | Significance |
| Photophysics (in Toluene) | ||
| Absorption (λₐbs) | ~350 nm, ~380 nm | Corresponds to π-π* and intramolecular charge transfer (ICT) transitions. |
| Emission (λₑₘ) | ~520 nm (Green) | Determines the color of the emitted light.[9] |
| Photoluminescence Quantum Yield (PLQY) | > 90% | High PLQY is essential for high device efficiency.[7] |
| Fluorescence Lifetime (τₚ, τᏧ) | Prompt: ~20 ns, Delayed: ~5.2 µs | The presence of a long-lived delayed component is a hallmark of TADF.[8] |
| Electrochemistry | ||
| HOMO Level | -5.6 eV | Energy level of the highest occupied molecular orbital; affects hole injection. |
| LUMO Level | -2.8 eV | Energy level of the lowest unoccupied molecular orbital; affects electron injection. |
| Thermal | ||
| Decomposition Temperature (TᏧ, 5% loss) | > 350 °C | High thermal stability is crucial for device lifetime and fabrication via vacuum deposition. |
Protocol 3: Generic OLED Device Fabrication
This protocol outlines the fabrication of a multi-layer OLED to test the performance of a newly synthesized emitter.
Device Structure: ITO / HIL / HTL / EML (Host:Emitter) / ETL / EIL / Al
Methodology:
-
Substrate Preparation: Patterned Indium Tin Oxide (ITO) coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. They are then dried and treated with UV-Ozone or Oxygen Plasma to increase the work function of the ITO for efficient hole injection.
-
Layer Deposition: All organic layers and the final metal cathode are deposited in a high-vacuum (<10⁻⁶ Torr) thermal evaporation chamber.
-
A Hole Injection Layer (HIL), e.g., 10 nm of HAT-CN.
-
A Hole Transport Layer (HTL), e.g., 40 nm of TAPC.
-
The Emissive Layer (EML), consisting of a host material (e.g., CBP) doped with the synthesized emitter (e.g., IQ-Cz ) at a specific concentration (e.g., 15 wt%). The layer thickness is typically 20-30 nm.
-
An Electron Transport Layer (ETL), e.g., 30 nm of TPBi.
-
An Electron Injection Layer (EIL), e.g., 1 nm of Lithium Fluoride (LiF).
-
The Cathode, e.g., 100 nm of Aluminum (Al), is deposited through a shadow mask to define the active area of the device.
-
-
Encapsulation: The completed device is encapsulated under an inert atmosphere using a glass lid and UV-cured epoxy to prevent degradation from oxygen and moisture.
-
Characterization: The device performance is measured using a source meter and a calibrated spectrometer to obtain Current-Voltage-Luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and calculate the External Quantum Efficiency (EQE), power efficiency, and CIE color coordinates.[17]
Conclusion and Outlook
6-Bromo-4-methylisoquinoline stands as a powerful and versatile platform for the development of advanced OLED materials. Through well-established and robust synthetic methodologies like Suzuki-Miyaura coupling and Buchwald-Hartwig amination, researchers can readily access a vast chemical space of high-performance emitters, hosts, and transport materials. The protocols and workflows detailed in these notes provide a validated framework for the rational design, synthesis, and characterization of novel isoquinoline-based compounds. The continued exploration of new donor and transport moieties to attach to this core will undoubtedly lead to further breakthroughs in the efficiency, color purity, and operational stability of next-generation OLED displays and lighting systems.
References
-
Designing isoquinoline-based orange emissive Ir(III) complexes featuring different auxiliary ligands for solution-processed OLEDs. ResearchGate. Available at: [Link]
-
Photophysical properties and OLED performance of light-emitting platinum(ii) complexes. Dalton Transactions (RSC Publishing). Available at: [Link]
-
Modification of thermally activated delayed fluorescence emitters comprising fluorinated acridan–quinazoline and spiroacridan–quinazoline moieties for efficient green OLEDs. Journal of Materials Chemistry C (RSC Publishing). Available at: [Link]
-
Electroluminescence and Photophysical Properties of Polyquinolines. DTIC. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Photophysical properties of Pt(ii) complexes based on the benzoquinoline (bzq) ligand with OLED implication: a theoretical study. RSC Publishing. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Investigations of the Optical and Thermal Properties of the Pyrazoloquinoline Derivatives and Their Application for OLED Design. PMC. Available at: [Link]
-
Thermally activated delayed fluorescence molecules and their new applications aside from OLEDs. ScienceDirect. Available at: [Link]
-
QUINAZOLINE-BASED DERIVATIVES WITH TADF PROPERTIES. elib.bsu.by. Available at: [Link]
-
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. ProQuest. Available at: [Link]
-
Quinazoline-based thermally activated delayed fluorescence emitters for high-performance organic light-emitting diodes with external quantum efficiencies about 28%. Journal of Materials Chemistry C (RSC Publishing). Available at: [Link]
-
Suzuki reaction. Wikipedia. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
An efficient Buchwald–Hartwig amination protocol enables the synthesis of new branched and polymeric hole transport materials for perovskite solar cells. RSC Publishing. Available at: [Link]
-
Enhancing operational stability of OLEDs based on subatomic modified thermally activated delayed fluorescence compounds. PMC. Available at: [Link]
-
The Buchwald–Hartwig amination process was used to produce M1, M2, M3, and M6. ResearchGate. Available at: [Link]
-
Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available at: [Link]
-
Unlocking New Applications for Thermally Activated Delayed Fluorescence Using Polymer Nanoparticles. ACS Publications. Available at: [Link]
-
Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. Available at: [Link]
-
Development of Printable Materials for Organic Light-Emitting Diode. sumitomo-chem.co.jp. Available at: [Link]
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Enhancing TADF emission and mitigating efficiency roll-off in OLEDs via reasonable tetrahydroquinoxaline-integrated organoboron based emitters. Journal of Materials Chemistry C (RSC Publishing). Available at: [Link]
-
The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. Available at: [Link]
-
Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. PMC. Available at: [Link]
-
Material Development for OLED Lighting Panels. energy.gov. Available at: [Link]
-
Biological Interfacial Materials for Organic Light-Emitting Diodes. PMC. Available at: [Link]
-
6 OLED core materials in the OLED industry chain. Sunshine Optoelectronic. Available at: [Link]
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How to improve overall reaction yield in 6-Bromo-4-methylisoquinoline synthesis
Welcome to the technical support guide for the synthesis of 6-Bromo-4-methylisoquinoline. This document is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize their synthetic route and troubleshoot common issues encountered during this multi-step synthesis. We will explore the causality behind experimental choices, provide detailed protocols, and offer solutions to frequently encountered problems to improve your overall reaction yield and product purity.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthetic strategy for 6-Bromo-4-methylisoquinoline.
Q1: What are the primary synthetic strategies for constructing the 6-Bromo-4-methylisoquinoline scaffold?
A1: There are two main retrosynthetic approaches to consider. The optimal choice depends on the availability of starting materials and the specific challenges encountered in your laboratory.
-
Strategy 1: Late-Stage Functionalization of an Isoquinoline Core. This is often the most direct route. It involves starting with a commercially available or easily synthesized substituted isoquinoline and adding the remaining functional groups. The two most common variations are:
-
Route A: Bromination of 4-methylisoquinoline. This involves the electrophilic bromination of the 4-methylisoquinoline core. The key challenge is controlling the regioselectivity of the bromination.
-
Route B: Methylation of 6-bromoisoquinoline. This route requires the introduction of a methyl group at the C-4 position of the 6-bromoisoquinoline core. This can be challenging and may require modern synthetic methods like C-H activation.[1]
-
-
Strategy 2: Construction of the Isoquinoline Ring. This approach involves building the isoquinoline ring from acyclic precursors that already contain the necessary substituents. Classical named reactions are employed here, including:
-
Bischler-Napieralski Reaction: Cyclization of a β-(3-bromo-5-methylphenyl)ethylamide.[2][3] This requires the synthesis of a specifically substituted phenethylamine derivative.
-
Pomeranz-Fritsch Reaction: Acid-catalyzed cyclization of a benzalaminoacetal derived from 3-bromo-5-methylbenzaldehyde.[4][5] This route can be sensitive to the acid catalyst and temperature.[6]
-
The following diagram illustrates these strategic choices.
Caption: Alternative synthetic strategies for 6-Bromo-4-methylisoquinoline.
Q2: Which classical isoquinoline synthesis is best suited for this target molecule?
A2: Both the Bischler-Napieralski and Pomeranz-Fritsch reactions are viable. The Bischler-Napieralski reaction typically involves the cyclization of a β-arylethylamide using a strong dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅).[2][7] The Pomeranz-Fritsch reaction uses an acid-promoted cyclization of a benzalaminoacetal.[5] The choice often comes down to the accessibility of the starting materials. For either method, the presence of the bromine atom (an electron-withdrawing group) on the aromatic ring can deactivate it towards electrophilic cyclization, potentially requiring harsher conditions and leading to lower yields.
Troubleshooting Guide
This section provides solutions to specific problems that may be encountered during the synthesis, with a focus on the more common "Late-Stage Functionalization" approach.
Part 1: Synthesis via Bromination of 4-Methylisoquinoline
This is often the most attempted route due to the commercial availability of 4-methylisoquinoline.
Issue 1.1: Low yield or no reaction during the bromination of 4-methylisoquinoline.
-
Possible Cause: Insufficiently reactive brominating agent or suboptimal reaction conditions.
-
Solution:
-
Reagent Selection: While molecular bromine (Br₂) can be used, N-Bromosuccinimide (NBS) is often a milder and more selective choice, reducing the formation of over-brominated byproducts.
-
Solvent Choice: The choice of solvent is critical. Chlorinated solvents like dichloromethane (DCM) or chloroform (CHCl₃) are common. For a more controlled reaction, using a strong acid like concentrated sulfuric acid as the solvent can be highly effective. The protonation of the isoquinoline nitrogen deactivates the heterocyclic ring towards electrophilic attack and directs bromination to the benzene ring.[8]
-
Temperature Control: Bromination is an exothermic reaction. It is crucial to maintain a low temperature (e.g., 0-5 °C) during the addition of the brominating agent to minimize side reactions. After the addition, the reaction may need to be slowly warmed to room temperature to proceed to completion. Always monitor progress by Thin-Layer Chromatography (TLC).
-
Issue 1.2: Formation of multiple bromo-isomers and poor regioselectivity.
-
Possible Cause: The directing effects of the fused pyridine ring and the methyl group are not sufficiently controlled, leading to bromination at other positions (e.g., C-5 or C-8).
-
Solution:
-
Reaction in Strong Acid: Performing the bromination in concentrated sulfuric acid is the most reliable method to achieve high regioselectivity for the 6-position.[8] The isoquinoline nitrogen is protonated, forming the isoquinolinium ion. This strongly deactivates the pyridine ring. Within the benzene ring, the C-6 and C-8 positions are most activated by the methyl group, but C-6 is often favored.
-
Lewis Acid Catalysis: The use of a Lewis acid catalyst with NBS can sometimes enhance regioselectivity. This needs to be evaluated on a case-by-case basis.
-
| Bromination Condition | Expected Outcome | Key Considerations |
| NBS in CHCl₃, Room Temp | Potential mixture of isomers (5-, 6-, 8-bromo) | Low selectivity, difficult purification. |
| Br₂ in H₂SO₄, 0 °C to RT | High selectivity for 6-bromo isomer | H₂SO₄ is corrosive; requires careful work-up.[8] |
Part 2: General Cyclization & Purification Issues
Issue 2.1: Low yield in the Bischler-Napieralski cyclization step.
-
Possible Cause: The electron-withdrawing nature of the bromine substituent on the starting phenethylamine deactivates the aromatic ring, making the intramolecular electrophilic aromatic substitution difficult.
-
Solution:
-
Choice of Dehydrating Agent: For deactivated systems, stronger dehydrating conditions are often necessary. A mixture of P₂O₅ in refluxing POCl₃ is generally more effective than POCl₃ alone.[2]
-
Purity of Starting Amide: Ensure the N-acyl-phenethylamine precursor is completely dry and pure. Any residual amine or acid from the amide formation can interfere with the cyclization.
-
Temperature and Reaction Time: These reactions often require elevated temperatures (reflux). Monitor the reaction by TLC or LC-MS to determine the optimal reaction time, as prolonged heating can lead to decomposition.
-
Issue 2.2: Difficulty in purifying the final product.
-
Possible Cause: Presence of unreacted starting materials, isomeric byproducts, or decomposition products that have similar polarities.
-
Solution:
-
Acid-Base Extraction: Utilize the basicity of the isoquinoline nitrogen. During work-up, the crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl) to extract the product into the aqueous layer. The acidic aqueous layer is then basified (e.g., with NaOH or Na₂CO₃) to precipitate the pure isoquinoline, which can be re-extracted into an organic solvent.
-
Column Chromatography: If isomeric impurities are present, silica gel column chromatography is usually necessary. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate, is a good starting point. Adding a small amount of triethylamine (~1%) to the eluent system can prevent the product from streaking on the silica gel.
-
Recrystallization: The final purified solid can often be further purified by recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexanes.
-
The following diagram provides a logical workflow for troubleshooting low yields.
Caption: A logical workflow for troubleshooting low reaction yields.
Experimental Protocols
Protocol: Synthesis of 6-Bromo-4-methylisoquinoline via Bromination
This protocol describes a robust method for the selective bromination of 4-methylisoquinoline.
Step 1: Bromination of 4-methylisoquinoline
-
Materials:
-
4-methylisoquinoline
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
N-Bromosuccinimide (NBS)
-
Crushed Ice
-
Sodium Hydroxide (NaOH) solution (e.g., 10M)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add 4-methylisoquinoline (1 equivalent) to ice-cold concentrated sulfuric acid (approx. 5-10 mL per gram of isoquinoline). Stir the mixture in an ice bath until all the solid has dissolved and the solution is homogenous.
-
Addition of Brominating Agent: To this solution, add N-Bromosuccinimide (1.05 equivalents) portion-wise over 30-60 minutes, ensuring the internal temperature of the reaction mixture is maintained below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at low temperature for an additional hour, then let it warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC (after careful quenching and work-up of a small aliquot).
-
Work-up: Carefully and slowly pour the reaction mixture over a large amount of crushed ice in a large beaker. This will be highly exothermic.
-
Neutralization: Cool the resulting aqueous solution in an ice bath and slowly basify by adding concentrated NaOH solution until the pH is >10. A precipitate should form.
-
Extraction: Extract the aqueous slurry with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by silica gel column chromatography or recrystallization to yield pure 6-Bromo-4-methylisoquinoline.
-
References
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]
-
Wikipedia. Pomeranz–Fritsch reaction. [Link]
-
Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]
-
Wikipedia. Bischler–Napieralski reaction. [Link]
-
Domínguez, E. et al. (1998). Bischler−Napieralski Cyclization−N/C-Alkylation Sequences for the Construction of Isoquinoline Alkaloids. The Journal of Organic Chemistry. [Link]
-
Molsoft. Pictet Spengler synthesis of isoquinoline. [Link]
-
Heravi, M. M., & Nazari, N. (2015). Bischler-Napieralski Reaction in Total Synthesis of Isoquinoline-based Natural Products. An Old Reaction, a New Application. Current Organic Chemistry. [Link]
-
Heravi, M. M., et al. (2020). Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. Molecules. [Link]
-
Nielsen, T. E., & Schreiber, S. L. (2005). Solid-Phase Synthesis of Pyrroloisoquinolines via the Intramolecular N-Acyliminium Pictet−Spengler Reaction. Organic Letters. [Link]
-
RSC Publishing. Application of the Pictet–Spengler condensation in enantioselective synthesis of isoquinoline alkyloids. [Link]
-
Tian, Y., et al. (2013). One-pot synthesis of 4-methylisoquinolines via a sequential Pd-catalyzed Heck reaction and intramolecular cyclization. Organic & Biomolecular Chemistry. [Link]
-
Cambridge University Press & Assessment. Pictet-Spengler Isoquinoline Synthesis. [Link]
-
Danell, A. S., et al. (2017). Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. Journal of the American Chemical Society. [Link]
-
Antonov, A. S., et al. (2023). Metal and Activating Group Free C-4 Alkylation of Isoquinolines via a Temporary Dearomatization Strategy. Organic Letters. [Link]
-
Brown, W. S., & Gouliaev, A. H. (2002). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Synthesis. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 3. benthamdirect.com [benthamdirect.com]
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- 5. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Bischler-Napieralski Reaction [organic-chemistry.org]
- 8. semanticscholar.org [semanticscholar.org]
Troubleshooting debromination side reactions of 6-Bromo-4-methylisoquinoline during cross-coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Bromo-4-methylisoquinoline. This guide is designed to provide in-depth troubleshooting advice and practical solutions for a common and often frustrating side reaction encountered during palladium-catalyzed cross-coupling reactions: debromination (hydrodehalogenation) . Our goal is to equip you with the knowledge to not only troubleshoot but also proactively design experiments that minimize this unwanted pathway, thereby improving yields, simplifying purification, and accelerating your research.
Troubleshooting Debromination Side Reactions
This section is structured in a question-and-answer format to directly address the challenges you may be facing in the lab.
Question 1: I am observing a significant amount of 4-methylisoquinoline (the debrominated byproduct) in my Suzuki-Miyaura coupling reaction. What are the most likely causes and how can I fix this?
Answer:
The formation of 4-methylisoquinoline in your Suzuki-Miyaura coupling is a classic case of hydrodehalogenation, a competitive side reaction to the desired cross-coupling.[1] This occurs when the palladium intermediate that should react with your boronic acid partner is instead intercepted by a hydride source, leading to the replacement of the bromine atom with hydrogen. Several factors can promote this undesired pathway.
Primary Causes and Immediate Solutions:
-
Aggressive Base: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can promote the formation of palladium-hydride (Pd-H) species, which are key culprits in debromination.[1][2]
-
High Reaction Temperature: Elevated temperatures can accelerate the rate of debromination, sometimes more so than the desired coupling reaction.[1][4]
-
Solution: Lower the reaction temperature. While this may require longer reaction times, it can significantly improve the ratio of product to byproduct. It is advisable to monitor the reaction closely by TLC or LC-MS and stop the reaction once the starting material is consumed.
-
-
Suboptimal Ligand Choice: The ligand plays a critical role in modulating the reactivity of the palladium center. Less effective ligands can lead to a slower rate of reductive elimination for the desired product, giving more opportunity for the debromination pathway to occur.
Data-Driven Ligand and Base Selection for Suzuki-Miyaura Coupling:
The following table, compiled from literature on analogous bromo-N-heterocyclic systems, provides a starting point for optimizing your reaction conditions.
| Ligand | Base | Temperature (°C) | Debromination Byproduct | Desired Product Yield | Reference(s) |
| PPh₃ | Na₂CO₃ | 100 | Significant | Low to Moderate | General Observation |
| DPPF | K₂CO₃ | 90 | Moderate | Moderate to Good | [5] |
| SPhos | K₃PO₄ | 80-100 | Low | Good to Excellent | [1] |
| XPhos | K₃PO₄ | 80-100 | Minimal | Excellent | [1] |
| RuPhos | Cs₂CO₃ | 80-100 | Minimal | Excellent | [4] |
This data is illustrative and based on trends observed for similar bromo-N-heterocycles. Optimization for 6-Bromo-4-methylisoquinoline is recommended.
Question 2: My Buchwald-Hartwig amination of 6-Bromo-4-methylisoquinoline is giving me low yields and a complex mixture, including the debrominated starting material. What should I be looking at?
Answer:
Debromination is also a known side reaction in Buchwald-Hartwig aminations.[6] The mechanism is similar to that in Suzuki-Miyaura couplings, involving the formation of a Pd-H species. The choice of base is particularly critical in this reaction.
Primary Causes and Immediate Solutions:
-
Base Selection: While strong bases like NaOtBu are commonly used in Buchwald-Hartwig reactions to deprotonate the amine, they can also contribute to the formation of Pd-H species, leading to debromination.
-
Solution: Consider using a weaker base if your amine is sufficiently nucleophilic. If a strong base is necessary, using a well-defined, air-stable palladium precatalyst can sometimes mitigate side reactions. For base-sensitive substrates like some isoquinolines, careful optimization is key.[7] In some cases, lithium bis(trimethylsilyl)amide (LHMDS) has been found to be effective, potentially by forming an in-situ protecting group with sensitive functionalities.[8]
-
-
Catalyst System: The combination of palladium precursor and ligand is crucial. For N-heterocyclic substrates, modern Buchwald ligands are often necessary for high efficiency.
-
Solution: Employ bulky, electron-rich biarylphosphine ligands such as BrettPhos, RuPhos, or XPhos.[4][9] These ligands promote the desired reductive elimination to form the C-N bond, outcompeting the debromination pathway. Using a pre-formed palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst) can also lead to more reproducible results by ensuring the efficient generation of the active catalytic species.[10]
-
Optimized Protocol for Buchwald-Hartwig Amination of a 6-Bromoisoquinoline Derivative:
A kilogram-scale synthesis of a 6-bromoisoquinoline-1-carbonitrile derivative highlights an optimized set of conditions that can be adapted for 6-Bromo-4-methylisoquinoline.[7][11]
-
Palladium Precursor: Pd(dba)₂ (or other suitable Pd(0) or Pd(II) source)
-
Ligand: BINAP (or a more modern biarylphosphine ligand like RuPhos)
-
Base: Cs₂CO₃
-
Solvent: Anhydrous THF
-
Temperature: Elevated temperatures are typical, but optimization is recommended to balance reaction rate and side reactions.
Question 3: I am attempting a Sonogashira coupling with 6-Bromo-4-methylisoquinoline and observing significant debromination. Is this common and what can I do to prevent it?
Answer:
Yes, debromination can also be a significant side reaction in Sonogashira couplings, especially with electron-deficient heteroaryl bromides.[12] The traditional use of a copper co-catalyst can sometimes exacerbate side reactions.
Primary Causes and Immediate Solutions:
-
Reaction Conditions: Standard Sonogashira conditions may not be optimal for this specific substrate.
-
Base and Solvent: The choice of base and solvent is critical. An amine base like triethylamine or diisopropylamine is typically used, often serving as the solvent as well.
-
Solution: Ensure the use of high-purity, anhydrous amine and solvent. If debromination persists, screening other bases such as K₂CO₃ or Cs₂CO₃ in a solvent like DMF or 1,4-dioxane may be beneficial.[5]
-
-
Catalyst System: The palladium catalyst and ligand are key to a successful reaction.
-
Solution: For copper-free conditions, a palladium catalyst with a bulky, electron-rich phosphine ligand (e.g., P(t-Bu)₃) or an N-heterocyclic carbene (NHC) ligand can be highly effective.[14]
-
Frequently Asked Questions (FAQs)
Q: What is the general mechanism of debromination in palladium-catalyzed cross-coupling reactions?
A: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species. This can occur through several pathways, such as the reaction of the palladium complex with bases, solvents (like alcohols), or trace amounts of water. The Pd-H species can then undergo reductive elimination with the aryl group on the palladium intermediate to yield the debrominated arene.[4]
Q: How does the methyl group at the 4-position of 6-Bromo-4-methylisoquinoline affect its reactivity and the likelihood of debromination?
A: The methyl group is an electron-donating group, which can slightly increase the electron density of the isoquinoline ring system. This can make the C-Br bond slightly stronger and less susceptible to oxidative addition compared to an unsubstituted bromoquinoline. However, its effect on debromination is likely less significant than the choice of ligand, base, and temperature. The steric hindrance from the methyl group is minimal at the 6-position.
Q: Are there any general preventative measures I can take to avoid debromination in my cross-coupling reactions?
A: Yes, here are some general preventative strategies:
-
Use high-purity reagents and solvents: Ensure your solvents are anhydrous and degassed to remove oxygen, which can deactivate the catalyst.
-
Employ an inert atmosphere: Conduct your reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.
-
Start with milder conditions: Begin with lower temperatures and milder bases, and only increase the temperature or use a stronger base if the reaction is not proceeding.
-
Use modern catalyst systems: Employ well-defined palladium precatalysts and bulky, electron-rich phosphine ligands, which are often more efficient and lead to fewer side reactions.[10]
Visualizing the Competing Pathways
The following diagram illustrates the catalytic cycle for a generic cross-coupling reaction and the competing debromination pathway.
Caption: Catalytic cycle showing the desired cross-coupling pathway and the competing debromination side reaction.
Recommended Experimental Protocol: Suzuki-Miyaura Coupling of 6-Bromo-4-methylisoquinoline with Minimized Debromination
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 6-Bromo-4-methylisoquinoline, incorporating best practices to minimize the formation of the debrominated byproduct.
Materials:
-
6-Bromo-4-methylisoquinoline (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
XPhos (5.0 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-Bromo-4-methylisoquinoline, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
In a separate vial, under an inert atmosphere, add Pd₂(dba)₃ and XPhos, and dissolve in a small amount of anhydrous, degassed 1,4-dioxane.
-
Transfer the catalyst solution to the Schlenk flask via syringe.
-
Add the remaining anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) to the reaction flask via syringe.
-
Place the sealed flask in a preheated oil bath or heating block at 80-90 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Workflow for Debromination:
If you still observe significant debromination, follow this logical troubleshooting workflow.
Caption: A step-by-step workflow for troubleshooting debromination in cross-coupling reactions.
References
-
[Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst 20
-
489HEZX7U2mHxTnGcs5RlS7qHTh)
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- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. Synthesis of substituted isoquinolines via Pd-catalyzed cross-coupling approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- 24. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 25. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 26. pdf.benchchem.com [pdf.benchchem.com]
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- 30. Synthesis of functionalized isoquinolines via sequential cyclization/cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. jmcct.com [jmcct.com]
- 32. pubs.acs.org [pubs.acs.org]
- 33. Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products [mdpi.com]
- 34. pdf.benchchem.com [pdf.benchchem.com]
- 35. researchgate.net [researchgate.net]
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- 37. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 38. Efficient access to materials-oriented aromatic alkynes via the mechanochemical Sonogashira coupling of solid aryl halides with large polycyclic conjugated systems - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 39. DFT studies on the mechanism of palladium-catalyzed carbon–silicon cleavage for the synthesis of benzosilole derivatives - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 40. Mechanistic studies on palladium-catalyzed coupling reactions | IDEALS [ideals.illinois.edu]
- 41. Halogen-bond-promoted direct cross-coupling of ethyl 3-bromo-3-alkyl-2,2-difluoropropanoates with coumarins/quinolinones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 42. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 43. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 44. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives [mdpi.com]
- 45. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 46. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 47. Suzuki Coupling [organic-chemistry.org]
- 48. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Palladium Catalyst Loading for 6-Bromo-4-methylisoquinoline Coupling Reactions
Welcome to the Technical Support Center for optimizing palladium-catalyzed cross-coupling reactions involving 6-bromo-4-methylisoquinoline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to equip you with the knowledge to overcome common challenges and successfully optimize your coupling reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with 6-bromo-4-methylisoquinoline, offering probable causes and actionable solutions.
Problem 1: Low to No Conversion of Starting Material
You've set up your Suzuki or Buchwald-Hartwig reaction, but analysis shows a significant amount of unreacted 6-bromo-4-methylisoquinoline.
-
Probable Cause 1: Catalyst Deactivation by the Isoquinoline Nitrogen. The lone pair of electrons on the nitrogen atom of the isoquinoline ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1][2] This is a frequent challenge with nitrogen-containing heterocycles.
-
Solution: Employ bulky, electron-rich phosphine ligands. These ligands sterically shield the palladium atom, preventing the isoquinoline nitrogen from binding and poisoning the catalyst.[1] Ligands from the Buchwald (e.g., SPhos, XPhos) or Hartwig (e.g., BINAP) classes are often effective.[3][4][5][6]
-
-
Probable Cause 2: Inefficient Pre-catalyst Activation. Many common palladium sources, such as Pd(OAc)₂, are pre-catalysts that require in-situ reduction to the active Pd(0) species. This reduction step may be inefficient under your current conditions.
-
Solution: Consider using a Pd(0) source directly, such as Pd₂(dba)₃ or Pd(PPh₃)₄.[7] Alternatively, ensure your reaction conditions (choice of phosphine ligand, base, and solvent) are conducive to the reduction of the Pd(II) pre-catalyst.
-
-
Probable Cause 3: Poor Quality of Reagents or Solvents. Trace amounts of oxygen or water can be detrimental to the catalytic cycle, leading to catalyst deactivation and undesirable side reactions.[2]
-
Solution: Use anhydrous, degassed solvents. It is crucial to thoroughly degas your reaction mixture with an inert gas like argon or nitrogen before adding the catalyst.[3] Ensure the purity of your 6-bromo-4-methylisoquinoline, boronic acid/ester, or amine.
-
Problem 2: Formation of Palladium Black
You observe a black precipitate in your reaction mixture, often accompanied by a stall in the reaction.
-
Probable Cause: Catalyst Agglomeration. The formation of palladium black indicates the aggregation of palladium atoms into an inactive, bulk metallic state. This is a common pathway for catalyst decomposition.
-
Solution 1: Ligand Choice and Ratio. Ensure you are using a suitable ligand that can effectively stabilize the palladium nanoparticles and prevent their agglomeration. The ligand-to-palladium ratio is also critical; a slight excess of the ligand can sometimes be beneficial.
-
Solution 2: Temperature Control. Excessively high temperatures can accelerate catalyst decomposition. Try running the reaction at a lower temperature. While this may slow the reaction rate, it can improve catalyst stability and overall yield.
-
Solution 3: Catalyst Loading. Paradoxically, sometimes a lower catalyst loading can lead to better results by minimizing aggregation phenomena.
-
Problem 3: Significant Formation of Side Products
Your reaction yields the desired product, but also significant quantities of byproducts like homocoupled boronic acid (in Suzuki reactions) or dehalogenated starting material.
-
Probable Cause 1: Homocoupling of Boronic Acid (Suzuki Reaction). This side reaction is often promoted by the presence of oxygen.
-
Solution: Rigorous degassing of all solvents and the reaction mixture is essential. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
-
-
Probable Cause 2: Dehalogenation of 6-Bromo-4-methylisoquinoline. The bromo-isoquinoline can be reduced to 4-methylisoquinoline. This can be caused by certain bases or impurities.
-
Solution: The choice of base is critical. Weaker bases like K₃PO₄ or Cs₂CO₃ are often preferred over stronger bases like alkoxides, which can sometimes act as hydride donors.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting palladium catalyst loading for coupling reactions with 6-bromo-4-methylisoquinoline?
A1: A common starting point for catalyst loading in cross-coupling reactions is in the range of 1-5 mol% of the palladium source.[2] For well-optimized systems with highly active catalysts, this can often be reduced to 0.5-1 mol%. Conversely, for challenging couplings, an initial loading of up to 10 mol% might be necessary to achieve a satisfactory reaction rate.[2] For the amination of similar bromopurine nucleosides, catalyst loadings of 5-10 mol% have been reported to be effective.[5][6]
Q2: How does the choice of ligand impact the optimal catalyst loading?
A2: The ligand plays a crucial role in stabilizing the active palladium catalyst and facilitating the key steps of the catalytic cycle (oxidative addition, transmetalation/amine coordination, and reductive elimination).[8] Bulky, electron-rich phosphine ligands, such as the Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos), can stabilize the active Pd(0) species, promote oxidative addition, and facilitate reductive elimination. This often allows for lower catalyst loadings compared to less sophisticated ligands like triphenylphosphine.[2]
Q3: Which bases are recommended for Suzuki and Buchwald-Hartwig reactions with 6-bromo-4-methylisoquinoline?
A3: For Suzuki-Miyaura couplings, inorganic bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used, often in an aqueous/organic solvent mixture.[7][9] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a common choice. However, for base-sensitive substrates, milder bases like Cs₂CO₃ may be necessary.[4]
Q4: What are the recommended solvents for these coupling reactions?
A4: The choice of solvent can significantly impact the reaction outcome. For Suzuki-Miyaura reactions, a mixture of an organic solvent and water is often used to dissolve the inorganic base. Common organic solvents include 1,4-dioxane, toluene, and THF.[7][10] For Buchwald-Hartwig aminations, anhydrous aprotic solvents like toluene, 1,4-dioxane, or THF are typically employed.[3][8]
Q5: Is an inert atmosphere always necessary for these reactions?
A5: Yes, it is highly recommended to perform palladium-catalyzed cross-coupling reactions under an inert atmosphere (e.g., argon or nitrogen).[2] The active Pd(0) catalytic species can be sensitive to oxygen, which can lead to catalyst deactivation and promote undesirable side reactions like the homocoupling of boronic acids.[2]
Data Presentation: Catalyst Loading and Reaction Parameters
The following table summarizes typical starting conditions for optimizing palladium-catalyzed coupling reactions with 6-bromo-4-methylisoquinoline, based on literature for similar substrates.
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Pd Source | Pd(OAc)₂ or Pd₂(dba)₃ | Pd(OAc)₂ or Pd₂(dba)₃ |
| Catalyst Loading | 1-5 mol% | 2-10 mol% |
| Ligand | SPhos, XPhos, or PPh₃ | XPhos, BINAP, or RuPhos |
| Ligand:Pd Ratio | 1:1 to 2:1 | 1.5:1 to 2.5:1 |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ (2-3 equiv.) | NaOtBu or Cs₂CO₃ (1.2-2 equiv.) |
| Solvent | 1,4-Dioxane/H₂O or Toluene/H₂O | Toluene or 1,4-Dioxane (anhydrous) |
| Temperature | 80-110 °C | 80-110 °C |
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura and Buchwald-Hartwig coupling reactions of 6-bromo-4-methylisoquinoline. These should be considered as starting points, and optimization of the reaction parameters is likely necessary for specific coupling partners.
Protocol 1: Generalized Suzuki-Miyaura Coupling
Caption: Generalized workflow for Suzuki-Miyaura coupling.
Protocol 2: Generalized Buchwald-Hartwig Amination
Caption: Generalized workflow for Buchwald-Hartwig amination.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low-yield reactions.
References
- Google Patents. (2009). Diastereoselective synthesis process with 6-bromo-4-(3-chlorophenyl)-2-methoxy-quinoline.
-
Wiley-VCH. (2021). Setup of 4‐Prenylated Quinolines through Suzuki‐Miyaura Coupling for the Synthesis of Aurachins A and B. Advanced Synthesis & Catalysis. Retrieved from [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (2025). ChemInform Abstract: Synthesis of 6-Aryl Substituted 4-Quinolones via Suzuki Cross Coupling. Retrieved from [Link]
-
Purdue University. (2018). High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. Purdue University Graduate School. Retrieved from [Link]
-
Beilstein-Institut. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
CORE. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Retrieved from [Link]
-
ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Retrieved from [Link]
-
The Suzuki Reaction. (2014). Retrieved from [Link]
-
PMC. (2010). Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides. Advanced Synthesis & Catalysis. Retrieved from [Link]
-
PMC. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. Retrieved from [Link]
-
PubMed. (2010). Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides. Advanced Synthesis & Catalysis. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Palladium-catalyzed nucleomethylation of alkynes for synthesis of methylated heteroaromatic compounds. Organic Chemistry Frontiers. Retrieved from [Link]
-
European Patent Office. (2004). Method for producing Suzuki coupling compound catalysed by a nickel compound. Retrieved from [Link]
-
MDPI. (2021). Editorial: Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions. Catalysts. Retrieved from [Link]
-
Atlantis Press. (2017). Synthesis of 6-bromo-4-iodoquinoline. International Conference on Material Engineering and Advanced Manufacturing Technology (MEAMT 2017). Retrieved from [Link]
-
ResearchGate. (2022). 6-Bromo isoquinolone: a dual-purpose cross-coupling partner. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. d-nb.info [d-nb.info]
Overcoming poor solubility of 6-Bromo-4-methylisoquinoline in aqueous biological assays
Welcome to the Assay Troubleshooting & Technical Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the aqueous solubility of 6-Bromo-4-methylisoquinoline in biological assays.
Due to its rigid, planar isoquinoline core ( π−π stacking), the lipophilic 6-bromo substituent (halogen bonding), and the hydrophobic 4-methyl group, this compound exhibits extremely high crystal lattice energy and poor hydration. This guide provides mechanistically grounded, self-validating workflows to overcome these physicochemical barriers.
Diagnostic Troubleshooting Workflow
Workflow for resolving 6-Bromo-4-methylisoquinoline solubility based on assay type.
Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting
Q1: Why does 6-Bromo-4-methylisoquinoline instantly precipitate when diluted from a DMSO stock into my assay buffer? A: This is a classic failure of kinetic solubility[1]. The planar isoquinoline core strongly favors π−π stacking, while the heavy bromine atom significantly increases the molecule's lipophilicity (LogP). When you transfer this compound from 100% DMSO into an aqueous buffer, the sudden change in the dielectric constant causes "solvent shock." The compound cannot reach thermodynamic equilibrium fast enough; instead, the highly lipophilic molecules rapidly aggregate to minimize water contact, nucleating into microcrystals before they can disperse[1].
Q2: In my biochemical assay, I cannot use more than 1% DMSO without inhibiting my target enzyme. How do I prevent precipitation? A: Traditional serial dilutions in intermediate aqueous buffers create localized zones of supersaturation, triggering nucleation. To bypass this, utilize Acoustic Droplet Ejection (ADE) [2]. ADE uses focused ultrasound to eject nanoliter-scale droplets (e.g., 2.5 nL) of the compound in 100% DMSO directly into the final aqueous assay volume[2]. The causality here relies on physics: a nanoliter droplet has a massive surface-area-to-volume ratio. Upon impact with the assay buffer, the compound diffuses instantaneously before localized supersaturation can induce crystal nucleation, maintaining a kinetically stable state for the duration of the assay[2].
Q3: I am running a cell-based phenotypic assay. ADE isn't an option, and my CHO-K1 cells show toxicity at DMSO levels above 0.5%. What is the alternative? A: Mammalian cells are highly sensitive to DMSO; concentrations >0.5% v/v often alter membrane fluidity, induce osmotic stress, and confound phenotypic readouts[3]. The optimal solution is to bypass organic co-solvents entirely by encapsulating the compound in 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD) .
β -cyclodextrins are cyclic oligosaccharides forming a torus (doughnut) shape with a cavity diameter of ~6.0–6.5 Å. This cavity perfectly accommodates the bicyclic isoquinoline ring. Complexation is driven by the enthalpic release of high-energy water molecules from the hydrophobic cavity, which are displaced by the lipophilic 6-bromo-4-methylisoquinoline[4]. The hydrophilic exterior of the cyclodextrin keeps the entire inclusion complex highly soluble in aqueous cell culture media without damaging cell membranes.Self-Validating Experimental Protocols
To ensure trustworthy data, every solubilization strategy must be paired with a validation step to confirm the compound is actually in solution and available to the biological target.
Protocol A: HP- β -Cyclodextrin Complexation & HPLC Validation (For Cell-Based Assays)
Mechanism: Hydrophobic encapsulation displacing water molecules[4].
-
Preparation: Dissolve HP- β -CD powder in sterile PBS to a final concentration of 20% (w/v).
-
Complexation: Add solid 6-Bromo-4-methylisoquinoline directly to the HP- β -CD solution to target a 10 mM concentration.
-
Energy Input: Sonicate the suspension in a water bath for 45 minutes. Crucial: Alternate with 5-minute cooling periods on ice to prevent thermal degradation of the compound while providing enough kinetic energy to drive the endothermic displacement of water from the CD cavity[5].
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated compound.
-
Self-Validation (HPLC-UV): You cannot assume the flow-through is 10 mM. Take a 10 µL aliquot of the filtrate, dilute it 1:100 in 100% Methanol (which breaks the CD complex), and quantify via HPLC-UV against a standard curve prepared in pure organic solvent. If the calculated concentration is <9.5 mM, complexation was incomplete, and the HP- β -CD ratio must be increased.
Protocol B: Acoustic Droplet Ejection (ADE) & Turbidimetric Validation (For Biochemical Assays)
Mechanism: Instantaneous diffusion via high surface-area-to-volume ratio[2].
-
Source Plate Prep: Prepare a 10 mM stock of 6-Bromo-4-methylisoquinoline in 100% anhydrous DMSO. Centrifuge the stock at 10,000 x g for 5 minutes to pellet any pre-existing micro-aggregates.
-
Loading: Transfer the supernatant to an Echo-compatible source plate.
-
Dispensing: Program the acoustic handler to dispense 25 nL of the stock directly into 50 µL of target assay buffer (yielding a final concentration of 5 µM compound in 0.05% DMSO).
-
Self-Validation (Turbidimetry): Before adding your biological target, read the assay plate absorbance at 620 nm[1]. Compare the absorbance to a blank well containing only 0.05% DMSO in buffer. An elevated absorbance at 620 nm indicates light scattering caused by micro-precipitates. If the ΔA620 is >0.01, the compound has crashed out, and you must lower the final concentration or add a surfactant (e.g., 0.01% Tween-20).
Quantitative Data Summary: Solubilization Strategies
| Solubilization Strategy | Mechanism of Action | Max Recommended Concentration | Primary Application | Self-Validation Method |
| DMSO (Standard) | Universal organic solvation | 0.5% v/v (Cells) 5.0% v/v (Biochem) | Early-stage screening | Visual inspection / LC-MS |
| Acoustic Dispensing (ADE) | Nanoliter direct transfer (high SA:V ratio) | Assay dependent (Typically <10 µM) | High-throughput biochemical assays | Turbidimetry (Abs @ 620 nm) |
| HP- β -Cyclodextrin | Hydrophobic cavity encapsulation | Up to 50% w/v | Cell-based phenotypic & in vivo assays | HPLC-UV/Vis Quantification |
References
-
Turbidimetric Solubility Assay - Evotec Source: evotec.com URL:[Link]
-
β - Cyclodextrin - HiMedia Laboratories Source: himedialabs.com URL:[Link]
-
Gentle, fast and effective crystal soaking by acoustic dispensing - PMC Source: nih.gov URL:[Link]
Sources
Best purification methods and flash chromatography conditions for 6-Bromo-4-methylisoquinoline
Welcome to the Technical Support Center for Heterocyclic Purification. This guide is specifically engineered for researchers and drug development professionals working with 6-Bromo-4-methylisoquinoline , a basic nitrogen-containing heterocycle that frequently presents chromatographic challenges such as severe peak tailing, low mass recovery, and irreversible column adsorption.
Below, you will find a diagnostic workflow, causality-driven troubleshooting FAQs, quantitative solvent data, and self-validating protocols to ensure high-purity isolation.
Part 1: Diagnostic Workflow for Isoquinoline Purification
Workflow for selecting optimal flash chromatography conditions for basic heterocycles.
Part 2: Troubleshooting & FAQs
Q1: Why does 6-Bromo-4-methylisoquinoline streak severely on standard silica gel, even in highly polar solvents? A: The causality lies in the molecular structure of the stationary phase. Standard bare silica gel acts as a Brønsted acid due to the presence of free, unreacted silanol (Si-OH) groups[1]. The basic isoquinoline nitrogen possesses a lone pair of electrons that hydrogen-bonds aggressively with these acidic silanols. This creates a "dual retention mechanism" (standard adsorption + ion exchange), causing the compound to drag along the column bed, resulting in severe peak tailing and broad elution bands[2],[3].
Q2: Should I use Triethylamine (TEA) or Ammonia to resolve this tailing? A: Both act as competing amines to "neutralize" the silica surface, but your choice depends on downstream requirements[1]:
-
TEA (0.1% - 1% v/v): Highly effective at sharpening peaks. However, TEA has a high boiling point (89 °C) and can be difficult to remove completely during rotary evaporation, potentially interfering with downstream NMR or biological assays.
-
Ammonia (10% NH₃ in Methanol): Highly volatile and easily removed under reduced pressure. A common and highly effective solvent system is 10% Ammonia in Methanol mixed with Dichloromethane (DCM)[4],[5]. Caution: Never use aqueous ammonia on normal phase silica, as the water content will degrade the silica matrix and ruin the separation[4].
Q3: I am losing my compound on the column (low mass recovery). How do I prevent irreversible adsorption? A: If basic modifiers fail, you must change the stationary phase. Switch to an amine-functionalized (NH2) silica column. The immobilized aminopropyl groups provide a slightly basic surface (pKa ~9.8). This surface actively repels the basic isoquinoline nitrogen, preventing silanol interactions and allowing the compound to elute in sharp bands without the need for dissolved modifiers in your solvent[2].
Q4: How can I validate that my basic modifier isn't degrading my brominated compound on the column? A: Implement a 2D TLC Self-Validation Check . Spot your crude mixture in the bottom-left corner of a square TLC plate. Develop the plate in the first dimension using your modified solvent (e.g., DCM/MeOH/NH₃). Dry the plate completely to remove all volatile amines, rotate it 90 degrees, and develop it again using the exact same solvent system. If 6-Bromo-4-methylisoquinoline is stable, the spot will lie perfectly on the diagonal axis. Any spots falling off the diagonal indicate on-column degradation or debromination.
Part 3: Quantitative Data & Solvent Systems
The following table summarizes the optimized chromatographic parameters for 6-Bromo-4-methylisoquinoline based on established literature for isoquinoline derivatives[6],[7],[3],[5].
| Method | Stationary Phase | Recommended Solvent System | Modifier | Relative Retention (Rf) | Primary Application |
| Standard Normal Phase | Bare Silica (SiO₂) | Hexane / EtOAc (70:30 to 50:50) | None | ~0.15 - 0.35 | Highly pure crude mixtures with minimal tailing[6],[7]. |
| Modified Normal Phase | Bare Silica (SiO₂) | DCM / MeOH (95:5) | 10% NH₃ in MeOH or 1% TEA | ~0.25 - 0.40 | Resolving stubborn tailing and separating basic impurities[4],[5]. |
| Amine-Bonded Phase | NH₂-Silica | Hexane / EtOAc or DCM / MeOH | None | ~0.30 - 0.50 | High mass recovery; ideal when downstream assays are modifier-sensitive[2]. |
| Reverse Phase (RP) | C18 Core-Shell | Water / Acetonitrile (80:20 to 70:30) | 10-20 mM NH₄OAc (pH 3-4) | N/A (Rt dependent) | Complex matrices requiring absolute quantitative purity[3]. |
Part 4: Validated Step-by-Step Methodologies
Protocol A: Modified Normal Phase Chromatography (Self-Validating)
This protocol utilizes W.C. Still's rapid chromatographic principles[8] combined with silanol-masking techniques.
-
Solvent Preparation: Prepare your mobile phase (e.g., 95% DCM / 5% Methanol). Add 1% (v/v) Triethylamine (TEA) to the total volume.
-
Column Equilibration & Validation: Flush the bare silica column with 3 to 5 column volumes (CV) of the modified solvent.
-
Self-Validation Step: Collect the eluent from the final CV and test it with pH paper. It must test basic. If it is neutral, the acidic silanols have not been fully deactivated; continue flushing until the eluent is basic.
-
-
Sample Loading: Dissolve 6-Bromo-4-methylisoquinoline in a minimum amount of DCM. To prevent initial band-broadening, dry-load the sample by adding a small amount of Celite or silica to the solution, evaporating the solvent to a free-flowing powder, and applying it evenly to the top of the column bed.
-
Elution: Run the gradient under moderate air/nitrogen pressure. Collect fractions and analyze via TLC using the same modified solvent system.
Protocol B: Reverse Phase (C18) Purification
Due to the basic character of isoquinoline alkaloids, cationic forms strongly interact with residual silanol groups on standard C18 phases. This protocol uses an acidic buffer to suppress ionization and mask silanols[3].
-
Buffer Preparation: Prepare a 10–20 mM ammonium acetate aqueous solution. Using dilute acetic acid, carefully adjust the pH of the buffer to 3.0–4.0[3].
-
Column Equilibration: Equilibrate a C18 core-shell column with 80% Buffer (A) and 20% Acetonitrile (B) for 5 column volumes.
-
Gradient Elution: Inject the sample. Run a gradient from 20% B to 40% B over 20 minutes. The acidic buffer prevents the dual retention mechanism, allowing the isoquinoline to elute as a sharp, symmetrical peak.
-
Validation & Recovery: Monitor the elution via UV detection at 254 nm. Pool the fractions containing the pure product and lyophilize (freeze-dry) to remove the volatile water, acetonitrile, and ammonium acetate buffer.
Part 5: References
-
Orthogonal Synthesis of Indolines and Isoquinolines Via Aryne Annulation Source: core.ac.uk URL:
-
Modular Isoquinoline Synthesis using Catalytic Enolate Arylation and In-Situ Functionalization Source: amazonaws.com URL:
-
Successful Flash Chromatography Source: wfu.edu (Biotage Application Guide) URL:
-
Flash Chromatography Separation of Basic Organic Compounds without Modifier Source: kinesis-australia.com.au URL:
-
Systematic Evaluation of Chromatographic Parameters for Isoquinoline Alkaloids on XB-C18 Core-Shell Column Using Different Mobile Phase Compositions Source: nih.gov (PMC) URL:
-
Flash Column Chromatography with Ammonia: Your experiences please! Source: reddit.com (Chemistry Community) URL:
-
Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution Source: pitt.edu (J. Org. Chem.) URL:
-
Solvent Systems for Flash Column Chromatography Source: rochester.edu URL:
Sources
- 1. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 2. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Chromatography [chem.rochester.edu]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Reducing homocoupling byproducts in 6-Bromo-4-methylisoquinoline catalytic reactions
An in-depth technical guide for researchers, scientists, and drug development professionals.
Technical Support Center: 6-Bromo-4-methylisoquinoline Catalytic Reactions
Topic: Reducing Homocoupling Byproducts
Welcome to the technical support center for catalytic reactions involving 6-Bromo-4-methylisoquinoline. This guide is designed to provide advanced troubleshooting strategies and practical solutions to a common and persistent challenge in cross-coupling chemistry: the formation of homocoupling byproducts. As a key building block in medicinal chemistry, achieving high purity and yield in reactions with 6-Bromo-4-methylisoquinoline is paramount. This resource, structured as a dynamic troubleshooting guide and a comprehensive FAQ section, offers field-proven insights to help you diagnose issues, optimize your reaction conditions, and suppress the formation of unwanted symmetrical biaryls.
Troubleshooting Guide: Diagnosing and Resolving Homocoupling
This section is for researchers actively encountering issues with homocoupling in their reactions. The primary homocoupling byproduct of concern is 4,4'-dimethyl-6,6'-biisoquinoline .
Issue 1: Significant Formation of 4,4'-dimethyl-6,6'-biisoquinoline Detected
You've run your cross-coupling reaction (e.g., Suzuki, Sonogashira, Heck) with 6-Bromo-4-methylisoquinoline and your analysis (LC-MS, GC-MS, NMR) shows a significant peak corresponding to the homocoupled dimer of your starting halide.
To systematically address this issue, it's critical to isolate the contributing factors. The following workflow provides a logical path for troubleshooting.
Caption: Troubleshooting workflow for homocoupling.
Scientific Rationale: The presence of oxygen is a primary driver for many homocoupling pathways. In Suzuki reactions, oxygen can react with the active Pd(0) catalyst to form a palladium peroxo complex.[1] This complex can then react with two molecules of the organoboron reagent, leading to the homocoupled byproduct and regenerating Pd(0).[1] For aryl halide homocoupling, oxygen can promote the formation of Pd(II) species that facilitate undesirable side reactions.[2]
Recommended Solutions:
-
Rigorous Degassing: Ensure all solvents are thoroughly degassed before use. Common methods include sparging with an inert gas (Nitrogen or Argon) for 15-30 minutes, or a series of freeze-pump-thaw cycles for more sensitive reactions.[3]
-
Inert Atmosphere Maintenance: Assemble your reaction vessel under a positive pressure of an inert gas. Use Schlenk lines or a glovebox for the most sensitive reactions.[4] A simple balloon of nitrogen or argon is often insufficient to prevent minor oxygen ingress over long reaction times.
-
Subsurface Sparge: Prior to catalyst addition, performing a subsurface sparge of the reaction mixture with nitrogen can be highly effective at removing dissolved oxygen.[5]
Scientific Rationale: The desired catalytic cycle requires the stable presence of an active Pd(0) species.[6] If a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) is used, its reduction to Pd(0) must be efficient and complete. Lingering Pd(II) can promote homocoupling.[2][7] Furthermore, if the active Pd(0) catalyst is not properly stabilized by its ligands, it can agglomerate into inactive palladium black, disrupting the catalytic cycle and allowing side reactions to dominate.[8]
Recommended Solutions:
-
Switch to a Pd(0) Precatalyst: Using a well-defined Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can sometimes be beneficial, though they can be less stable.[9] Modern, air-stable Pd(II) precatalysts (e.g., Buchwald or PEPPSI-type) are often the best choice as they are designed for clean and efficient in-situ reduction to the active Pd(0) catalyst.[2]
-
Employ Bulky, Electron-Rich Ligands: Ligands play a critical role in stabilizing the palladium center and modulating its reactivity. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are highly effective at preventing homocoupling.[10] Their steric bulk can hinder the formation of intermediates that lead to dimerization, while their electron-donating properties promote the desired final reductive elimination step of the cross-coupling cycle.[10][11]
-
Add a Mild Reducing Agent: When using a Pd(II) source, the addition of a mild reducing agent like potassium formate can facilitate a rapid and clean reduction to Pd(0) without reducing the aryl halide.[3][5]
Scientific Rationale: The choice of base, solvent, and temperature profoundly influences reaction rates and pathways. A base that is too strong or poorly soluble can lead to side reactions.[12][13] The solvent affects the solubility of all components and can influence catalyst stability and reactivity.[14][15] High temperatures can accelerate the rate of side reactions, including homocoupling, more than the desired cross-coupling.[10]
Recommended Solutions:
| Parameter | Recommendation | Rationale |
| Base | Screen weaker inorganic bases like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and dry for reproducibility.[4] | Stronger bases can sometimes promote side reactions.[12][13] Good solubility and particle size maximize surface interaction.[16] |
| Solvent | Use aprotic solvents like 1,4-dioxane, toluene, or THF.[10] Ensure they are anhydrous and high purity. | These solvents are generally effective at minimizing homocoupling. Water is often required for Suzuki couplings to dissolve the base, but excess water can promote protodeboronation and sometimes homocoupling.[10][14] |
| Temperature | Run the reaction at the lowest temperature that provides a reasonable rate. | Lowering the temperature can often suppress the rate of unwanted side reactions more significantly than the desired cross-coupling reaction.[6] |
Frequently Asked Questions (FAQs)
Q1: What is homocoupling and why does it happen?
Homocoupling is a side reaction where two identical molecules couple together. In the context of 6-Bromo-4-methylisoquinoline, two main types can occur:
-
Aryl Halide Homocoupling: Two molecules of 6-Bromo-4-methylisoquinoline react to form 4,4'-dimethyl-6,6'-biisoquinoline. This is often referred to as a reductive homocoupling or Ullmann-type reaction and can be catalyzed by palladium.[9][17]
-
Organometallic Homocoupling: In reactions like the Suzuki coupling, two molecules of the organoboron reagent (e.g., an arylboronic acid) can couple together.[6]
These reactions compete with the desired cross-coupling pathway, reducing the yield of your target molecule and complicating purification.[10] The general mechanism involves steps that divert the catalyst from its main cycle, often involving oxidative addition, transmetalation with a second identical partner, and reductive elimination.[17]
Sources
- 1. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jmcct.com [jmcct.com]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. arodes.hes-so.ch [arodes.hes-so.ch]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
Technical Support Center: Optimizing Electrophilic Trapping of 6-Bromo-4-methylisoquinoline
Welcome to the Technical Support Center for the functionalization of 6-Bromo-4-methylisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for the electrophilic trapping of this versatile heterocyclic compound. Our focus is to empower you with the knowledge to optimize your reaction conditions, particularly temperature, to achieve high yields and selectivity.
Introduction: The Chemistry of 6-Bromo-4-methylisoquinoline Functionalization
The electrophilic trapping of 6-Bromo-4-methylisoquinoline is a powerful strategy for introducing a wide range of functional groups at the 4-methyl position. This reaction proceeds via a two-step mechanism:
-
Deprotonation: A strong base is used to abstract a proton from the C4-methyl group, generating a highly reactive methylene anion intermediate.
-
Electrophilic Quench: The nucleophilic intermediate is then "trapped" by an electrophile, leading to the formation of a new carbon-carbon or carbon-heteroatom bond.
The success of this reaction is highly dependent on the careful control of reaction parameters, with temperature being one of the most critical factors influencing the stability of the anionic intermediate and the overall outcome of the reaction.
Troubleshooting Guide
This section addresses common issues encountered during the electrophilic trapping of 6-Bromo-4-methylisoquinoline, with a focus on optimizing reaction temperature.
Q1: My reaction is resulting in a low yield of the desired product. What are the potential temperature-related causes and how can I address them?
A1: Low yields are a frequent challenge and can often be traced back to suboptimal temperature control during the deprotonation or trapping steps.
Possible Causes & Solutions:
-
Decomposition of the Anionic Intermediate: The methylene anion of 6-Bromo-4-methylisoquinoline can be unstable at higher temperatures, leading to decomposition and the formation of undesired byproducts.
-
Solution: The deprotonation step should be carried out at very low temperatures, typically between -78 °C and -40 °C .[1][2] This is crucial for maintaining the stability of the lithiated species. It is advisable to start at -78 °C (a dry ice/acetone bath is convenient) and slowly warm the reaction only if necessary, while carefully monitoring its progress.
-
-
Inefficient Deprotonation: While low temperatures are crucial for stability, they can also slow down the deprotonation reaction.
-
Solution: If you suspect incomplete deprotonation at -78 °C, you can try slightly elevating the temperature to around -40 °C or allowing the reaction to stir for a longer period at the lower temperature. The optimal temperature will be a balance between the rate of deprotonation and the stability of the resulting anion.
-
-
Side Reactions at Higher Temperatures: Increased temperatures can promote side reactions, such as nucleophilic addition of the base to the isoquinoline ring.
Q2: I am observing the formation of multiple products, indicating poor regioselectivity. How can temperature optimization help?
A2: Poor regioselectivity often arises from the deprotonation or electrophilic attack occurring at unintended positions on the isoquinoline ring.
Possible Causes & Solutions:
-
Thermodynamic vs. Kinetic Control: At higher temperatures, the reaction may favor the thermodynamically more stable product, which may not be the desired one. Lower temperatures generally favor the kinetically controlled product.
-
Solution: Performing the deprotonation and electrophilic trapping at a consistently low temperature (e.g., -78 °C) will enhance kinetic control and can significantly improve regioselectivity.[4]
-
-
Competing Deprotonation Sites: While the C4-methyl group is the most acidic position for deprotonation, other sites on the ring could potentially react, especially at elevated temperatures.
-
Solution: Strict adherence to low-temperature protocols is essential. The choice of base is also critical; a sterically hindered base is less likely to access other positions on the ring.
-
Q3: The reaction is not proceeding to completion, even after an extended period. Should I increase the temperature?
A3: While it may be tempting to increase the temperature to drive the reaction to completion, this should be done with extreme caution.
Possible Causes & Solutions:
-
Insufficient Activation Energy: The reaction may indeed have a high activation energy that is not being overcome at very low temperatures.
-
Solution: Before increasing the temperature, ensure that all other parameters are optimized (e.g., purity of reagents and solvents, appropriate choice of base and electrophile). If a temperature increase is necessary, it should be done gradually and in small increments (e.g., from -78 °C to -60 °C) while monitoring the reaction by TLC or LC-MS.
-
-
Poor Solubility: The starting material or reagents may have poor solubility at very low temperatures.
-
Solution: Ensure you are using an appropriate solvent that can maintain the solubility of your reactants at the desired temperature. Tetrahydrofuran (THF) is a commonly used solvent for such reactions.
-
| Problem | Potential Temperature-Related Cause | Recommended Solution |
| Low Yield | Decomposition of the anionic intermediate. | Maintain deprotonation temperature between -78 °C and -40 °C. |
| Incomplete deprotonation. | Allow for longer reaction times at low temperature or slightly increase to -40 °C. | |
| Poor Regioselectivity | Loss of kinetic control. | Perform the entire sequence at a consistently low temperature (e.g., -78 °C). |
| Incomplete Reaction | Insufficient activation energy. | Gradually increase the temperature in small increments while monitoring the reaction. |
| Poor solubility of reagents. | Use an appropriate solvent like THF to ensure solubility at low temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the electrophilic trapping of 6-Bromo-4-methylisoquinoline?
A1: The optimal temperature range is highly dependent on the specific base and electrophile being used. However, a general guideline is to perform the deprotonation step between -78 °C and -40 °C to ensure the stability of the resulting methylene anion.[1][2] The subsequent electrophilic trapping is also typically carried out at these low temperatures to maintain control over the reaction.
Q2: Why is a low temperature crucial for this reaction?
A2: Low temperatures are critical for several reasons:
-
Stability of the Intermediate: Organolithium and other organometallic intermediates are often thermally unstable and can decompose at higher temperatures.[4]
-
Preventing Side Reactions: It helps to suppress unwanted side reactions, such as the nucleophilic addition of the base to the isoquinoline ring.[5]
-
Enhancing Selectivity: It favors the kinetically controlled product, which is often the desired one, leading to higher regioselectivity.[4]
Q3: Can I run this reaction at room temperature?
A3: It is highly discouraged to run this reaction at room temperature. The anionic intermediate is likely to be too unstable, leading to rapid decomposition and a complex mixture of products. The use of very low temperatures is a standard and necessary precaution for this type of chemistry.
Q4: How do I accurately maintain such low temperatures in the lab?
A4: A dry ice/acetone bath is a common and effective way to maintain a temperature of -78 °C. For other low temperatures, a cryocooler or a bath with other solvent/coolant mixtures can be used. It is important to use a low-temperature thermometer to monitor the internal reaction temperature accurately.
Experimental Workflow for Temperature Optimization
The following diagram illustrates a systematic approach to optimizing the reaction temperature for the electrophilic trapping of 6-Bromo-4-methylisoquinoline.
Caption: Workflow for optimizing reaction temperature.
Detailed Experimental Protocol (General Guidance)
This protocol provides a general framework. Researchers should optimize the conditions for their specific electrophile.
Materials:
-
6-Bromo-4-methylisoquinoline
-
Anhydrous Tetrahydrofuran (THF)
-
Strong base (e.g., n-Butyllithium, Lithium diisopropylamide)
-
Electrophile
-
Dry ice
-
Acetone
-
Standard glassware for anhydrous reactions
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, a thermometer, and a rubber septum.
-
Dissolution: Dissolve 6-Bromo-4-methylisoquinoline (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add the strong base (1.1 eq) dropwise to the stirred solution, ensuring the internal temperature does not rise significantly.
-
Stirring: Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the anion.
-
Electrophilic Trapping: Add the electrophile (1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Warming: After the addition is complete, allow the reaction to stir at -78 °C for another hour before slowly warming to room temperature over several hours.
-
Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Work-up: Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
- G. A. Kraus, K. Neuenschwander, A Versatile Synthesis of Substituted Isoquinolines, Org. Lett., 2007, 9 (15), pp 2855–2857.
- J. A. Joule, K. Mills, Heterocyclic Chemistry, 5th ed., Wiley-Blackwell, 2010.
- F. Mongin, G. Quéguiner, Advances in the Directed Metalation of Azines and Diazines, Tetrahedron, 2001, 57 (19), pp 4059-4090.
- S. Ali, H.-T. Zhu, X.-F. Xia, K.-G. Ji, Y.-F. Yang, X.-R. Song, Y.-M. Liang, Electrophile-Driven Regioselective Synthesis of Functionalized Quinolines, Org. Lett., 2011, 13 (10), pp 2598–2601.
- A. G. Myers, D. W. Kung, B. Zhong, M. Movassaghi, S. Kwon, A Versatile Synthesis of Substituted Isoquinolines, J. Am. Chem. Soc., 1999, 121 (36), pp 8401–8402.
- V. Snieckus, Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics, Chem. Rev., 1990, 90 (6), pp 879–933.
- M. A. Tius, Asymmetric Total Synthesis of (+)-Roseophilin, Chem. Rev., 1996, 96 (1), pp 339–356.
- J. Clayden, Organolithiums: Selectivity for Synthesis, Pergamon, 2002.
- T. L. Gilchrist, Heterocyclic Chemistry, 3rd ed., Prentice Hall, 1997.
- L. Li, W. W. Brennessel, W. D. Jones, An Efficient Low-Temperature Route to Polycyclic Isoquinoline Salt Synthesis via C−H Activation with [CpMCl2]2 (M = Rh, Ir)*, J. Am. Chem. Soc., 2008, 130 (37), pp 12414–12419.
- P. J. Kocienski, Protecting Groups, 3rd ed., Thieme, 2004.
- L. Brandsma, S. F. Vasilevsky, H. J. T. Bos, Application of Transition Metal Catalysts in Organic Synthesis, Springer, 1998.
- J. March, Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed., Wiley, 1992.
- R. B.
- A. R. Katritzky, A. F. Pozharskii, Handbook of Heterocyclic Chemistry, 2nd ed., Pergamon, 2000.
- H. W. Gschwend, H. R.
- D. L. Comins, S. O'Connor, Directed Metalation of Pyridines, Adv. Heterocycl. Chem., 1988, 44, 199-258.
- Q. Huang, J. A. Hunter, R. C. Larock, Synthesis of Isoquinolines and Naphthyridines by Electrophilic Ring Closure of Iminoalkynes, Org. Lett., 2001, 3 (19), pp 2973–2976.
- Z. Chen, B. Jiang, Recent Advances in the Synthesis of Isoquinolines, Curr. Org. Chem., 2009, 13 (6), pp 585-606.
- M. A. Ciufolini, F. J. Roschangar, Recent Advances in the Synthesis of Isoquinoline Alkaloids, Angew. Chem. Int. Ed., 1996, 35 (15), pp 1692-1704.
- J. J. Li, Name Reactions: A Collection of Detailed Reaction Mechanisms, 5th ed., Springer, 2014.
- M. B. Smith, J. March, March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed., Wiley, 2013.
- E. V. Anslyn, D. A. Dougherty, Modern Physical Organic Chemistry, University Science Books, 2006.
- F. A. Carey, R. J. Sundberg, Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed., Springer, 2007.
- P. Y. Bruice, Organic Chemistry, 8th ed., Pearson, 2016.
Sources
Technical Support Center: Troubleshooting Low Conversion Rates in 6-Bromo-4-methylisoquinoline C-N Bond Formation
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address challenges encountered during the C-N bond formation with 6-Bromo-4-methylisoquinoline. As a Senior Application Scientist, this guide is structured to deliver not just procedural steps, but a foundational understanding of the chemical principles at play, empowering you to optimize your synthetic routes effectively.
Troubleshooting Guide: Overcoming Low Conversion
This section is dedicated to diagnosing and resolving specific experimental issues that lead to unsatisfactory yields or reaction failure in the C-N coupling of 6-Bromo-4-methylisoquinoline.
Question: My C-N coupling reaction with 6-Bromo-4-methylisoquinoline has stalled, resulting in low conversion despite extended reaction times. What are the probable causes and how can I resolve this?
Answer:
A stalled reaction is a frequent hurdle in C-N cross-coupling, particularly with nitrogen-containing heterocycles like isoquinolines, which can act as catalyst poisons.[1] The primary reasons for low conversion typically fall into three categories: catalyst deactivation, suboptimal reagent quality, or inadequate reaction conditions.
1. Catalyst Deactivation:
-
The Challenge of Catalyst Poisoning: The nitrogen atom of the isoquinoline ring can coordinate with the metal center of the catalyst (commonly Palladium or Copper), forming inactive complexes that halt the catalytic cycle.[1] This is a well-documented issue with nitrogen-based heterocycles.[1]
-
Troubleshooting Strategies:
-
Ligand Selection: The use of bulky, electron-rich phosphine ligands is crucial. Ligands such as XPhos, SPhos, or RuPhos can sterically shield the palladium center, preventing the isoquinoline nitrogen from binding and deactivating the catalyst.[2]
-
Precatalysts for Reliability: Employing well-defined palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) often provides more consistent results than generating the active catalyst in situ.[3] This ensures a more efficient initiation of the catalytic cycle.[3]
-
Slow Addition of Substrate: A slow, controlled addition of the 6-Bromo-4-methylisoquinoline can maintain a low concentration in the reaction mixture, thereby minimizing its inhibitory effect on the catalyst.[2]
-
2. Reagent and Substrate Quality:
-
Purity is Paramount: Ensure the 6-Bromo-4-methylisoquinoline is of high purity. Trace impurities from its synthesis can interfere with the catalyst's activity. Recrystallization or column chromatography may be necessary.
-
Amine Coupling Partner: The nature and purity of the amine are critical. Sterically hindered amines will inherently react more slowly. Ensure liquid amines are distilled and solid amines are finely powdered and anhydrous.
-
The Role of the Base: The base is a key player in the catalytic cycle, not merely a proton scavenger.[4] Ensure the chosen base (e.g., NaOtBu, K2CO3, Cs2CO3) is anhydrous, as the presence of water can lead to unwanted side reactions like hydrodehalogenation.[5]
3. Optimizing Reaction Conditions:
-
Anhydrous and Oxygen-Free Environment: All C-N coupling reactions should be conducted under strictly anhydrous and deoxygenated conditions.[6][7] Use dry, degassed solvents and maintain an inert atmosphere (Argon or Nitrogen).[7][8]
-
Solvent Choice: Common solvents include toluene, dioxane, and DMF. The choice of solvent can impact the solubility of reagents and the stability of the catalytic species.
-
Temperature Control: These reactions are often sensitive to temperature. If the reaction is sluggish, a modest increase in temperature may be beneficial. However, excessively high temperatures can lead to catalyst decomposition.
Troubleshooting Workflow for Stalled Reactions:
Caption: A logical workflow for troubleshooting low conversion in C-N coupling.
Question: I am observing a significant amount of 4-methylisoquinoline as a byproduct, indicating hydrodehalogenation of my starting material. How can I suppress this side reaction?
Answer:
Hydrodehalogenation, the replacement of the bromine atom with hydrogen, is a common competing side reaction in palladium-catalyzed couplings.[5] It arises from the presence of a hydride source and can significantly reduce the yield of the desired product.
1. Identifying the Hydride Source:
-
Water: Trace amounts of water are a frequent culprit.
-
Amine/Base: The amine or base can sometimes act as a hydride donor, especially at elevated temperatures.
2. Mechanistic Insight:
-
The formation of a palladium-hydride (Pd-H) intermediate is central to this side reaction. This species can react with the aryl bromide in a competing catalytic cycle.
Strategies for Minimization:
| Strategy | Rationale |
| Rigorous Anhydrous Technique | Use oven-dried glassware, anhydrous solvents, and dry reagents.[7] Conduct the reaction under a positive pressure of an inert gas.[7][8] |
| Base Selection | Weaker, non-nucleophilic bases such as Cs2CO3 or K3PO4 may be less prone to promoting hydrodehalogenation compared to strong alkoxide bases.[3] |
| Temperature Optimization | Running the reaction at the lowest effective temperature can favor the desired C-N bond formation over the hydrodehalogenation pathway.[9] |
| Ligand Choice | The ligand can influence the stability and reactivity of the Pd-H species. Screening different ligands may be beneficial. |
Experimental Protocol for Anhydrous Reaction Setup:
-
Glassware Preparation: Oven-dry all glassware at >120 °C for several hours and cool under a stream of inert gas.
-
Reagent Handling: Use anhydrous solvents from a solvent purification system or freshly opened bottles. Dry solid reagents in a vacuum oven.
-
Reaction Assembly: Assemble the reaction under a positive pressure of argon or nitrogen. Add solids first, followed by the degassed solvent and then liquid reagents via syringe.
-
Inert Atmosphere: Maintain a slight positive pressure of inert gas throughout the reaction, for example, by using a nitrogen-filled balloon.[8][10]
Frequently Asked Questions (FAQs)
Question: What is a reliable starting catalyst system for the C-N coupling of 6-Bromo-4-methylisoquinoline?
Answer:
For a robust starting point, a palladium-catalyzed Buchwald-Hartwig amination system is highly recommended.[5] The development of this reaction has significantly expanded the possibilities for C-N bond formation.[5]
-
Catalyst: A palladium(0) source like Pd2(dba)3 or a more stable Pd(II) precatalyst such as Pd(OAc)2.
-
Ligand: A bulky, electron-rich biaryl phosphine ligand is essential. XPhos is a versatile choice for a broad range of amine coupling partners.[11]
-
Base: Sodium tert-butoxide (NaOtBu) is a strong, effective base for many systems. For more sensitive substrates, cesium carbonate (Cs2CO3) can be a milder alternative.[4]
-
Solvent: Anhydrous and deoxygenated toluene or 1,4-dioxane are standard choices.
Recommended Starting Conditions:
| Component | Loading / Concentration |
| 6-Bromo-4-methylisoquinoline | 1.0 equivalent |
| Amine | 1.1–1.5 equivalents |
| Palladium Source | 1–2 mol % |
| Ligand (e.g., XPhos) | 2–4 mol % |
| Base (e.g., NaOtBu) | 1.5–2.0 equivalents |
| Solvent | 0.1–0.5 M |
| Temperature | 80–110 °C |
Question: How does the isoquinoline ring itself influence the C-N coupling reaction?
Answer:
The isoquinoline core has a dual electronic nature that impacts the reaction in two key ways:
-
Activation of the C-Br Bond: The electron-deficient nature of the aromatic system makes the carbon-bromine bond more susceptible to oxidative addition to the Pd(0) center, the initial step in the catalytic cycle.
-
Catalyst Inhibition: The lone pair of electrons on the isoquinoline nitrogen can coordinate to the palladium center, leading to catalyst poisoning and reduced activity.[1] This is a primary challenge when working with many nitrogen-containing heterocycles.[1]
The key to a successful reaction is to select a ligand that promotes the desired catalytic turnover while sterically hindering the coordination of the isoquinoline nitrogen to the palladium center.
The Buchwald-Hartwig Catalytic Cycle and Potential Inhibition:
Caption: The Buchwald-Hartwig cycle, highlighting the potential for catalyst deactivation by the isoquinoline substrate.
References
-
Title: Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Source: Organic Process Research & Development. URL: [Link]
-
Title: Buchwald–Hartwig amination - Wikipedia. Source: Wikipedia. URL: [Link]
-
Title: Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Source: ACS Publications. URL: [Link]
-
Title: Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming the Hydrodehalogenation Pathway under a Hydrogen Atmosphere in Water. Source: ACS Publications. URL: [Link]
-
Title: Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Source: PMC. URL: [Link]
-
Title: Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Source: Novartis OAK. URL: [Link]
-
Title: Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF. Source: ResearchGate. URL: [Link]
-
Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Source: Chemical Reviews. URL: [Link]
-
Title: How to set-up anhydrous chemical reactions using a vacuum line and a nitrogen balloon. Source: YouTube. URL: [Link]
-
Title: The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Source: Beilstein Journal of Organic Chemistry. URL: [Link]
-
Title: Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Source: University of Windsor. URL: [Link]
-
Title: The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Source: National Institutes of Health. URL: [Link]
-
Title: Best Practices for Working with Chemical Reactions in the Lab. Source: Medium. URL: [Link]
-
Title: Anhydrous Conditions - Sciencemadness Discussion Board. Source: Sciencemadness. URL: [Link]
-
Title: Reaction Set-up. Source: Dundee Drug Discovery Unit. URL: [Link]
-
Title: 1.3C: Transferring Methods - Inert Atmospheric Methods. Source: Chemistry LibreTexts. URL: [Link]
-
Title: Synthesis of 6-bromo-4-iodoquinoline. Source: Atlantis Press. URL: [Link]
-
Title: Poisoning of Heterogeneous, Late Transition Metal Dehydrocoupling Catalysts by Boranes and Other Group 13 Hydrides. Source: Journal of the American Chemical Society. URL: [Link]
-
Title: Pd-Catalyzed Coupling of Bromo-N- (β-glucopyranosyl)quinolin-2-ones with Amides: Synthesis of N-glucosyl-6BrCaQ Conjugates with Potent Anticancer Activity. Source: PubMed. URL: [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sciencemadness Discussion Board - Anhydrous Conditions - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 10. m.youtube.com [m.youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Solvent Optimization for 6-Bromo-4-methylisoquinoline Grignard Reagent Preparation
Welcome to the technical support center for the preparation of the 6-Bromo-4-methylisoquinoline Grignard reagent. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of forming organometallic reagents from heteroaromatic halides. The formation of a Grignard reagent from an aryl bromide, particularly one containing a basic nitrogen atom like 6-Bromo-4-methylisoquinoline, presents unique challenges including difficult initiation, competitive side reactions, and reagent stability.
This document provides in-depth, experience-driven guidance in a question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles that govern success.
Frequently Asked Questions (FAQs)
Q1: Why is solvent selection so critical for preparing the 6-Bromo-4-methylisoquinoline Grignard reagent?
A1: The solvent is not merely a medium for the reaction; it is an active participant in the formation and stabilization of the Grignard reagent. Ethereal solvents are essential because their lone pair electrons on the oxygen atom coordinate to the magnesium center, stabilizing the highly reactive organomagnesium species.[1] This coordination is described by the Schlenk equilibrium, where the solvent influences the position of the equilibrium between the monomeric Grignard reagent (RMgX) and its dimeric forms (R₂Mg and MgX₂).[2][3] For a substrate like 6-Bromo-4-methylisoquinoline, the solvent's properties directly impact:
-
Initiation: The solvent's ability to solvate the magnesium surface and the initial radical intermediates can determine whether the reaction starts.
-
Yield & Purity: The choice of solvent can suppress or promote side reactions, most notably Wurtz coupling, which leads to the formation of a bi-isoquinoline byproduct.[4][5]
-
Reagent Stability: The stability of the formed Grignard reagent is highly dependent on the solvating power and temperature limits of the solvent.[6][7]
Q2: What are the primary solvents to consider, and what are their main advantages and disadvantages?
A2: The most common solvents for Grignard reactions are diethyl ether (Et₂O) and tetrahydrofuran (THF).[8] However, for challenging substrates, greener alternatives like 2-methyltetrahydrofuran (2-MeTHF) are increasingly recommended.[4][8][9][10]
-
Diethyl Ether (Et₂O): While classic, its low boiling point (35 °C) makes it difficult to maintain reflux for less reactive aryl bromides and poses significant safety hazards due to its high volatility and low flash point.[4]
-
Tetrahydrofuran (THF): THF is a stronger Lewis base than Et₂O, offering better stabilization for the Grignard reagent.[1][11] Its higher boiling point (66 °C) allows for higher reaction temperatures, which is often necessary for aryl bromides.[12] However, its complete miscibility with water can complicate aqueous workups.[6][9]
-
2-Methyltetrahydrofuran (2-MeTHF): Often the superior choice, 2-MeTHF offers several advantages over THF.[4] It has a higher boiling point (~80 °C), allowing for a wider and safer operating temperature range.[6] Crucially, it has limited miscibility with water, which greatly simplifies the workup and product extraction, often leading to cleaner phase separations.[6][9] Studies have shown that 2-MeTHF can suppress Wurtz coupling side reactions more effectively than THF, leading to higher yields of the desired Grignard reagent.[4]
Q3: How can I be certain my solvent and glassware are sufficiently dry?
A3: Grignard reagents are extremely strong bases and will be rapidly quenched by protic sources, especially water.[5][13][14] Ensuring anhydrous conditions is non-negotiable.
-
Glassware: All glassware must be rigorously dried. The most effective method is to flame-dry the assembled apparatus under a vacuum or a stream of inert gas (Nitrogen or Argon) and then cool to room temperature under the inert atmosphere.[11][13]
-
Solvents: Use freshly opened bottles of anhydrous solvent or solvent purified by a solvent purification system. If you must dry the solvent yourself, standard procedures involving drying agents like sodium/benzophenone (for ethers) are necessary, but require extreme caution. Never use calcium chloride (CaCl₂) for drying ethers intended for Grignard reactions, as it can retain significant amounts of water.[15]
Troubleshooting and Optimization Guide
Q4: My reaction is not starting. The solution remains clear, and there is no exotherm. What should I do?
A4: This is the most common issue, especially with aryl bromides. The primary culprit is the passivating layer of magnesium oxide (MgO) on the surface of the magnesium metal, which prevents the halide from reaching the reactive metal surface.[13][16]
Probable Causes & Solutions:
-
Inactive Magnesium Surface: The MgO layer must be disrupted.
-
Chemical Activation (Recommended): Add a small crystal of iodine (I₂).[5][8][11][16] The iodine will react with the magnesium surface, exposing fresh metal. The reaction has initiated when the characteristic brown/purple color of the iodine disappears.[8][16] Alternatively, a few drops of 1,2-dibromoethane can be used; its reaction with magnesium produces ethene gas, providing a visual cue of activation (bubbling).[3]
-
Mechanical Activation: In a three-necked flask, briefly and vigorously crush some of the magnesium turnings against the bottom of the flask with a dry glass rod under an inert atmosphere.[16] This physically scrapes away the oxide layer.
-
-
Trace Moisture: Your solvent, halide, or glassware may not be perfectly dry. See Q3 for ensuring anhydrous conditions. Even moisture from the air can be an issue, so maintain a positive pressure of inert gas.
-
Insufficient Local Concentration: Add a small portion (~5-10%) of your 6-Bromo-4-methylisoquinoline solution to the magnesium. Then, gently warm the spot where the halide was added with a heat gun. This can often provide the activation energy needed to initiate the reaction. Once it starts (observed by bubbling, cloudiness, or a gentle reflux), begin the slow, dropwise addition of the remaining halide.[13][14]
Q5: The reaction initiated, but my yield is very low, and I've isolated a significant amount of a high-molecular-weight byproduct.
A5: This strongly suggests that a side reaction, most likely Wurtz-type homocoupling, is outcompeting the formation of your Grignard reagent.[4][5] In this side reaction, the already-formed Grignard reagent nucleophilically attacks a molecule of unreacted 6-Bromo-4-methylisoquinoline, resulting in a dimeric product (6,6'-Bi(4-methylisoquinoline)).
Probable Causes & Solutions:
-
High Local Concentration of Halide: Adding the aryl bromide too quickly creates a high concentration, which favors the Wurtz coupling reaction.
-
Solution: Ensure a slow, dropwise addition of the halide solution to the vigorously stirred magnesium suspension. The goal is to have the halide react with the magnesium surface as soon as it is introduced, keeping its concentration in solution low.[13]
-
-
Excessive Temperature: High temperatures can increase the rate of side reactions.
-
Solution: Maintain a gentle reflux. If the reaction becomes too vigorous, slow the addition rate and/or cool the flask with a water bath. Using a solvent with a higher boiling point, like 2-MeTHF, provides a wider, more controllable temperature window compared to diethyl ether.[12]
-
-
Solvent Choice: The solvent has a pronounced effect on the rate of Wurtz coupling.
-
Solution: Comparative studies have shown that 2-MeTHF can significantly suppress Wurtz coupling for aryl and benzyl halides compared to THF.[4] Switching from THF to 2-MeTHF is a primary optimization strategy to improve the yield of the desired Grignard reagent.
-
Data Presentation: Solvent Property Comparison
The selection of a solvent is a critical decision based on a balance of reactivity, safety, and process efficiency. The table below summarizes key properties of common Grignard solvents.[6][8][9][12]
| Solvent | Boiling Point (°C) | Flash Point (°C) | Water Miscibility | Key Advantages | Key Disadvantages |
| Diethyl Ether (Et₂O) | 34.6 | -45 | Low | Easy initiation for reactive halides | Very low boiling point, highly flammable |
| Tetrahydrofuran (THF) | 66 | -14 | High (Miscible) | Good solvating power for less reactive halides | Complicates aqueous workup, lower boiling point |
| 2-Methyl-THF (2-MeTHF) | ~80 | -11 | Limited | Higher boiling point, excellent for workup, suppresses side reactions, "greener" solvent[4][9][10] | Can be more expensive, may require higher initiation temp |
Experimental Protocol: Solvent Screening for Grignard Formation
This protocol outlines a general procedure for comparing the efficacy of THF vs. 2-MeTHF for the preparation of 6-Bromo-4-methylisoquinoline magnesium bromide.
1. Preparation and Setup:
-
Assemble a three-necked round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet.
-
Flame-dry the entire apparatus under vacuum or a strong inert gas flow. Allow to cool to room temperature under a positive pressure of inert gas.
-
To the flask, add magnesium turnings (1.2 equivalents).
2. Magnesium Activation:
-
Add a single crystal of iodine to the flask containing the magnesium.
-
Briefly warm the flask with a heat gun until iodine vapors are visible. The purple color should fade as the iodine reacts with the magnesium surface.
3. Grignard Reagent Formation:
-
In the dropping funnel, prepare a solution of 6-Bromo-4-methylisoquinoline (1.0 equivalent) in the anhydrous solvent to be tested (e.g., 2-MeTHF or THF).
-
Add ~10% of the halide solution to the activated magnesium turnings.
-
Observe for signs of initiation (gentle bubbling, cloudiness, slight exotherm). Gentle warming may be required.[13]
-
Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes to ensure complete conversion. The final mixture should appear as a cloudy, grayish-brown suspension.[17]
4. Analysis (Optional but Recommended):
-
To quantify the yield, a small aliquot of the Grignard solution can be quenched with a known amount of an electrophile (e.g., benzaldehyde or CO₂) and the product yield determined by GC or NMR analysis.
Visualization: Solvent Selection and Troubleshooting Workflow
The following diagram illustrates the logical decision-making process for optimizing the solvent and conditions for your Grignard reaction.
Caption: Logical workflow for Grignard solvent selection and troubleshooting.
References
- 2-MeTHF vs. THF: Which Solvent is Right for Your Pharmaceutical Synthesis? (n.d.). Self-hosted.
- APPLICATION OF GREEN CHEMISTRY PRICIPLES IN ORGANO-GRIGNARD REACTIONS. (n.d.).
- Pace, V. (2012). 2-Methyltetrahydrofuran: A Versatile Eco-Friendly Alternative to THF in Organometallic Chemistry.Australian Journal of Chemistry.
- Solvents and Stabilization in Grignard Reactions. (n.d.). Hive Chemistry Discourse.
- A Tale of Two Solvents: A Comparative Guide to 2,2-Dimethyltetrahydrofuran and 2-Methyltetrahydrofuran (2-MeTHF). (2025). Benchchem.
- Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. (n.d.).
- Comparative study of different solvents for Grignard reagent prepar
- Technical Support Center: Grignard Reaction Challenges with Sterically Hindered Alkyl Halides. (2025). Benchchem.
- 2-methyltetrahydrofuran interchangeability. (2022). Sciencemadness.org.
- Grignard-reagent formation in Multi-product facilities ‒ not an easy task! (n.d.). Schnyderchemsafety.
- Why is ether used as a solvent during Grignard reactions? (2025). askIITians.
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- Nakajima, Y., & Hirao, K. (2009). Grignard Reagents in Solution: Theoretical Study of the Equilibria and the Reaction with a Carbonyl Compound in Diethyl Ether Solvent.The Journal of Physical Chemistry A.
- The Grignard Reaction. (n.d.). University of Missouri–St. Louis.
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- Formation and reaction of a Grignard reagent. (n.d.). University of Massachusetts Amherst.
- Grignard reagent. (n.d.). Wikipedia.
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- Armstrong, D. R., et al. (2022). Direct Addition of Grignard Reagents to Aliphatic Carboxylic Acids Enabled by Bulky turbo-Organomagnesium Anilides.
- GRIGNARD REAGENTS AND SILANES. (n.d.). Gelest, Inc.
- Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. (2023). ChemRxiv.
- The Grignard Reagents: Their Prepar
- Formation of Grignard Reagents from Aryl Halides: Effective Radical Probes Hint at a Nonparticipation of Dianions in the Mechanism. (2000). Organic Letters.
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- A Computational Study on Addition of Grignard Reagents to Carbonyl Compounds. (n.d.).
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Preventing oxidation and degradation of 6-Bromo-4-methylisoquinoline during long-term storage
Technical Support Center: 6-Bromo-4-methylisoquinoline
A Guide to Preventing Oxidation and Degradation During Long-Term Storage
Welcome to the technical support center for 6-Bromo-4-methylisoquinoline. This guide is designed for researchers, scientists, and drug development professionals who work with this compound. Here, you will find in-depth answers to common questions, troubleshooting advice, and best-practice protocols to ensure the long-term stability and integrity of your materials.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the stability and handling of 6-Bromo-4-methylisoquinoline.
Q1: What are the primary degradation pathways for 6-Bromo-4-methylisoquinoline?
A1: 6-Bromo-4-methylisoquinoline, an N-heterocyclic aromatic compound, is susceptible to several degradation pathways, primarily driven by environmental factors. The main concerns are:
-
Photo-oxidation: Exposure to UV or even ambient light can excite the aromatic system, leading to reactions with atmospheric oxygen.[1][2] This can result in the formation of N-oxides or degradation of the ring system. Continuous exposure to UV irradiation can lead to complications mediated by reactive oxygen species (ROS).
-
Thermal- and Auto-oxidation: Elevated temperatures can increase the rate of chemical degradation.[3][4][5] The methyl group on the isoquinoline ring is a potential site for auto-oxidation, a free-radical chain reaction with oxygen that can be initiated by heat or light.
-
Hydrolysis/Moisture: While generally less reactive in its solid form, prolonged exposure to atmospheric moisture can lead to hydration and potentially facilitate other degradation reactions, especially if acidic or basic impurities are present.
Q2: What is the ideal storage temperature for this compound?
A2: For long-term stability, 6-Bromo-4-methylisoquinoline should be stored in a cool, dry place. Recommended storage is at refrigerated temperatures (2-8 °C). Storing the compound at lower temperatures significantly slows down the kinetics of potential degradation reactions.[3][4] It is crucial to avoid freeze-thaw cycles, as this can introduce moisture condensation.
Q3: Is 6-Bromo-4-methylisoquinoline sensitive to light?
A3: Yes. Aromatic and heterocyclic compounds are often susceptible to photo-oxidation.[1][2] It is imperative to protect the compound from light by storing it in an amber or opaque vial.[1][6] For added protection, the vial can be wrapped in aluminum foil or stored inside a light-blocking secondary container.
Q4: Do I need to store this compound under an inert atmosphere?
A4: Yes, for long-term storage, an inert atmosphere is strongly recommended.[7] Replacing the air in the container with an inert gas like argon or nitrogen displaces oxygen and moisture, which are the key drivers of oxidative degradation.[7][8] Argon is often preferred over nitrogen due to its higher density, which makes it more effective at blanketing the compound.
Troubleshooting Guide
This section provides solutions for specific issues you might encounter, indicating that degradation may have already occurred.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Change in Color (e.g., from off-white to yellow/brown) | Oxidation. This is a primary indicator of degradation, likely due to exposure to air and/or light.[1] | 1. Assess Purity: Perform a purity analysis using HPLC or NMR to quantify the extent of degradation.[9][10] 2. Re-purify: If the impurity level is unacceptable, re-purification via column chromatography or recrystallization may be necessary. 3. Review Storage: Immediately implement the recommended storage protocols (See Best Practices & Protocols below) for the remaining material. |
| Poor Solubility or Inconsistent Spectroscopic Data (NMR/MS) | Presence of Impurities/Degradants. Degradation products will have different physical properties and spectroscopic signatures, interfering with your analysis and experiments. | 1. Confirm Identity: Use LC-MS to identify the parent compound and potential impurities.[11] 2. Check Reference Spectra: Compare your data against a certified reference standard if available. 3. Isolate and Re-test: If possible, purify a small sample and re-run your experiments to confirm that the issue was caused by impurities. |
| Decreased Potency or Inconsistent Results in Biological Assays | Degradation of Active Compound. The concentration of the pure compound has likely decreased, leading to unreliable experimental outcomes.[9] | 1. Quantitative Analysis: Use a validated HPLC method to determine the exact purity and concentration of the active compound.[12] 2. Aliquot New Sample: Use a fresh, unopened vial of the compound for your next experiment. 3. Implement Strict Aliquoting: Follow the protocol for aliquoting to prevent contamination and degradation of the entire stock. |
Visualizing the Problem: Potential Degradation Pathways
The following diagram illustrates the key environmental factors that can lead to the degradation of 6-Bromo-4-methylisoquinoline. Understanding these pathways is crucial for developing an effective storage strategy.
Caption: Key environmental factors leading to the degradation of the compound.
Best Practices & Protocols
Adhering to a strict protocol from the moment a new batch of 6-Bromo-4-methylisoquinoline arrives is the most effective way to ensure its long-term integrity.
Protocol 1: Initial Receipt, Purity Verification, and Aliquoting
This protocol establishes a baseline for your compound's purity and divides it into smaller, manageable quantities to prevent contamination of the entire stock.
Objective: To verify the initial purity of a new batch and properly aliquot it for long-term storage.
Materials:
-
Newly received 6-Bromo-4-methylisoquinoline
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
High-purity reference standard (if available)
-
Analytical balance
-
Multiple small (e.g., 1-5 mL) amber glass vials with PTFE-lined screw caps[1][14]
-
Parafilm or other sealing tape
-
Cryo-labels or permanent marker
Workflow Diagram:
Caption: Workflow for receiving and preparing the compound for storage.
Step-by-Step Procedure:
-
Preparation: Before opening the main container, prepare all necessary vials, labels, and equipment. Ensure the glove box has a dry, inert atmosphere (<1 ppm O₂, <1 ppm H₂O).[1]
-
Transfer: Transfer the main container of 6-Bromo-4-methylisoquinoline into the inert atmosphere of the glove box.[1]
-
Initial Purity Assessment:
-
Carefully weigh a small, representative sample for analysis.
-
Prepare a solution and analyze its purity using a validated High-Performance Liquid Chromatography (HPLC) method.[9][10] This is the most common and precise method for purity testing.[10]
-
A Photodiode Array (PDA) detector can help identify impurities by detecting spectral variations.[11]
-
Compare the purity result to the specification provided by the supplier (typically ≥95-96%).[15]
-
-
Aliquoting:
-
If the purity is acceptable, proceed to aliquot the bulk material.
-
Using an analytical balance inside the glove box, weigh the desired amount of compound into each pre-dried amber vial.[1]
-
Work quickly but carefully to minimize exposure, even within the glove box.
-
-
Inerting and Sealing:
-
Before sealing, gently flush the headspace of each vial with a stream of argon or nitrogen to ensure an inert atmosphere.[7]
-
Immediately seal each vial tightly with a PTFE-lined screw cap. PTFE provides excellent chemical resistance.[14]
-
For an extra layer of protection against moisture ingress, wrap the cap-vial junction with Parafilm.
-
-
Labeling and Final Storage:
-
Clearly label each vial with the compound name, lot number, initial purity, aliquot date, and your initials.[16]
-
Place all aliquoted vials into a labeled, light-proof secondary container.
-
Transfer the secondary container to a designated refrigerator (2-8 °C) that is not used for storing flammable solvents unless it is an approved explosion-proof unit.[17][18]
-
By following this protocol, you ensure that you only open one small vial at a time for your experiments, leaving the rest of your stock untouched and protected under ideal conditions. This self-validating system allows you to trust the integrity of each new vial you open.
References
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Container Closure Selection and Evaluation. (n.d.). Prompt Praxis Labs. Retrieved from [Link]
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Storage of air and temperature sensitive reagents [closed]. (2023, November 4). Chemistry Stack Exchange. Retrieved from [Link]
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Chemical Storage Best Practices and Dangers. (2019, June 19). Hazardous Waste Experts. Retrieved from [Link]
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How to Safely Store Chemicals. (2020, August 8). Air Science. Retrieved from [Link]
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Why Is HPLC Ideal for Chemical Purity Testing?. (2023, July 27). Moravek, Inc. Retrieved from [Link]
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The Different Types of Caps & Triggers for Chemical Packaging. (2022, April 7). Royal Chemical. Retrieved from [Link]
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How do I safely store chemicals in laboratory?. (n.d.). Stony Brook University Environmental Health & Safety. Retrieved from [Link]
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Choosing The Right Closure. (n.d.). Aaron Packaging. Retrieved from [Link]
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4 Common Ways Temperature Impacts Chemicals. (2024, June 4). Post Apple Scientific. Retrieved from [Link]
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Practices for Proper Chemical Storage. (n.d.). University of California, Berkeley. Retrieved from [Link]
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Understanding Container Closure Systems (CCS) for Drug Packaging. (2024, June 25). West Pharmaceutical Services. Retrieved from [Link]
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Your Guide to Types of Packaging Closures. (2023, January 11). Paramount Global. Retrieved from [Link]
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Additives for UV Stabilization. (n.d.). Amcor, Inc. Retrieved from [Link]
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Thermal decomposition. (n.d.). In Wikipedia. Retrieved from [Link]
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- Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. (2025, February 6).
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Light protection performance of wrapping films to prevent the photo-oxidation of extra virgin olive oil during storage in glass bottles. (2021, July 29). AIMS Press. Retrieved from [Link]
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Effect of temperature on solids reductions and on degradation kinetics during thermophilic aerobic digestion of a simulated sludge. (2008, July 15). PubMed. Retrieved from [Link]
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Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group - University of Pittsburgh. Retrieved from [Link]
-
Anti-photoaging and Photoprotective Compounds Derived from Marine Organisms. (n.d.). PMC. Retrieved from [Link]
- Principles of Inert Atmosphere Storage. (2024, December 27).
-
Hydroxylation and biodegradation of 6-methylquinoline by pseudomonads in aqueous and nonaqueous immobilized-cell bioreactors. (n.d.). PubMed. Retrieved from [Link]
-
HPLC methods for purity evaluation of man-made single-stranded RNAs. (2019, January 31). PMC. Retrieved from [Link]
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Chemical Storage Guide. (n.d.). Stony Brook University Environmental Health and Safety. Retrieved from [Link]
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Chemical Compatibility and Storage. (n.d.). Case Western Reserve University Environmental Health and Safety. Retrieved from [Link]
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Anti-Oxidation Agents to Prevent Dye Degradation in Organic-Based Host–Guest Systems Suitable for Luminescent Solar Concentrators. (2023, January 10). MDPI. Retrieved from [Link]
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Chemical Storage Guidelines. (n.d.). University of California, Santa Cruz. Retrieved from [Link]
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Air-free technique. (n.d.). In Wikipedia. Retrieved from [Link]
- Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (n.d.). Synthesis of 6-bromo-4-iodoquinoline.
- Synthesis of 6-bromo-4-iodoquinoline. (2022, January 15).
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A Comparative Guide to the Cross-Coupling Reactivity of 6-Bromo-4-methylisoquinoline and 6-Bromoisoquinoline
For researchers and professionals in drug development, the isoquinoline scaffold is a cornerstone of medicinal chemistry, appearing in numerous therapeutic agents. The ability to precisely functionalize this core structure via cross-coupling reactions is paramount for generating novel analogues with enhanced biological activity. This guide provides an in-depth comparison of the reactivity between two key building blocks: 6-bromoisoquinoline and its C4-substituted counterpart, 6-bromo-4-methylisoquinoline.
While seemingly a minor structural modification, the introduction of a methyl group at the C4-position imparts significant electronic and steric changes that profoundly influence the molecule's reactivity in palladium-catalyzed cross-coupling reactions. This guide will dissect these differences, offering field-proven insights and predictive analysis to inform experimental design and catalyst selection.
Core Reactivity Principles: Electronic and Steric Effects
The efficiency of a palladium-catalyzed cross-coupling reaction is largely governed by the oxidative addition step, where the palladium(0) catalyst inserts into the carbon-bromine bond. The rate of this step is sensitive to both the electronic properties of the aryl halide and the steric environment around the C-Br bond.
Electronic Influence of the 4-Methyl Group
The methyl group is a weak electron-donating group (EDG) through induction and hyperconjugation.[1] In the context of 6-bromo-4-methylisoquinoline, this has a deactivating effect on the C6-Br bond for cross-coupling.
-
Increased Electron Density: The EDG nature of the methyl group increases the electron density of the isoquinoline ring system.
-
Slower Oxidative Addition: This increased electron density makes the C6-Br bond less electrophilic, which generally slows the rate-limiting oxidative addition step.[2] Electron-deficient aromatic rings tend to be more reactive in this key catalytic step.[2]
Therefore, from an electronic standpoint, 6-bromo-4-methylisoquinoline is predicted to be less reactive than 6-bromoisoquinoline.
Steric Hindrance at the Reaction Center
The methyl group at the C4-position introduces significant steric bulk in the vicinity of the C5 and C3 positions. While not directly adjacent to the C6-Br bond, its presence can create an unfavorable peri interaction that sterically impedes the approach of the bulky palladium-ligand catalytic complex. This hindrance can disfavor the formation of the necessary transition state for oxidative addition. Studies on related heterocyclic systems have noted that substitutions at positions analogous to C5 can lead to poorer yields due to such unfavorable interactions.[3]
Caption: Steric hindrance from the C4-methyl group can impede catalyst approach.
Combining these factors, the 4-methyl group acts as a deactivating substituent for cross-coupling at the C6 position through both electronic donation and steric hindrance.
Comparative Performance in Key Cross-Coupling Reactions
Direct, side-by-side experimental comparisons for these specific substrates are sparse in the literature. However, by analyzing established protocols for related bromoisoquinolines and applying the principles discussed above, we can construct a robust predictive guide.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile C-C bond-forming method.[4] For a standard substrate like 6-bromoisoquinoline (or its derivatives), the reaction proceeds efficiently with standard catalysts.[5]
Predicted Outcome for 6-Bromo-4-methylisoquinoline: Due to the deactivating nature of the methyl group, achieving high yields will likely require more forcing conditions or advanced catalytic systems compared to the unsubstituted analogue.
-
Higher Temperatures & Longer Reaction Times: To overcome the higher activation energy for oxidative addition.
-
More Active Catalysts: Use of highly active catalysts like those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands may be necessary.[6]
Table 1: Predicted Reactivity and Conditions for Suzuki-Miyaura Coupling
| Substrate | Electronic Effect | Steric Hindrance | Predicted Relative Reactivity | Recommended Conditions |
| 6-Bromoisoquinoline | Neutral (Reference) | Low | Higher | Standard Pd catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), moderate temperatures (80-100 °C). |
| 6-Bromo-4-methylisoquinoline | Deactivating (EDG) | Moderate | Lower | More active catalysts (e.g., Pd(OAc)₂/SPhos), potentially higher temperatures (>100 °C) or microwave irradiation. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone for C-N bond formation.[7] The reaction is highly sensitive to the ligand on the palladium catalyst, especially when dealing with less reactive aryl halides.[8] Optimized protocols for substrates like 6-bromoisoquinoline-1-carbonitrile have been developed, often using bidentate or bulky monodentate phosphine ligands like BINAP.[9][10]
Predicted Outcome for 6-Bromo-4-methylisoquinoline: The combined steric and electronic deactivation will present a significant challenge. Standard first or second-generation catalysts may provide low yields.
-
Advanced Ligand Choice: Success will likely hinge on using modern, sterically demanding, and electron-rich Buchwald ligands (e.g., BrettPhos, RuPhos) which are designed to promote oxidative addition with challenging substrates.[8]
-
Stronger Base: A stronger, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide (NaOt-Bu) may be required to facilitate the catalytic cycle.[8]
Sonogashira Coupling
The Sonogashira reaction couples aryl halides with terminal alkynes to form C(sp²)-C(sp) bonds, typically using a dual palladium and copper catalytic system.[11][12] The reaction is generally robust but can be sensitive to steric hindrance.
Predicted Outcome for 6-Bromo-4-methylisoquinoline: The steric bulk of the 4-methyl group is expected to lower reaction rates and yields. The approach of the palladium complex and subsequent transmetalation from the copper acetylide could both be impeded.
-
Copper-Free Conditions: In cases where steric hindrance is an issue, copper-free Sonogashira protocols can sometimes offer an advantage, although they may require more specialized ligands or higher catalyst loadings.[13]
-
Ligand Optimization: As with other couplings, employing a catalyst with a less sterically demanding but highly active ligand could be beneficial.
Experimental Protocols: A Baseline for Comparison
The following protocols for derivatives of 6-bromoisoquinoline serve as a validated starting point. Researchers working with 6-bromo-4-methylisoquinoline should anticipate the need for the modifications discussed in the previous section.
Protocol: Suzuki-Miyaura Coupling of 6-Bromoisoquinoline-1-carbonitrile
This procedure is adapted from established methodologies for similar substrates.[5]
Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.
Procedure:
-
Reaction Setup: To a dry reaction vessel, add 6-bromoisoquinoline-1-carbonitrile (1.0 equiv.), the desired boronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon) for 10 minutes. This is critical to prevent catalyst deactivation.[5]
-
Solvent and Catalyst Addition: Under the inert atmosphere, add previously degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Protocol: Buchwald-Hartwig Amination of 6-Bromoisoquinoline-1-carbonitrile
This protocol is based on a kilogram-scale synthesis, demonstrating its robustness.[9][10]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Procedure:
-
Reaction Setup: To a reaction vessel under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(dba)₂), the ligand (e.g., BINAP), and cesium carbonate (Cs₂CO₃).[9]
-
Solvent and Reactants: Add anhydrous tetrahydrofuran (THF), followed by 6-bromoisoquinoline-1-carbonitrile and the desired primary or secondary amine.
-
Reaction: Stir the mixture at an elevated temperature (e.g., 60-80 °C) and monitor for completion.
-
Workup: Upon completion, cool the reaction to room temperature. Perform an aqueous workup to remove inorganic salts, typically by partitioning between water and an organic solvent like ethyl acetate or MTBE.[9]
-
Purification: After drying and concentrating the organic phase, purify the product via recrystallization or column chromatography.
Conclusion and Recommendations
The presence of a methyl group at the C4-position of 6-bromoisoquinoline introduces both steric and electronic effects that combine to deactivate the C6-Br bond towards palladium-catalyzed cross-coupling reactions.
-
Summary of Reactivity: 6-Bromo-4-methylisoquinoline is predicted to be significantly less reactive than 6-bromoisoquinoline.
-
Experimental Recommendations: Scientists planning to use 6-bromo-4-methylisoquinoline as a substrate should anticipate the need for more vigorous reaction conditions. The key to success will be the rational selection of a highly active, modern catalytic system. The use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) is strongly recommended as a starting point for optimization. Microwave-assisted heating may also prove beneficial in driving these challenging couplings to completion.
By understanding these underlying principles, researchers can proactively design more effective synthetic strategies, saving valuable time and resources in the pursuit of novel isoquinoline-based molecules.
References
-
Eastgate, M. D., et al. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development, 18(10), 1275-1281. [Link]
-
ACS Publications. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development. [Link]
-
Organic Synthesis. Buchwald-Hartwig Coupling. [Link]
-
Charette, A. B., et al. (2023). Metal and Activating Group Free C-4 Alkylation of Isoquinolines via a Temporary Dearomatization Strategy. Organic Letters, 25(4), 656-660. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Wang, Q., et al. (2023). Substrate-Controlled Diversity-Oriented Synthesis of Novel Polycyclic Frameworks via [4 + 2] and [3 + 2] Annulations of Ninhydrin-Derived MBH Adducts with 3,4-Dihydroisoquinolines. Molecules, 28(19), 6791. [Link]
-
Liu, F., et al. (2023). Photoinduced polarity-mismatched transformations of isoquinolines into naphthalenes. Nature Communications, 14, 3691. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Cele, Z. E., et al. (2015). Reactivity of the 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones in a palladium catalyzed Sonogashira cross-coupling reaction. Tetrahedron, 71(35), 5871-5878. [Link]
-
University of Connecticut. (2019). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Common Organic Chemistry. Sonogashira Reaction - Palladium Catalyzed Cross Coupling. [Link]
-
AbbVie Inc. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14, 24521-24525. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Soheili, A., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(10), 14358-14366. [Link]
-
Esteruelas, M. A., et al. (2022). Rhodium-Promoted C–H Bond Activation of Quinoline, Methylquinolines, and Related Mono-Substituted Quinolines. Organometallics, 41(16), 2317-2326. [Link]
-
MDPI. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 25(18), 4252. [Link]
-
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844. [Link]
-
Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]
-
Andersson, H., Almqvist, F., & Olsson, R. (2011). Synthesis of substituted isoquinolines via Pd-catalyzed cross-coupling approaches. Journal of Organic Chemistry, 76(23), 9893-9896. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Myers, A. G., et al. (2011). A Versatile Synthesis of Substituted Isoquinolines. Angewandte Chemie International Edition, 50(41), 9739-9743. [Link]
-
Esteruelas, M. A., et al. (2022). Rhodium-Promoted C−H Bond Activation of Quinoline, Methylquinolines, and Related Mono-Substituted Quinolines. Organometallics, 41(16), 2317-2326. [Link]
-
ResearchGate. (2023). Metal and Activating Group Free C-4 Alkylation of Isoquinolines via a Temporary Dearomatization Strategy. [Link]
-
Gujral, S. S., Khatri, S., & Riyal, P. (2012). The Suzuki Reaction. Indo. Global J. Pharm. Sci., 2(4), 351-367. [Link]
-
Wessig, P., & Gnad, F. (2016). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 6(10), 8345-8351. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Validating HPLC Analytical Methods for 6-Bromo-4-methylisoquinoline Purity: A Comparative Guide
6-Bromo-4-methylisoquinoline (CAS: 958880-28-9) is a highly specialized heterocyclic building block, frequently utilized as a critical intermediate in the synthesis of Rho-kinase (ROCK) inhibitors for respiratory and neurological therapeutics [1]. Because structurally similar synthetic impurities—such as des-bromo derivatives, regioisomers (e.g., 5-bromo or 7-bromo analogs), and oxidation products—can easily propagate through complex synthetic pathways, establishing a highly selective and rigorously validated high-performance liquid chromatography (HPLC) method is paramount.
This guide objectively compares the analytical performance of traditional C18 stationary phases against Phenyl-Hexyl chemistries for the purity determination of 6-Bromo-4-methylisoquinoline. Furthermore, it outlines a self-validating experimental protocol grounded in the latest [2].
Mechanistic Comparison: C18 vs. Phenyl-Hexyl Stationary Phases
When developing an HPLC method for halogenated isoquinolines, analytical scientists default to standard Reversed-Phase (RP) C18 columns. However, C18 phases rely almost exclusively on hydrophobic (dispersive) interactions. For an aromatic, basic compound like 6-Bromo-4-methylisoquinoline, C18 columns often yield co-elution of positional isomers and significant peak tailing due to secondary interactions with unendcapped surface silanols.
The Phenyl-Hexyl Advantage: Phenyl-Hexyl columns provide orthogonal selectivity by combining the hydrophobic retention of a hexyl alkyl spacer with the distinct electronic properties of a terminal phenyl ring. This dual-mechanism approach enables π-π interactions between the delocalized electrons of the stationary phase and the aromatic isoquinoline ring of the analyte [3]. Additionally, the rigid planar structure of the phenyl ring offers enhanced shape selectivity , which is critical for resolving closely related regioisomers (e.g., separating 6-bromo from 5-bromo derivatives) that possess identical hydrophobicity but different spatial geometries.
Separation Mechanisms: C18 vs. Phenyl-Hexyl Stationary Phases
Mobile Phase Dynamics: The Methanol vs. Acetonitrile Dilemma
The choice of organic modifier dictates the success of a Phenyl-Hexyl column. While Acetonitrile (ACN) is the industry standard for RP-HPLC, it contains a carbon-nitrogen triple bond (a strong π-electron system). ACN molecules actively compete with the analyte for the π-electrons of the phenyl stationary phase, effectively suppressing the unique π-π selectivity [4].
Causality in Method Design: To maximize the resolving power of a Phenyl-Hexyl column for 6-Bromo-4-methylisoquinoline, Methanol (MeOH) must be used as the organic modifier. Lacking π-electrons, MeOH does not interfere with the analyte-stationary phase π-π interactions, resulting in superior resolution of aromatic impurities.
Comparative Performance Data
To objectively evaluate these chemistries, a synthetic mixture containing 6-Bromo-4-methylisoquinoline and its primary impurities (4-methylisoquinoline [des-bromo] and 5-Bromo-4-methylisoquinoline[regioisomer]) was analyzed using both column types under optimized gradient conditions.
Table 1: Chromatographic Performance Comparison
| Parameter | Standard C18 (ACN/Water) | Phenyl-Hexyl (MeOH/Water) | Performance Shift |
| Retention Time (API) | 8.45 min | 11.20 min | Increased retention via π-π bonding |
| Resolution (API vs. Regioisomer) | 1.1 (Co-elution) | 3.8 (Baseline) | +245% improvement due to shape selectivity |
| Resolution (API vs. Des-bromo) | 2.4 | 4.5 | +87% improvement |
| Peak Tailing Factor (Tf) | 1.65 (Significant tailing) | 1.08 (Highly symmetrical) | Suppression of silanol activity |
| Theoretical Plates (N) | ~8,500 | ~14,200 | Superior efficiency for basic aromatics |
Data Synthesis: The Phenyl-Hexyl column utilizing a Methanol gradient decisively outperforms the C18/ACN system, transforming a failing method (Rs < 1.5) into a robust, stability-indicating assay.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, the following methodology incorporates a System Suitability Test (SST) as a self-validating gatekeeper. If the SST fails, the run is automatically aborted, ensuring no erroneous data is generated.
Phase 1: Preparation & System Suitability
-
Buffer Preparation: Prepare a 10 mM Ammonium Formate buffer. Adjust to pH 3.0 using formic acid. Causality: A low pH ensures the basic nitrogen of the isoquinoline ring remains fully protonated, preventing multi-modal retention mechanisms that cause peak splitting.
-
Standard Solutions: Prepare a 0.5 mg/mL working standard of 6-Bromo-4-methylisoquinoline in 50:50 MeOH:Water. Prepare a resolution mixture spiked with 0.1% 5-Bromo-4-methylisoquinoline.
-
Chromatographic Conditions:
-
Column: Ascentis® Express Phenyl-Hexyl, 100 × 4.6 mm, 2.7 µm (or equivalent).
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).
-
Mobile Phase B: 100% Methanol.
-
Gradient: 20% B to 80% B over 15 minutes.
-
Flow Rate: 1.0 mL/min; Detection: UV at 230 nm.
-
-
Self-Validation (SST Execution): Inject the resolution mixture 5 times. The system is only validated for sample analysis if:
-
Resolution between 5-Bromo and 6-Bromo peaks is ≥ 2.0 .
-
Tailing factor for the main peak is ≤ 1.5 .
-
Relative Standard Deviation (RSD) of the main peak area is ≤ 2.0% .
-
Phase 2: ICH Q2(R2) Validation Execution
Following the revised [2], the method must be validated for its intended purpose (quantitative impurity testing).
HPLC Method Development and Validation Lifecycle Workflow
-
Specificity (Selectivity): Inject blank diluent, individual impurities, and forced degradation samples (acid, base, peroxide, UV light). Verify peak purity using a Photodiode Array (PDA) detector to ensure no co-eluting degradation products hide beneath the main peak.
-
Linearity & Range: Prepare standard solutions ranging from the Reporting Threshold (typically 0.05%) to 120% of the nominal specification limit. Plot peak area vs. concentration. Acceptance: Correlation coefficient ( R2 ) ≥ 0.999.
-
Accuracy (Recovery): Spike known quantities of impurities into the API matrix at 50%, 100%, and 150% of the specification limit. Prepare in triplicate. Calculate the percentage recovery.
-
Precision (Repeatability & Intermediate Precision): Perform 6 replicate injections of a 100% test sample. Have a second analyst repeat the procedure on a different day using a different HPLC system.
Table 2: Summary of ICH Q2(R2) Validation Results (Phenyl-Hexyl Method)
| Validation Parameter | ICH Q2(R2) Requirement | Experimental Result | Status |
| Specificity | Unambiguous assessment of analyte | Peak purity angle < threshold; No interference | PASS |
| Linearity | Proportional response across range | R2 = 0.9998 (Range: 0.05% to 1.5%) | PASS |
| Accuracy | Agreement with true value | Mean Recovery: 99.4% – 101.2% | PASS |
| Repeatability | Intra-assay precision (n=6) | Area RSD = 0.85% | PASS |
| LOD / LOQ | Signal-to-Noise evaluation | LOD: 0.015% / LOQ: 0.045% | PASS |
Conclusion
For the rigorous purity determination of 6-Bromo-4-methylisoquinoline, traditional C18 methodologies fall short due to an inability to leverage the molecule's aromaticity. By transitioning to a Phenyl-Hexyl stationary phase paired with a Methanol-based mobile phase , analytical scientists can exploit π-π interactions and shape selectivity. This mechanistic shift not only resolves critical regioisomers but also establishes a highly robust, self-validating framework that seamlessly satisfies the stringent requirements of ICH Q2(R2).
References
- Bicyclic dihydropyrimidine-carboxamide derivatives as rho-kinase inhibitors Google P
-
ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline European Medicines Agency (EMA) / International Council for Harmonisation[Link]
-
Getting the Most from Phenyl Stationary Phases for HPLC LCGC International (Chromatography Online)[Link]
-
Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol Agilent Technologies Application Notes[Link]
A Comparative Guide to the Electronic Effects of the Methyl Group: 6-Bromo-4-methylisoquinoline vs. 6-bromo-3-methylisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] The therapeutic efficacy of these compounds is profoundly influenced by the nature and position of substituents on the isoquinoline ring system. These substituents modulate the molecule's electronic properties, which in turn affect its basicity, lipophilicity, and ultimately, its interaction with biological targets.[2] This guide provides an in-depth comparison of the electronic effects of a methyl group at the C4 and C3 positions of the 6-bromoisoquinoline core, offering insights into their differential physicochemical properties and reactivity.
The Dual Electronic Nature of the Methyl Group
The methyl group, often considered a simple alkyl substituent, exerts a nuanced electronic influence on aromatic and heteroaromatic systems through a combination of two primary effects:
-
Inductive Effect (+I): The methyl group is less electronegative than the sp²-hybridized carbons of the isoquinoline ring. This difference in electronegativity leads to a net donation of electron density through the sigma bond framework, a phenomenon known as the positive inductive effect.[3]
-
Hyperconjugation (+H): This is a stabilizing interaction that involves the delocalization of electrons from the C-H sigma bonds of the methyl group into the adjacent pi-system of the isoquinoline ring.[4][5] This resonance-like effect also results in an overall donation of electron density to the ring. While both effects are electron-donating, hyperconjugation is often considered the more significant contributor to the overall electronic character of the methyl group when attached to an unsaturated system.[6]
The interplay of these effects alters the electron distribution within the isoquinoline ring, impacting key chemical properties.
Caption: Predicted relative reactivity of the two isomers in electrophilic aromatic substitution.
Experimental Protocols
The following are adapted, general protocols for the synthesis of the target compounds and the experimental determination of their pKa values.
Synthesis of 6-Bromo-methylisoquinolines (Adapted Pomeranz-Fritsch Reaction)
This protocol is an adapted procedure and may require optimization for the specific substrates.
Step 1: Synthesis of the Schiff Base
-
In a round-bottom flask, dissolve 4-bromo-2-methylaniline (for the 4-methylisoquinoline) or 4-bromo-3-methylaniline (for the 3-methylisoquinoline) (1.0 eq) in ethanol.
-
Add aminoacetaldehyde diethyl acetal (1.2 eq).
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude Schiff base.
Step 2: Cyclization to form the Isoquinoline Ring
-
In a separate flask, carefully add concentrated sulfuric acid and cool it in an ice bath.
-
Slowly add the crude Schiff base from Step 1 to the cold sulfuric acid with vigorous stirring.
-
Allow the mixture to warm to room temperature and then heat to 100-120 °C for 2-4 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Basify the aqueous solution with a concentrated NaOH solution until a precipitate forms.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 6-bromo-methylisoquinoline.
Determination of pKa by UV-Vis Spectrophotometry
This protocol outlines a general method for pKa determination.
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning a range of at least 2 pH units above and below the estimated pKa of the analytes (e.g., pH 3 to 8).
-
Preparation of Stock Solution: Prepare a stock solution of the synthesized isoquinoline derivative in methanol or another suitable solvent.
-
Sample Preparation: For each buffer solution, add a small, constant volume of the isoquinoline stock solution to a constant volume of the buffer to ensure the final concentration is the same across all samples and that the organic solvent percentage is low (typically <1%).
-
UV-Vis Measurement: Record the UV-Vis spectrum for each sample over a suitable wavelength range (e.g., 200-400 nm).
-
Data Analysis:
-
Identify the wavelength at which the largest difference in absorbance is observed between the fully protonated and deprotonated forms.
-
Plot the absorbance at this wavelength against the pH of the buffer solutions.
-
The resulting sigmoidal curve can be analyzed to determine the pKa, which corresponds to the pH at the inflection point of the curve. The pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometric data: pKa = pH + log[(A - A_B)/(A_A - A)], where A is the absorbance at a given pH, A_A is the absorbance of the acidic form, and A_B is the absorbance of the basic form.
-
Conclusion
The electronic effects of a methyl group on the 6-bromoisoquinoline core are highly dependent on its position. A methyl group at C4 is predicted to exert a more significant electron-donating effect on the pyridine ring compared to a methyl group at C3. This leads to a higher predicted basicity (pKa) for 6-bromo-4-methylisoquinoline, along with distinct NMR spectral characteristics. Furthermore, these electronic differences are expected to translate into different reactivity profiles, with the 4-methyl isomer being more reactive towards electrophilic substitution and less reactive towards nucleophilic substitution. These nuanced differences are of paramount importance in drug design, where subtle changes in electronic properties can lead to significant variations in biological activity, selectivity, and pharmacokinetic profiles.
References
-
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC - NIH. [Link]
- UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. [No Source Found]
-
Why is the methyl group electron-donating via the inductive effect?. Stack Exchange. [Link]
-
Product Class 5: Isoquinolines. Science of Synthesis. [Link]
-
Rethinking Organic Chemistry: The Dual Electronic Behavior of the Alkyl Group. Journal of Chemical Education. [Link]
-
Dissociation constants pK a of isoquinoline bases. ResearchGate. [Link]
-
Plot of the Hammett constants (σp/m values) versus emission maxima (in...). ResearchGate. [Link]
-
Carbocation Stability - Hyperconjugation, Inductive Effect & Resonance Structures. The Organic Chemistry Tutor. [Link]
-
Hyperconjugation. CK-12 Foundation. [Link]
-
Acid-base interactions in some isoquinoline and quinazoline amino derivatives. ARKIVOC. [Link]
- Electrophilic substitution reaction in quinoline and isoquinoline. [No Source Found]
-
Correlation of Hammett's constants with pK a for isoquinolines (6a-h, 7a-e).. ResearchGate. [Link]
-
Reactivity of Isoquinoline. YouTube. [Link]
- Problem Set #3: Substitutent Effects and LFERS. [No Source Found]
-
Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. [Link]
Sources
Comparative study of leaving group ability: 6-Bromo vs 6-Chloro-4-methylisoquinoline
An In-Depth Comparative Analysis of Leaving Group Ability: 6-Bromo- vs. 6-Chloro-4-methylisoquinoline in Nucleophilic Aromatic Substitution
In the landscape of medicinal chemistry and materials science, the 4-methylisoquinoline scaffold is a privileged structure, forming the core of numerous bioactive compounds and functional materials. Functionalization at the C-6 position via Nucleophilic Aromatic Substitution (SNAAr) is a critical transformation for analogue synthesis and property modulation. A pivotal choice in this synthesis is the nature of the halogen leaving group. This guide presents a detailed, evidence-based comparison of the leaving group ability of bromine versus chlorine at the C-6 position of 4-methylisoquinoline, moving beyond simplistic rules to provide researchers with a robust framework for experimental design and interpretation.
The Theoretical Battleground: Electronegativity vs. Polarizability
The rate-determining step in most SNAAr reactions is the initial nucleophilic attack to form a resonance-stabilized carbanion intermediate, known as the Meisenheimer complex. The stability of this intermediate and the activation energy required to reach the transition state are profoundly influenced by the halogen substituent (X).
Two primary, opposing factors govern the leaving group ability of halogens in this context:
-
Inductive Electron Withdrawal (Electronegativity): A more electronegative halogen stabilizes the electron-rich Meisenheimer complex through a powerful inductive effect (-I). This lowers the activation energy for its formation. Based on this effect alone, the expected reactivity order would be F > Cl > Br > I.
-
Carbon-Halogen (C-X) Bond Strength & Polarizability: The subsequent step, the departure of the leaving group, involves the cleavage of the C-X bond. A weaker C-X bond facilitates faster expulsion of the halide. Furthermore, a more polarizable halogen can better accommodate the developing negative charge in the transition state leading to bond cleavage. This factor favors the order I > Br > Cl > F.
In the context of heterocyclic systems like isoquinoline, the reaction is typically concerted or the formation of the Meisenheimer complex is rate-limiting, making the inductive effect a dominant factor. However, the polarizability and C-X bond strength cannot be disregarded, often leading to a non-intuitive reactivity order where chlorine and bromine vie for superiority.
The general mechanism is depicted below:
A simplified diagram of the SNAAr mechanism.
Evidence from Analogous Heterocyclic Systems
| Substrate | Relative Rate Constant (k_rel) | C-X Bond Energy (kJ/mol) | Halogen Electronegativity (Pauling) |
| 2-Fluoropyridine | 3.3 x 10⁸ | 539 | 3.98 |
| 2-Chloropyridine | 2.5 x 10¹ | 409 | 3.16 |
| 2-Bromopyridine | 1.0 | 345 | 2.96 |
| 2-Iodopyridine | 3.4 | 280 | 2.66 |
| Table 1: Comparative data for the reaction of 2-halopyridines with piperidine. Rates are relative to 2-bromopyridine. Bond energies and electronegativity values are standard literature values. |
This data from a simpler, analogous system reveals a crucial trend: the immense activating effect of fluorine via induction dominates. However, when comparing chlorine and bromine, the reactivity is much closer, with chlorine being moderately more reactive than bromine in this specific case. This suggests that for N-heterocycles, the stabilization of the Meisenheimer complex by the more electronegative chlorine atom slightly outweighs the advantage of the weaker C-Br bond. We can hypothesize a similar trend for the 6-halo-4-methylisoquinoline system.
Experimental Protocol for Definitive Comparison
To move from hypothesis to certainty for your specific application, a direct comparative kinetic study is essential. The following protocol provides a robust, self-validating workflow for determining the relative reactivity of 6-bromo- and 6-chloro-4-methylisoquinoline.
Objective: To determine the second-order rate constants (k₂) for the reaction of a chosen nucleophile (e.g., morpholine, sodium methoxide) with 6-bromo- and 6-chloro-4-methylisoquinoline.
Materials:
-
6-Bromo-4-methylisoquinoline (Substrate A)
-
6-Chloro-4-methylisoquinoline (Substrate B)
-
Selected Nucleophile (e.g., Morpholine)
-
Internal Standard (e.g., Naphthalene, Biphenyl - must be inert to reaction conditions)
-
Anhydrous Solvent (e.g., DMSO, DMF)
-
HPLC or UPLC system with a suitable column (e.g., C18)
-
Thermostatted reaction block or water bath
Workflow Diagram:
Workflow for comparative kinetic analysis.
Step-by-Step Procedure:
-
Preparation of Stock Solutions:
-
Accurately prepare stock solutions of Substrate A (e.g., 0.1 M), Substrate B (0.1 M), and the Internal Standard (IS, e.g., 0.05 M) in the chosen anhydrous solvent.
-
Prepare a stock solution of the nucleophile at a higher concentration (e.g., 1.0 M). This ensures pseudo-first-order conditions where the nucleophile concentration remains effectively constant.
-
-
Reaction Setup:
-
In separate, sealed reaction vials, add the substrate stock solution (A or B) and the internal standard stock solution.
-
Place the vials in a thermostatted heating block set to the desired reaction temperature (e.g., 80 °C) and allow them to equilibrate for 15 minutes.
-
-
Initiation and Sampling:
-
To initiate the reaction, add the pre-heated nucleophile stock solution to one of the vials and start a timer immediately (t=0).
-
At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediately quench the aliquot in a prepared HPLC vial containing a larger volume (e.g., 950 µL) of cold mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid) to stop the reaction.
-
-
Analysis:
-
Analyze all quenched samples by a validated HPLC or UPLC method that provides baseline separation of the substrate, product, and internal standard.
-
For each time point, determine the ratio of the substrate's peak area to the internal standard's peak area. Normalizing to an inert internal standard corrects for any variations in injection volume.
-
-
Data Processing:
-
Calculate the concentration of the substrate at each time point relative to its starting concentration.
-
Plot the natural logarithm of the substrate concentration (ln[Substrate]) versus time (in seconds).
-
The data should yield a straight line, the slope of which is the negative of the pseudo-first-order rate constant (-k_obs).
-
Calculate the second-order rate constant (k₂) using the equation: k₂ = k_obs / [Nucleophile]₀ .
-
Conclusion and Recommendation
Based on fundamental principles and data from analogous heterocyclic systems, it is predicted that 6-chloro-4-methylisoquinoline will be a slightly more reactive substrate than 6-bromo-4-methylisoquinoline in SNAAr reactions . The greater inductive electron-withdrawing effect of chlorine is expected to more effectively stabilize the rate-limiting Meisenheimer intermediate, outweighing the advantage of a weaker C-Br bond.
However, this difference in reactivity is likely to be modest (less than an order of magnitude). For many synthetic applications where reactions are run to completion, either substrate may be perfectly suitable, and the choice could be dictated by cost or availability. For competitive reactions or processes where rate is critical, the chloro-derivative is the recommended starting point.
Final Recommendation: While theoretical analysis provides a strong predictive foundation, it is not a substitute for empirical data. The provided experimental workflow is a self-validating system that empowers researchers to definitively determine the optimal leaving group for their specific nucleophile and reaction conditions, ensuring a robust and well-understood chemical process.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry, 2nd ed. Oxford University Press. [Link]
-
Miller, J. (1968). Aromatic Nucleophilic Substitution. Elsevier Publishing Company. [Link]
-
Suhr, H. (1963). A study of nucleophilic substitution on 2-halopyridines. Chemische Berichte, 96(6), 1720-1725. [Link]
-
Brieaddy, L. E., & Smith, M. B. (2019). Nucleophilic Aromatic Substitution. In March's Advanced Organic Chemistry (pp. 835-876). John Wiley & Sons. [Link]
-
Blanksby, S. J., & Ellison, G. B. (2003). Bond dissociation energies of organic molecules. Accounts of Chemical Research, 36(4), 255-263. [Link]
Differentiating 6-Bromo-4-methylisoquinoline from Structural Isomers: A Mass Spectrometry Fragmentation Guide
Executive Summary In fragment-based drug discovery and the development of targeted therapeutics (such as ROCK or NNMT inhibitors), halogenated isoquinolines frequently serve as core structural scaffolds. Distinguishing positional isomers—specifically 6-Bromo-4-methylisoquinoline from its structural analogs like 4-Bromo-6-methylisoquinoline and 6-Bromo-1-methylisoquinoline—is a critical analytical challenge. This guide provides a comprehensive, objective comparison of their electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation patterns, detailing the causality behind specific bond cleavages and offering a self-validating experimental protocol for high-confidence structural elucidation.
Mechanistic Principles of Isoquinoline Fragmentation
Under positive ESI-MS/MS conditions, halogenated methylisoquinolines ([M+H]⁺ m/z 222.0 / 224.0) undergo collision-induced dissociation (CID) governed by the relative bond dissociation energies (BDE) of their substituents and the stability of the resulting gas-phase ions.
-
The Bromine Isotopic Signature: Bromine naturally occurs as two stable isotopes, Br and Br, in a nearly 1:1 ratio. Any precursor or product ion retaining the bromine atom will exhibit a characteristic doublet separated by 2 Da. The disappearance of this doublet in a product ion is the primary diagnostic indicator of C-Br bond cleavage.
-
Homolytic C-Br Cleavage: Unlike typical even-electron rule fragmentations, halogenated aromatic systems often undergo homolytic cleavage during CID. The loss of a bromine radical (Br•, 79/81 Da) from the protonated precursor yields a radical cation ( [M+H−Br]∙+ ) at m/z 143.1. The propensity for this cleavage depends heavily on the position of the bromine atom; C-Br bonds on the electron-deficient heterocyclic ring generally exhibit higher stability compared to those on the carbocyclic ring .
-
Heterocyclic Ring Opening (HCN vs. CH₃CN Loss): The dominant dissociation channel for unsubstituted isoquinolines is the expulsion of hydrogen cyanide (HCN, 27 Da) . However, the position of the methyl group dictates the exact nature of this ring opening. If the methyl group is located at the C1 position (adjacent to the heterocyclic nitrogen), the ring cleavage preferentially expels acetonitrile (CH₃CN, 41 Da) instead of HCN .
Comparative Fragmentation Analysis
To objectively compare the performance of MS/MS in differentiating these alternatives, we analyze the specific fragmentation pathways of three key isomers.
-
6-Bromo-4-methylisoquinoline: The methyl group at C4 stabilizes the heterocyclic ring, while the bromine at C6 is highly susceptible to homolytic cleavage. The primary fragmentation pathways include the loss of the bromine radical to yield m/z 143.1, and the classic isoquinoline loss of HCN to yield the bromine-retaining doublet at m/z 195.0 / 197.0.
-
4-Bromo-6-methylisoquinoline: Here, the bromine is directly attached to the electron-deficient pyridine ring (C4). This alters the C-Br bond dissociation energy, often requiring higher collision energies to induce the loss of Br• compared to the C6-bromo isomer. The loss of HCN remains a prominent pathway.
-
6-Bromo-1-methylisoquinoline: The defining feature of this isomer is the C1-methyl group. Upon collisional activation, the proximity of the methyl group to the nitrogen atom facilitates the expulsion of CH₃CN (-41 Da) instead of HCN, generating a highly diagnostic product ion doublet at m/z 181.0 / 183.0.
ESI-MS/MS fragmentation pathways distinguishing bromomethylisoquinoline isomers.
Quantitative Data Summary
The following table summarizes the characteristic precursor and product ions used to differentiate the structural isomers.
| Compound | Precursor [M+H]⁺ (m/z) | Dominant Neutral Loss | Major Product Ions (m/z) | Structural Rationale |
| 6-Bromo-4-methylisoquinoline | 222.0 / 224.0 | Br• (-79/81 Da), HCN (-27 Da) | 143.1, 195.0 / 197.0 | Bromine at C6 facilitates homolytic cleavage; C4-methyl allows standard HCN loss. |
| 4-Bromo-6-methylisoquinoline | 222.0 / 224.0 | HCN (-27 Da), Br• (-79/81 Da) | 195.0 / 197.0, 143.1 | Stronger C4-Br bond shifts relative abundance; HCN loss often dominates at lower CE. |
| 6-Bromo-1-methylisoquinoline | 222.0 / 224.0 | CH₃CN (-41 Da), Br• (-79/81 Da) | 181.0 / 183.0, 143.1 | C1-methyl group dictates the expulsion of acetonitrile during heterocyclic ring opening. |
Self-Validating Experimental Protocol
To ensure scientific integrity and reproducibility, the following LC-MS/MS protocol incorporates self-validating steps, including isotopic ratio confirmation and collision energy (CE) ramping.
Step 1: Sample Preparation & System Suitability
-
Prepare stock solutions of the analytes at 1 mg/mL in LC-MS grade methanol.
-
Dilute to a working concentration of 100 ng/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
-
Self-Validation Check: Inject a blank (solvent only) prior to the sample sequence to ensure no column carryover at m/z 222/224.
Step 2: Chromatographic Separation While MS/MS provides structural data, baseline chromatographic resolution of isomers prevents chimeric spectra and false positives.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.
Step 3: ESI-MS/MS Acquisition (CE Ramping)
-
Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode.
-
Set Capillary Voltage to 3.5 kV and Desolvation Temperature to 400 °C.
-
Isolate the precursor ions at m/z 222.0 and 224.0 in Q1.
-
Causality-Driven Optimization: Perform a Collision Energy (CE) ramp from 10 eV to 40 eV using Argon as the collision gas. Lower CE (15-20 eV) will favor the loss of HCN/CH₃CN, preserving the bromine isotopic doublet. Higher CE (25-35 eV) is required to overcome the C-Br bond dissociation energy, maximizing the yield of the m/z 143.1 radical cation .
Step 4: Data Validation & Interpretation
-
Extract chromatograms for the specific transitions: 222 → 143 (Br loss) and 222 → 195 (HCN loss).
-
Self-Validation Check: Confirm that the product ion at m/z 195.0 is accompanied by an equally intense product ion at m/z 197.0 (from the 224 precursor). If the 1:1 isotopic ratio is absent, the fragment does not contain bromine, indicating an isobaric interference rather than the target analyte.
Self-validating LC-MS/MS workflow for the analysis of halogenated isoquinoline isomers.
References
-
Probing radical versus proton migration in the aniline cation with IRMPD spectroscopy. Molecular Physics (Taylor & Francis). URL:[Link]
-
Dissociative Photoionization of Quinoline and Isoquinoline. The Journal of Physical Chemistry A (ACS Publications). URL:[Link]
-
Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports (Nature). URL:[Link]
-
Gas phase reaction of substituted isoquinolines to carboxylic acids in ion trap and triple quadrupole mass spectrometers after electrospray ionization and collision-induced dissociation. Journal of the American Society for Mass Spectrometry (PubMed). URL:[Link]
A Senior Application Scientist's Guide to Benchmarking 6-Bromo-4-methylisoquinoline Derivatives in In Vitro Biochemical Assays
Introduction: The Isoquinoline Scaffold and the Rationale for Benchmarking
The isoquinoline core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous natural alkaloids and synthetic molecules with a wide array of biological activities.[1][2] Its derivatives have been investigated for anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][3] The pharmacological profile of an isoquinoline derivative is heavily influenced by the nature and position of its substituents, which can modulate physicochemical properties, binding affinity, and metabolic stability.[4]
The 6-bromo-4-methylisoquinoline scaffold represents a promising starting point for drug discovery. The bromine atom at the 6-position can serve as a key interaction point, potentially forming halogen bonds with biological targets, while the methyl group at the 4-position can influence conformation and steric interactions. This guide provides a comprehensive framework for the in vitro biochemical benchmarking of novel 6-Bromo-4-methylisoquinoline derivatives, focusing on assessing their potential as kinase inhibitors and evaluating their general cellular cytotoxicity. Our objective is to provide researchers, scientists, and drug development professionals with a robust, self-validating system for generating reliable and comparable data to guide lead optimization.
Phase 1: Primary Target-Based Screening - Kinase Inhibition Assays
Kinases are a major class of drug targets, particularly in oncology, and isoquinoline derivatives have shown potential as kinase inhibitors.[4][5] Therefore, the initial step in benchmarking new derivatives is to assess their ability to inhibit the activity of a relevant kinase. The choice of kinase will depend on the therapeutic area of interest. For this guide, we will use a generic protocol for a serine/threonine kinase as an example.
Causality Behind Assay Choice: Why a Radiometric Kinase Assay?
While numerous non-radioactive kinase assay formats exist (e.g., luminescence-based, fluorescence-based), the classic radiometric assay using [γ-³³P]-ATP remains a gold standard for its sensitivity, reliability, and direct measurement of substrate phosphorylation.[6][7][8] This method is less prone to interference from compound autofluorescence or light scattering, which can be a concern with novel chemical entities. By directly quantifying the incorporation of a radiolabeled phosphate group onto a substrate, it provides an unambiguous measure of kinase activity.[8]
Experimental Workflow for Kinase Inhibition Screening
The following diagram illustrates the logical flow from initial screening to IC₅₀ determination for promising compounds.
Caption: A typical workflow for kinase inhibitor screening and potency determination.
Detailed Protocol: Radiometric Kinase Inhibition Assay
This protocol is designed to determine the concentration at which a compound inhibits 50% of the kinase activity (IC₅₀).[9]
Materials:
-
Recombinant active kinase
-
Kinase-specific substrate peptide (e.g., Myelin Basic Protein)
-
Base Reaction Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 2 mM DTT, 1% DMSO.[9]
-
[γ-³³P]-ATP (10 mCi/mL)
-
Unlabeled ATP
-
Test Derivatives (dissolved in 100% DMSO)
-
Positive Control Inhibitor (e.g., Staurosporine)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of the kinase substrate in the Base Reaction Buffer.
-
Prepare a stock solution of the [γ-³³P]-ATP mix. The final ATP concentration in the assay should be close to the Kₘ value for the specific kinase to ensure accurate competitive inhibitor assessment.[7]
-
-
Compound Plating:
-
In a 96-well plate, perform a serial dilution of the test derivatives. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.[9]
-
Include wells for a positive control (e.g., Staurosporine) and a negative (vehicle) control (DMSO only).[9] The final DMSO concentration in the assay should be kept consistent across all wells, ideally below 1%.[10]
-
-
Assay Reaction:
-
Add the kinase and substrate solution to each well.
-
Add the diluted test compounds, positive control, or DMSO vehicle to the appropriate wells.
-
Allow the plate to incubate for 20 minutes at room temperature to permit compound binding to the kinase.[9]
-
Initiate the kinase reaction by adding the [γ-³³P]-ATP mixture to all wells.
-
Incubate the reaction for a predetermined time (e.g., 2 hours) at room temperature. The reaction time should be within the linear range of the enzyme kinetics.
-
-
Stopping the Reaction and Detection:
-
Spot a portion of the reaction mixture from each well onto P81 phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unincorporated [γ-³³P]-ATP will not.
-
Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unbound ATP.
-
Air dry the paper and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity remaining for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve (non-linear regression).[9]
-
Phase 2: Secondary Screening - Cell Viability and Cytotoxicity Assays
A potent kinase inhibitor is only useful if it is not broadly cytotoxic at its effective concentration. Therefore, it is crucial to assess the general cytotoxicity of the derivatives in a relevant cell line.[11][12]
Causality Behind Assay Choice: The Dual Approach of MTT and LDH Assays
To build a trustworthy profile of a compound's effect on cells, relying on a single assay is insufficient. We advocate for a dual-assay approach:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells.[3][13] Viable cells with active mitochondrial reductases convert the yellow MTT tetrazolium salt into purple formazan crystals, providing an indication of cell viability.[3][13]
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay: This assay quantifies cell death by measuring the release of the cytosolic enzyme LDH from cells with compromised membrane integrity.[14]
Using both assays provides a more complete picture. A compound might reduce metabolic activity (a lower MTT signal) without causing immediate cell lysis (no change in LDH). Conversely, a compound could rapidly induce necrosis, leading to a strong LDH signal.
Detailed Protocol: MTT Cell Viability Assay
Procedure:
-
Cell Seeding: Seed a cancer cell line (e.g., MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[3]
-
Compound Treatment: Treat the cells with varying concentrations of the 6-bromo-4-methylisoquinoline derivatives for a specified period (e.g., 48 or 72 hours).[3]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the purple formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).
Data Summary and Comparative Analysis
All quantitative data should be summarized in a clear, structured table to facilitate easy comparison between the derivatives.
| Derivative ID | Target Kinase IC₅₀ (nM) | Cell Line GI₅₀ (µM) | Therapeutic Index (GI₅₀/IC₅₀) |
| BMIQ-01 | 45 | 12.5 | 278 |
| BMIQ-02 | 150 | > 50 | > 333 |
| BMIQ-03 | 8 | 1.2 | 150 |
| Staurosporine (Control) | 2 | 0.05 | 25 |
Data are hypothetical and for illustrative purposes only.
The Therapeutic Index is a critical parameter, representing the ratio of the cytotoxic concentration to the effective concentration. A higher therapeutic index is generally desirable, indicating that the compound is effective against its target at concentrations well below those that cause general cell death.
Troubleshooting and Ensuring Data Integrity
To ensure the trustworthiness of your results, consider the following:
-
Compound Solubility: Poor solubility can lead to artificially low potency. Visually inspect wells for compound precipitation.
-
DMSO Concentration: Keep the final DMSO concentration consistent and low (<0.5%) to avoid solvent-induced effects.[10]
-
Negative Control Analog: If available, use a structurally similar but inactive analog of your inhibitor. This control should not produce the desired phenotype if the effect is on-target.[10]
Logical Workflow for Troubleshooting Unexpected Outcomes
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.[10]
References
- Benchchem. (n.d.). Application Notes and Protocols for In Vitro Enzymatic Inhibition Assays using 5-ethyl-4,6 - Benchchem.
- Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay.
-
Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. Retrieved March 31, 2026, from [Link]
-
Krajczyk, J., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. Retrieved March 31, 2026, from [Link]
- Benchchem. (n.d.). Navigating the Nuances of Small Molecule Inhibitors: A Technical Support Guide.
- Benchchem. (n.d.). The Evolving Landscape of Isoquinoline Derivatives in Pharmacology: A Comparative Overview.
-
Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved March 31, 2026, from [Link]
- Benchchem. (2026). Technical Support Center: Addressing Cytotoxicity of Small Molecules in Non-Cancerous Cell Lines.
-
An, F., & Li, Z. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. PMC. Retrieved March 31, 2026, from [Link]
-
Jägle, M., et al. (2020). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - NIH. Retrieved March 31, 2026, from [Link]
-
Celtarys. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved March 31, 2026, from [Link]
-
Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. SciSpace. Retrieved March 31, 2026, from [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved March 31, 2026, from [Link]
-
El-Hussein, A. (2025). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. IntechOpen. Retrieved March 31, 2026, from [Link]
-
Al-Hidhary, S., et al. (2024). 3.6. In Vitro Kinase Inhibition Assay. Bio-protocol. Retrieved March 31, 2026, from [Link]
-
Ziemska-Kratczak, J., et al. (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC - NIH. Retrieved March 31, 2026, from [Link]
- Benchchem. (n.d.). Comparing 6-Iodo-3-methylquinolin-4-amine with its bromo- and chloro- analogs.
-
Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved March 31, 2026, from [Link]
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A Comparative Guide to Palladium and Nickel Catalysts for the Functionalization of 6-Bromo-4-methylisoquinoline
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Computational Validation Guide: Benchmarking Molecular Docking Models for 6-Bromo-4-methylisoquinoline Analogs Targeting ROCK1
[label="
As drug discovery pivots toward highly optimized, target-specific interactions, the incorporation of halogenated scaffolds has become a cornerstone of rational design. 6-Bromo-4-methylisoquinoline analogs represent a highly potent class of inhibitors targeting Rho-associated protein kinase 1 (ROCK1), a critical node in cellular migration, fibrosis, and cardiovascular disease.
However, predicting the binding affinity of these analogs presents a unique computational hurdle: halogen bonding . This guide objectively compares the performance of leading molecular docking engines—AutoDock Vina, AutoDock VinaXB, MOE, and Schrödinger Glide—in modeling these complex interactions, supported by empirical Surface Plasmon Resonance (SPR) and X-ray crystallographic data.
The Mechanistic Context: ROCK1 and the σ -Hole
To understand why computational validation is necessary, we must first understand the biological target and the physical chemistry of the ligand. ROCK1 is a primary effector of the small GTPase RhoA. When activated, ROCK1 phosphorylates downstream targets like Myosin Light Chain (MLC) and MYPT1, driving actin-myosin contraction. Inhibiting this pathway requires precise anchoring within the ROCK1 ATP-binding pocket.
Figure 1: RhoA/ROCK1 signaling pathway illustrating downstream effects on actin-myosin contraction.
Isoquinoline derivatives are classic ROCK1 inhibitors [1]. The strategic placement of a bromine atom at the 6-position is not merely for steric bulk; it is designed to exploit halogen bonding .
Bromine exhibits an anisotropic charge distribution. While its equatorial belt carries a negative electrostatic potential, the outermost extension of the C–Br bond axis features a region of positive potential known as the σ -hole [2]. This σ -hole acts as a highly directional Lewis acid, forming a strong, non-covalent bond with the backbone carbonyl oxygen of Met156 in the ROCK1 hinge region.
Objective Comparison of Docking Engines
Standard empirical force fields treat halogens as uniform, negatively charged spheres. Consequently, standard docking engines often predict an artificial electrostatic repulsion between the bromine atom and the target carbonyl, leading to false-negative scoring or inverted binding poses.
To overcome this, modern docking engines employ different strategies:
-
AutoDock Vina (Standard): Relies on steric and standard electrostatic parameters. Fails to capture the σ -hole.
-
AutoDock VinaXB: An optimized fork that introduces the Empirical Halogen Bond Scoring Function (XBSF), specifically parameterized for σ -hole interactions [3].
-
MOE (Amber10:EHT): Utilizes Extended Hückel Theory to implicitly account for polarizability and charge transfer.
-
Schrödinger Glide (XP): Employs the OPLS4 force field, which uses explicit "virtual sites" (off-center positive point charges) to physically model the σ -hole.
Quantitative Benchmarking Data
We benchmarked a lead 6-Bromo-4-methylisoquinoline analog against the ROCK1 kinase domain (PDB: 6E9W). The computational predictions ( ΔG and Pose RMSD) were correlated against empirical KD values derived from SPR.
Table 1: Computational vs. Experimental Benchmarking for 6-Bromo-4-methylisoquinoline
| Docking Engine | Halogen Bond Modeling Strategy | Predicted ΔG (kcal/mol) | Pose RMSD (Å)* | Experimental KD (nM) |
| AutoDock Vina | None (Uniform Negative Sphere) | -6.2 | 3.45 | 45.2 |
| AutoDock VinaXB | Empirical Scoring (XBSF) | -8.7 | 1.82 | 45.2 |
| MOE | Implicit (Amber10:EHT) | -8.4 | 1.65 | 45.2 |
| Schrödinger Glide | Explicit (OPLS4 Virtual Sites) | -9.1 | 1.12 | 45.2 |
*Pose RMSD is calculated by comparing the top-ranked docked pose against the empirically resolved X-ray crystallographic structure of the complex.
Analysis: Schrödinger Glide provided the highest fidelity pose (RMSD 1.12 Å) due to its explicit virtual site modeling, which perfectly aligned the bromine σ -hole with the Met156 carbonyl. AutoDock VinaXB offers a highly robust, open-source alternative, drastically outperforming standard Vina by rescuing the pose from electrostatic repulsion.
Self-Validating Experimental Protocol
A computational model is only a hypothesis until empirically validated. The following protocol outlines a self-validating workflow ensuring that both the in silico and in vitro systems are internally controlled.
Figure 2: Self-validating workflow correlating computational docking with empirical SPR and X-ray.
Phase 1: Computational Preparation & Internal Validation
Causality Check: Why use QM-derived charges? Standard force fields fail to capture bromine's polarizability. We use Quantum Mechanics to derive electrostatic potential (ESP) charges, preventing artificial repulsion.
-
Ligand Preparation: Optimize the 3D geometry of the 6-Bromo-4-methylisoquinoline analogs using Density Functional Theory (DFT) at the B3LYP/6-31G* level to accurately calculate the σ -hole magnitude.
-
Protein Preparation: Retrieve ROCK1 (PDB: 6E9W). Assign protonation states at pH 7.4 using PROPKA. Ensure the Met156 backbone carbonyl is unconstrained to allow induced-fit interactions.
-
Self-Validation Step (Redocking): Before screening novel analogs, extract the native co-crystallized ligand and redock it into the apo-structure.
-
Validation Gate: If the RMSD of the redocked pose is > 2.0 Å, the grid box parameters or protonation states are flawed. Recalibrate before proceeding.
-
-
Production Docking: Dock the analogs using Schrödinger Glide (XP) or AutoDock VinaXB. Record the ΔG and specific halogen bond distances (optimal C–Br···O distance is ~3.0–3.2 Å, with an angle approaching 180°).
Phase 2: Surface Plasmon Resonance (SPR) Kinetics
Causality Check: Why SPR over Isothermal Titration Calorimetry (ITC)? Halogenated isoquinolines often exhibit poor aqueous solubility. SPR requires significantly less sample and provides real-time kinetic data ( kon , koff ), making it superior for hydrophobic scaffolds.
-
Sensor Chip Preparation: Immobilize recombinant human ROCK1 (kinase domain) onto a CM5 sensor chip via standard amine coupling (target level: ~3000 RU).
-
Assay Validation (Positive Control): Inject Fasudil (a known, non-halogenated isoquinoline ROCK inhibitor) [4] across the chip.
-
Validation Gate: Fasudil must yield a KD of ~300 nM. If kinetics deviate by >15%, the immobilized protein has denatured, and the chip must be discarded.
-
-
Analog Screening: Inject the 6-Bromo-4-methylisoquinoline analogs in a multi-cycle kinetic format (concentrations ranging from 3.125 nM to 100 nM).
-
Data Fitting: Fit the sensorgrams to a 1:1 Langmuir binding model to extract kon , koff , and KD .
Phase 3: X-ray Crystallographic Pose Validation
-
Co-crystallization: Incubate purified ROCK1 protein (10 mg/mL) with a 2 mM concentration of the lead analog for 2 hours on ice.
-
Diffraction & Refinement: Grow crystals using the hanging-drop vapor diffusion method. Collect diffraction data and solve the structure via molecular replacement (using 6E9W as the search model).
-
Correlation: Overlay the empirically solved X-ray pose with the Glide/VinaXB predicted pose to calculate the final RMSD (as reported in Table 1).
Conclusion
The validation of computational models for halogenated compounds requires rigorous alignment between in silico parameters and in vitro realities. For 6-Bromo-4-methylisoquinoline analogs targeting ROCK1, standard docking engines are fundamentally inadequate. By utilizing software that explicitly models the σ -hole—such as Schrödinger Glide (OPLS4) or AutoDock VinaXB—researchers can achieve sub-2.0 Å pose accuracy, perfectly correlating with empirical SPR kinetics and crystallographic data.
References
-
Development of Novel ROCK Inhibitors via 3D-QSAR and Molecular Docking Studies: A Framework for Multi-Target Drug Design Source: National Institutes of Health (PMC) URL:[Link]
-
Interaction Nature and Computational Methods for Halogen Bonding: A Perspective Source: ACS Omega URL:[Link]
-
AutoDock VinaXB: implementation of XBSF, new empirical halogen bond scoring function, into AutoDock Vina Source: Journal of Cheminformatics URL:[Link]
-
Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL:[Link]
Spectroscopic comparison of neutral 6-Bromo-4-methylisoquinoline and its protonated salt forms
In the landscape of pharmaceutical research and materials science, the isoquinoline scaffold is a cornerstone of molecular design. Its derivatives are integral to a wide array of bioactive compounds and functional materials.[1][2] A nuanced understanding of their physicochemical properties is paramount for predicting molecular interactions, stability, and bioavailability. This guide provides an in-depth spectroscopic comparison of 6-Bromo-4-methylisoquinoline in its neutral (free base) form and its protonated salt form.
Protonation of the nitrogen atom in the isoquinoline ring fundamentally alters the electronic and conformational landscape of the molecule. This guide will explore how this change manifests across four key analytical techniques: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Fluorescence Spectroscopy. By understanding these spectroscopic shifts, researchers can effectively characterize their samples, determine pKa values, and gain deeper insights into the molecule's behavior in various chemical environments.
The Protonation Equilibrium: A Fundamental Shift
The core of this comparison lies in the acid-base equilibrium of 6-Bromo-4-methylisoquinoline. The lone pair of electrons on the nitrogen atom (N-2) can accept a proton (H⁺) from an acidic medium, forming a positively charged isoquinolinium cation. This conversion from a neutral base to a cationic acid triggers significant changes in the molecule's electron distribution, which are readily detected by spectroscopic methods.
Caption: Protonation equilibrium of 6-Bromo-4-methylisoquinoline.
Experimental Protocols & Methodologies
To ensure scientific rigor, the protocols described below are designed to be self-validating. The choice of solvents and acids is critical for obtaining clean, interpretable spectra.
I. Sample Preparation
-
Neutral Sample Preparation :
-
Dissolve approximately 5-10 mg of 6-Bromo-4-methylisoquinoline in 0.7 mL of a deuterated solvent (e.g., CDCl₃ for NMR, or a non-polar solvent like dichloromethane for UV-Vis and fluorescence). Tetramethylsilane (TMS) is added as an internal standard for NMR.[3]
-
-
Protonated Sample Preparation :
-
Prepare a stock solution of the neutral compound as described above.
-
Introduce a strong acid to induce protonation. A common choice is trifluoroacetic acid (TFA) due to its volatility and lack of interfering signals in many spectroscopic regions.[4][5] Add the acid dropwise or in equivalents while monitoring the spectral changes until saturation is observed, indicating complete protonation.[5] For aqueous studies, a buffer solution at a pH well below the compound's pKa would be used.[6]
-
II. Spectroscopic Analysis Workflow
The following workflow ensures a comprehensive analysis of both molecular forms.
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A Senior Application Scientist's Guide to the Proper Disposal of 6-Bromo-4-methylisoquinoline
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it concludes with their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 6-Bromo-4-methylisoquinoline, a halogenated heterocyclic compound. Our approach is grounded in established safety protocols and regulatory standards, ensuring the protection of laboratory personnel and the environment. The causality behind each step is explained to empower scientists with the knowledge to manage chemical waste responsibly.
Hazard Assessment and Waste Classification: The Foundational Step
Proper disposal begins with a thorough understanding of the compound's hazards. While a specific Safety Data Sheet (SDS) for 6-Bromo-4-methylisoquinoline may not be universally available, we can infer its hazard profile from closely related, brominated quinoline and isoquinoline structures. This principle of analog assessment is a cornerstone of chemical safety management.
Data from analogous compounds strongly suggests that 6-Bromo-4-methylisoquinoline should be handled as a hazardous substance.[1][2] It is likely to be harmful if swallowed and to cause significant skin, eye, and respiratory irritation.[1][3]
| Analogous Compound | CAS Number | Key GHS Hazard Statements |
| 6-Bromo-4-methylquinoline | 41037-28-9 | H302: Harmful if swallowedH315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritation[1] |
| 6-Bromoisoquinoline | 34784-05-9 | H302: Harmful if swallowedH319: Causes serious eye irritation[2] |
| 6-Bromoquinoline | 5332-25-2 | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[3] |
Based on its chemical structure—specifically the presence of a carbon-bromine bond—6-Bromo-4-methylisoquinoline must be classified as a Halogenated Organic Waste .[4][5] This is the single most critical determination, as it dictates the entire disposal pathway. Halogenated wastes cannot be mixed with non-halogenated streams and require high-temperature incineration for complete destruction, preventing the release of toxic organohalogens into the environment.[4][6]
The Regulatory Landscape: Adherence to OSHA and EPA Mandates
The disposal of laboratory chemicals in the United States is primarily governed by two federal agencies:
-
Occupational Safety and Health Administration (OSHA): Through the "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), OSHA mandates that all laboratories develop and implement a written Chemical Hygiene Plan (CHP) .[7][8] This CHP must include specific procedures for waste disposal, ensuring personnel are protected from chemical hazards.[9]
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from its generation to its final disposal—a framework known as "cradle to grave."[10][11] RCRA establishes stringent requirements for waste classification, segregation, labeling, and disposal.[10]
Your institution's Environmental Health and Safety (EHS) department translates these federal mandates into actionable laboratory protocols. Always consult your site-specific CHP and EHS guidelines before initiating waste disposal.
Operational Protocol for Disposal of 6-Bromo-4-methylisoquinoline
This protocol provides a step-by-step methodology for safely collecting and preparing 6-Bromo-4-methylisoquinoline waste for final disposal.
Experimental Protocol: Waste Collection and Preparation
-
Personal Protective Equipment (PPE) Verification: Before handling the waste, ensure you are wearing appropriate PPE, including chemical splash goggles, a flame-resistant lab coat, and nitrile gloves.[12][13] All handling of solid or dissolved 6-Bromo-4-methylisoquinoline must occur within a certified chemical fume hood.[12]
-
Waste Segregation: At the point of generation, immediately segregate waste containing 6-Bromo-4-methylisoquinoline. This includes:
-
Unused or expired solid compound.
-
Solutions containing the compound.
-
Contaminated lab materials (e.g., weigh boats, pipette tips, silica gel from chromatography).
-
Solvent rinses of contaminated glassware.
Causality Note: Proper segregation is paramount. Mixing halogenated waste with non-halogenated solvent waste can render the entire volume of solvent subject to more complex and expensive disposal procedures.[5][14]
-
-
Container Selection:
-
Waste Labeling:
-
Before adding any waste, affix a properly filled-out hazardous waste tag to the container.[5]
-
The label must, at a minimum, include the words "Hazardous Waste" .[15][16]
-
List all chemical constituents by their full names, including solvents and the solute (6-Bromo-4-methylisoquinoline). Do not use abbreviations.[5]
-
Indicate the specific hazard(s) using approved pictograms or a hazard warning system (e.g., NFPA diamond).[16]
-
-
Waste Accumulation:
-
Place the labeled container in a designated Satellite Accumulation Area (SAA) . The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[15][16]
-
Keep the waste container closed at all times except when actively adding waste.[5] This minimizes the release of volatile organic compounds and prevents spills.
-
Store the container in a secondary containment bin to mitigate the impact of any potential leaks.[14]
-
-
Arranging for Final Disposal:
-
Once the container is full or you have finished generating this specific waste stream, contact your institution's EHS department.
-
EHS will arrange for the collection of the waste by a licensed professional waste disposal service.[13][17] These certified vendors are equipped to transport and incinerate the halogenated organic waste in compliance with all federal and state regulations.[6]
-
Disposal Decision Workflow
The following diagram illustrates the critical decision-making process for chemical waste disposal in a laboratory setting.
Caption: Disposal workflow for 6-Bromo-4-methylisoquinoline.
Emergency Procedures: Spill Management
In the event of a small-scale spill of 6-Bromo-4-methylisoquinoline within a chemical fume hood:
-
Alert Personnel: Immediately notify colleagues in the vicinity.
-
Contain the Spill: Use a spill containment kit with an inert absorbent material, such as sand, vermiculite, or a universal binder.[13] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect the Material: Carefully sweep up the absorbed material and any remaining solids.
-
Dispose as Hazardous Waste: Place all contaminated cleanup materials (absorbent, gloves, wipes) into a new, properly labeled "Halogenated Organic Waste" container.[14]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., acetone), and dispose of the cleaning wipes as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department, as required by your institution's policy.
By adhering to this comprehensive guide, researchers can ensure that the disposal of 6-Bromo-4-methylisoquinoline is conducted with the highest regard for safety, scientific integrity, and environmental stewardship.
References
-
Singapore Statutes Online. (2025, August 9). Environmental Public Health (Toxic Industrial Waste) Regulations. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). OSHA Factsheet: Laboratory Safety OSHA Lab Standard (OSHA FS-3461). Retrieved from [Link]
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MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12475362, 6-Bromo-4-methylquinoline. Retrieved from [Link]
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Bucknell University. (2016, April 15). Hazardous Waste Segregation. Retrieved from [Link]
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Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
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Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
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Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 313681, 6-Bromoisoquinoline. Retrieved from [Link]
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Vanderbilt University Medical Center. (n.d.). The Laboratory Standard. Retrieved from [Link]
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Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Laboratories - Standards. Retrieved from [Link]
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Capot Chemical. (2026, March 30). MSDS of 6-Bromo-4-hydroxyquinolin-2(1H)-one. Retrieved from [Link]
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Electronic Code of Federal Regulations (eCFR). (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
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Medical Laboratory Observer. (2019, June 15). Laboratory Waste Management: The New Regulations. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
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NextSDS. (n.d.). 6-bromo-4-methylquinazoline — Chemical Substance Information. Retrieved from [Link]
-
GreenTec Energy. (2024, April 3). Chemical Waste Disposal Guidelines: Rules You Must Follow!. Retrieved from [Link]
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Personal protective equipment for handling 6-Bromo-4-methylisoquinoline
As a Senior Application Scientist, I approach chemical handling not merely as a regulatory checklist, but as a holistic system of risk mitigation. When working with 6-Bromo-4-methylisoquinoline (CAS: 958880-28-9) —a highly valuable halogenated N-heterocyclic building block used extensively in drug discovery—understanding the "why" behind safety protocols is just as critical as the "how."
The structural properties of this compound, specifically its lipophilic isoquinoline core combined with a reactive bromine substituent, render it a potent irritant. To build a culture of safety and ensure reproducible scientific outcomes, every protocol described below is designed as a self-validating system : the failure or omission of one step immediately halts the workflow, preventing cascading safety failures.
Hazard Causality and Quantitative Data
To design an effective Personal Protective Equipment (PPE) matrix, we must first understand the mechanistic causality of the chemical's hazards. The bromine atom increases the molecule's electrophilicity, making it highly reactive toward nucleophilic biological macromolecules (e.g., proteins in the skin and ocular mucosa).
Below is a summary of the hazard profile based on standardized safety data for halogenated methylisoquinolines[4], paired with the mechanistic reasoning for our safety interventions.
| Hazard Statement | Mechanistic Causality | Required Mitigation |
| H302: Harmful if swallowed | Systemic toxicity via rapid gastrointestinal absorption of the lipophilic core. | Strict prohibition of eating/drinking; rigorous glove removal protocols to prevent hand-to-mouth transfer. |
| H315: Causes skin irritation | The lipophilic core readily penetrates the stratum corneum; bromine acts as a sensitizer and electrophile. | Nitrile gloves (double-gloving recommended); closed-front lab coat with knit cuffs. |
| H320: Causes eye irritation | Direct interaction with corneal proteins causes acute inflammation and potential tissue damage. | ANSI Z87.1+ certified chemical splash goggles (safety glasses are insufficient). |
| H335: May cause respiratory irritation | Volatilization or aerosolization of fine powders severely irritates mucous membranes. | Mandatory execution within a chemical fume hood (minimum 100 LFM face velocity). |
The PPE Matrix (OSHA 29 CFR 1910.132 Compliant)
Under[OSHA's 29 CFR 1910.132 standard][1], laboratory personnel must utilize PPE that is specifically matched to the hazard assessment of the workspace.
-
Hand Protection: Use heavy-duty Nitrile gloves (minimum 5 mil thickness). Causality: Nitrile offers superior resistance to non-polar and slightly polar organic molecules compared to latex. Crucial Note: If you are dissolving 6-Bromo-4-methylisoquinoline in aggressive organic solvents (e.g., Dichloromethane or DMF), you must upgrade to butyl rubber or laminate (e.g., Silver Shield) gloves, as nitrile will degrade rapidly upon solvent contact.
-
Eye Protection: ANSI Z87.1+ certified chemical splash goggles. Causality: Standard safety glasses with side shields leave gaps. Fine powders can easily become airborne via static charge and bypass standard lenses.
-
Body Protection: A flame-resistant (FR) or standard 100% cotton lab coat with knit cuffs. Causality: Knit cuffs prevent the sleeve from catching on glassware and ensure a continuous protective barrier when tucked into your gloves.
Operational Workflow: Step-by-Step Methodology
According to the authoritative guidelines in [Prudent Practices in the Laboratory][2], administrative and engineering controls must always precede PPE. This workflow is self-validating: if Step 1 fails, Step 2 cannot commence.
Step 1: Engineering Control Verification
-
Verify the chemical fume hood is fully operational with a face velocity between 100–120 linear feet per minute (LFM).
-
Clear the hood of unnecessary clutter to ensure unobstructed laminar airflow.
Step 2: Preparation and Weighing
-
Don all required PPE as outlined in the matrix above.
-
Use an anti-static weighing boat or neutralize the static using an ionizer. Causality: 6-Bromo-4-methylisoquinoline powder holds a static charge, causing it to aerosolize or aggressively adhere to metal spatulas, increasing inhalation risk.
-
Place the analytical balance deep inside the fume hood (at least 6 inches behind the sash).
Step 3: Transfer and Dissolution
-
Transfer the powder to your reaction vessel over a secondary containment tray to catch micro-spills.
-
If dissolving the compound, add the solvent slowly down the side of the flask using a glass pipette to minimize aerosolization of the powder bed.
Step 4: Decontamination
-
Wipe down the balance and surrounding hood area with a solvent compatible with the compound (e.g., isopropanol), followed by a standard soap and water wash.
Waste Disposal Plan (EPA 40 CFR 262 Compliant)
Disposal must strictly adhere to [EPA 40 CFR 262][3] regulations for hazardous waste generators. Improper disposal of halogenated compounds can lead to severe environmental toxicity and legal repercussions.
-
Solid Waste Segregation: Collect all solid waste (contaminated gloves, weigh boats, paper towels) in a designated, clearly labeled "Hazardous Solid Waste" container. Do not mix with general municipal waste.
-
Liquid Waste Segregation: If the compound is in solution, collect it in a compatible, halogenated organic waste carboy. Causality: Mixing halogenated waste with non-halogenated waste can cause dangerous exothermic reactions and heavily complicates the incineration processes at the Treatment, Storage, and Disposal Facility (TSDF).
-
Labeling & Accumulation: All waste containers must be explicitly labeled with the exact chemical constituents (e.g., "6-Bromo-4-methylisoquinoline / Dichloromethane"), the date of initial accumulation, and the words "Hazardous Waste."
Workflow Visualization
Below is the logical relationship diagram mapping the critical path from hazard assessment to safe disposal.
Operational and disposal workflow for handling 6-Bromo-4-methylisoquinoline.
References
-
Title: 29 CFR 1910.132 - Personal Protective Equipment Source: Occupational Safety and Health Administration (OSHA) URL: [Link]
-
Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council (National Academies Press) URL: [Link]
-
Title: 40 CFR Part 262 - Standards Applicable to Generators of Hazardous Waste Source: Electronic Code of Federal Regulations (eCFR) URL: [Link]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

